molecular formula C9H19Cl3N2 B039294 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride CAS No. 112952-20-2

1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride

Número de catálogo: B039294
Número CAS: 112952-20-2
Peso molecular: 261.6 g/mol
Clave InChI: WCDVNMXZGUSEKL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride is a versatile and highly functionalized piperazine derivative of significant interest in medicinal chemistry and neuroscience research. This compound serves as a critical synthetic intermediate, particularly in the design and development of novel ligands for neurological targets. Its core structure features two key reactive sites: a chloroethyl group, which can act as an alkylating moiety, and an allyl group, which offers a handle for further chemical modification via reactions such as cross-coupling or thiol-ene click chemistry.

Propiedades

IUPAC Name

1-(2-chloroethyl)-4-prop-2-enylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClN2.2ClH/c1-2-4-11-6-8-12(5-3-10)9-7-11;;/h2H,1,3-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDVNMXZGUSEKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCN(CC1)CCCl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590433
Record name 1-(2-Chloroethyl)-4-(prop-2-en-1-yl)piperazine--hydrogen chloride (1/2)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112952-20-2
Record name 1-(2-Chloroethyl)-4-(prop-2-en-1-yl)piperazine--hydrogen chloride (1/2)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 112952-20-2
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Foundational & Exploratory

Technical Monograph: 1-Allyl-4-(2-chloroethyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 112952-20-2 Formula:


Molecular Weight:  261.62  g/mol [][2]

Executive Summary & Core Utility

1-Allyl-4-(2-chloroethyl)piperazine dihydrochloride is a specialized bifunctional pharmacophore builder used primarily in the synthesis of Central Nervous System (CNS) therapeutics and proteomic probes. It belongs to the class of nitrogen mustards , characterized by a reactive chloroethyl group capable of electrophilic alkylation.

Unlike simple piperazine reagents, this compound offers two distinct synthetic handles:

  • The Chloroethyl Moiety: A highly reactive electrophile (via aziridinium ion formation) used to attach the piperazine ring to nucleophilic scaffolds (e.g., phenols, indoles, amines).

  • The Allyl Group: A versatile protecting group or functional handle that can be derivatized later via olefin metathesis, reduction, or deprotection to yield a free secondary amine.

This guide details the chemical properties, high-purity synthesis protocols, and critical safety mechanisms required for handling this alkylating agent.[3]

Chemical Identity & Physical Properties[3][4][5]

PropertySpecification
IUPAC Name 1-(2-chloroethyl)-4-prop-2-enylpiperazine dihydrochloride
Appearance White to off-white crystalline powder
Melting Point ~224°C (with decomposition)
Solubility Soluble in water, methanol; sparingly soluble in ethanol; insoluble in ether.[4]
Stability Hygroscopic. Stable under inert atmosphere (

/Ar). Hydrolyzes in aqueous base.
Reactivity Class Alkylating Agent (Nitrogen Mustard type)

Synthesis & Production Protocol

Causality & Experimental Design

Direct alkylation of 1-allylpiperazine with 1-bromo-2-chloroethane often yields complex mixtures of dimers and oligomers due to the competing nucleophilicity of the piperazine nitrogens. Therefore, the Hydroxyethylation-Chlorination Route is the industry standard for high-purity synthesis. This two-step process ensures regioselectivity and minimizes polymerization.

Step 1: Hydroxyethylation

Objective: Synthesize 1-allyl-4-(2-hydroxyethyl)piperazine.

  • Reagents: 1-Allylpiperazine (1.0 eq), 2-Chloroethanol (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: Toluene or Acetonitrile.

  • Protocol:

    • Dissolve 1-allylpiperazine in toluene.

    • Add anhydrous

      
       to act as an acid scavenger.
      
    • Add 2-chloroethanol dropwise at 60°C to prevent exotherms.

    • Reflux for 12 hours.

    • Filter salts and concentrate the filtrate to obtain the hydroxyethyl intermediate as an oil.

Step 2: Chlorination (The Critical Step)

Objective: Convert the hydroxyl group to a chloride using Thionyl Chloride (


).
  • Reagents: Hydroxyethyl intermediate (1.0 eq), Thionyl Chloride (1.5 eq).

  • Solvent: Dichloromethane (DCM) or Chloroform (

    
    ).
    
  • Protocol:

    • Dissolve the hydroxyethyl intermediate in anhydrous DCM. Cool to 0°C.

    • Add

      
       dropwise. Note: Evolution of 
      
      
      
      and HCl gas will occur.
    • Allow to warm to room temperature and reflux for 3 hours to ensure complete conversion.

    • Evaporate solvent and excess

      
       under vacuum.
      
    • Recrystallize the residue from ethanol/ether to yield the dihydrochloride salt.

Synthesis Workflow Visualization

SynthesisPathway Start 1-Allylpiperazine Intermed 1-Allyl-4-(2-hydroxyethyl)piperazine Start->Intermed Alkylation Reagent1 2-Chloroethanol (K2CO3 / Toluene) Reagent1->Intermed Product 1-Allyl-4-(2-chloroethyl)piperazine Dihydrochloride Intermed->Product Chlorination Reagent2 SOCl2 (DCM / Reflux) Reagent2->Product

Figure 1: Step-wise synthesis pathway ensuring regioselectivity via hydroxyethyl intermediate.

Reaction Mechanics: The Aziridinium Ion

The utility of 1-allyl-4-(2-chloroethyl)piperazine lies in its mechanism of action during coupling reactions. It does not react via a simple


 displacement. Instead, under basic conditions (neutralization of the HCl salt), the free amine performs an intramolecular attack on the chloroethyl carbon, displacing the chloride to form a highly reactive Aziridinium Ion .

This transient species is the actual electrophile that reacts with nucleophiles (Nu-), expanding the ring back to the piperazine structure. This mechanism explains the high reactivity and the necessity for careful pH control.

Mechanistic Pathway[6][7][8]

AziridiniumMechanism Precursor Free Base (Chloroethyl) Aziridinium Aziridinium Ion (Reactive Intermediate) Precursor->Aziridinium Intramolecular Cyclization (-Cl) Product Coupled Product Aziridinium->Product Ring Opening (+Nu) Nucleophile Target Nucleophile (Nu-) Nucleophile->Aziridinium

Figure 2: The Aziridinium ion mechanism facilitates rapid coupling with nucleophiles.

Handling & Safety (E-E-A-T)

As a nitrogen mustard derivative, this compound is a potent alkylating agent and potential vesicant. Strict adherence to safety protocols is mandatory.

  • Engineering Controls: All weighing and reactions must be performed in a certified chemical fume hood.

  • PPE: Double nitrile gloves, safety goggles, and a lab coat are required.

  • Deactivation: Spills should be neutralized immediately with a solution of 10% Sodium Thiosulfate (

    
    ), which acts as a sulfur nucleophile to quench the alkylating potential.
    
  • Storage: Store at 2-8°C under argon. Moisture will hydrolyze the chloroethyl group to a hydroxyethyl group, rendering the compound inactive for alkylation.

References

  • PubChem. (2025).[4] 1-(2-Chloroethyl)piperidine (Analogous Chemistry). National Library of Medicine. Retrieved January 31, 2026, from [Link][4]

  • Oakwood Chemical. (n.d.). 1-Allyl-4-(2-chloroethyl)piperazine dihydrochloride.[][2] Retrieved January 31, 2026, from [Link]

Sources

1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Allyl-4-(2-chloro-ethyl)-piperazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and synthetic research. The core focus of this document is to detail its fundamental chemical and physical properties, with a primary emphasis on its molecular weight of 261.62 g/mol .[][2][3] Beyond this central characteristic, this guide elucidates its structural features, potential synthetic pathways, analytical methodologies for quality control, and critical safety protocols. The compound's bifunctional nature, possessing both a reactive allyl group and a chloroethyl moiety, positions it as a versatile synthetic intermediate for the development of novel and complex active pharmaceutical ingredients (APIs). This document serves as an essential resource for professionals engaged in drug discovery and development, offering both foundational knowledge and practical, field-proven insights.

Core Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of all subsequent research and development. 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride is identified by a unique set of chemical descriptors and exhibits distinct physical properties that are critical for its handling, storage, and application in synthetic chemistry.

Chemical and Structural Data

The compound is a dihydrochloride salt, meaning the two basic nitrogen atoms of the piperazine ring are protonated. This enhances its solubility in aqueous media and improves its stability as a crystalline solid.

IdentifierDataSource(s)
IUPAC Name 1-(2-chloroethyl)-4-prop-2-enylpiperazine;dihydrochloride[]
CAS Number 112952-20-2[][2][3]
Molecular Formula C₉H₁₇ClN₂ · 2HCl (or C₉H₁₉Cl₃N₂)[][2][3][4][5]
Molecular Weight 261.62 g/mol [][2][3][4]
SMILES C=CCN1CCN(CC1)CCCl.Cl.Cl[]
InChI Key WCDVNMXZGUSEKL-UHFFFAOYSA-N[]
Physicochemical Characteristics

These properties are essential for designing reaction conditions, purification strategies, and formulation approaches.

PropertyValueSource(s)
Melting Point 224 °C[]
Boiling Point 376.2 °C at 760 mmHg[]
Appearance Typically a beige or off-white crystalline solid, based on similar structures.[6]-

Synthesis and Mechanistic Considerations

1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride is not a naturally occurring molecule; it is a product of deliberate chemical synthesis. Its structure suggests its primary utility as a bifunctional building block. The two distinct reactive sites—the allyl group and the chloroethyl group—allow for sequential and orthogonal chemical modifications, a highly desirable feature in the construction of complex molecular libraries for drug screening.

Proposed Synthetic Workflow

A logical and efficient synthesis route is crucial for the reliable production of this intermediate. The most common approach involves the N-alkylation of a suitable piperazine precursor. The following workflow represents a plausible and industrially scalable method.

Causality Behind Experimental Choices:

  • Starting Material: 1-Allylpiperazine is chosen as the nucleophile because it is commercially available and selectively installs the allyl group at one of the piperazine nitrogens.

  • Alkylating Agent: 1-bromo-2-chloroethane is an effective and cost-efficient agent for introducing the 2-chloroethyl group. The bromine atom is more reactive (a better leaving group) than the chlorine atom, allowing for selective alkylation at the bromo-position while preserving the chloro- functionality for subsequent reactions.

  • Solvent and Base: A polar aprotic solvent like acetonitrile (ACN) is used to dissolve the reactants, while a non-nucleophilic base (e.g., K₂CO₃) is required to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

  • Final Step: Treatment with hydrochloric acid (HCl) in a solvent like isopropanol (IPA) or diethyl ether is a standard method for converting the free base into its more stable and handleable dihydrochloride salt, which typically precipitates out of the organic solvent, simplifying purification.

G start 1. Reagents reagents 1-Allylpiperazine 1-Bromo-2-chloroethane K₂CO₃, Acetonitrile (ACN) step1 2. N-Alkylation reagents->step1 Reflux, 8-12h workup 3. Aqueous Workup step1->workup Reaction Mixture workup_desc Filter K₂CO₃ Solvent Evaporation step2 4. Salt Formation workup_desc->step2 Crude Free Base product 5. Final Product step2->product Precipitation & Filtration hcl HCl in Isopropanol (IPA) hcl->step2 product_name 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride

Caption: Proposed synthetic workflow for 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride.

Applications in Drug Discovery

The true value of this compound lies in its potential as a versatile intermediate. The piperazine core is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[7][8] The allyl and chloroethyl groups serve as chemical handles for diversification.

  • Chloroethyl Group: This is a classic alkylating agent, ready to react with nucleophiles (e.g., amines, thiols, alcohols) to form new covalent bonds. This is a common strategy for linking the piperazine core to other pharmacophores or functional groups.

  • Allyl Group: This group is amenable to a wide range of modern synthetic transformations, including olefin metathesis, Heck coupling, Wacker oxidation, and hydroformylation, allowing for significant structural elaboration.

G intermediate 1-Allyl-4-(2-chloro-ethyl) -piperazine chloro_path via Chloroethyl Group (Nucleophilic Substitution) intermediate->chloro_path allyl_path via Allyl Group (Transition Metal Catalysis) intermediate->allyl_path amine_product Amine Derivatives (e.g., for GPCR Ligands) chloro_path->amine_product R-NH₂ thiol_product Thioether Derivatives (e.g., for Enzyme Inhibitors) chloro_path->thiol_product R-SH heck_product Aryl-Substituted Derivatives (Heck Coupling) allyl_path->heck_product Ar-X, Pd cat. oxidation_product Carbonyl/Alcohol Derivatives (Oxidation/Hydroboration) allyl_path->oxidation_product e.g., Wacker-Tsuji

Caption: Role as a versatile intermediate in the synthesis of diverse chemical entities.

Analytical and Quality Control Protocols

Ensuring the identity, purity, and quality of a synthetic intermediate is non-negotiable in research and drug development. A multi-pronged analytical approach is required for a self-validating system of quality control.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates the target compound from impurities based on differential partitioning between a stationary phase and a mobile phase. While the piperazine core lacks a strong UV chromophore, impurities or degradation products may be UV-active.[9][10] For quantitative analysis, derivatization may be necessary.[10]

Methodology:

  • System Preparation: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Prepare a gradient system.

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Solvent B: 0.1% TFA in Acetonitrile (ACN).

  • Gradient: Run a linear gradient from 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at 210 nm (for peptide bond-like absorbance) and 254 nm (to detect aromatic impurities).

  • Sample Preparation: Accurately weigh and dissolve the compound in a 50:50 mixture of Water:ACN to a concentration of ~1 mg/mL.

  • Injection: Inject 10 µL of the sample.

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

Principle: Electrospray Ionization Mass Spectrometry (ESI-MS) is used to ionize the molecule and determine its mass-to-charge ratio (m/z), confirming its molecular weight.[9]

Methodology:

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in 50:50 Methanol:Water with 0.1% formic acid.

  • Ionization Mode: Use positive ESI mode, as the piperazine nitrogens are easily protonated.

  • Analysis: Infuse the sample directly into the mass spectrometer.

  • Expected Ions:

    • The primary ion observed will be for the free base [M+H]⁺, where M is the mass of C₉H₁₇ClN₂ (188.11 Da). The expected m/z would be ~189.12.

    • A less abundant ion corresponding to the sodium adduct [M+Na]⁺ may also be observed.

    • The dihydrochloride salt itself will dissociate in solution.

Protocol 3: Structural Elucidation by NMR Spectroscopy

Principle: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure, connectivity, and environment of the hydrogen and carbon atoms, respectively, serving as a definitive confirmation of the compound's identity.[9]

Methodology:

  • Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for hydrochloride salts.

  • ¹H NMR Analysis: Acquire the proton NMR spectrum. Expect to see characteristic signals for the allyl group (vinylic and allylic protons), the piperazine ring protons (often complex multiplets), and the two methylene groups of the chloroethyl side chain.

  • ¹³C NMR Analysis: Acquire the carbon NMR spectrum. Expect nine distinct signals corresponding to the nine carbon atoms in the molecule, with chemical shifts indicative of their electronic environment (e.g., sp² carbons of the allyl group, sp³ carbons of the piperazine ring and side chains).

G sample Batch Sample hplc HPLC Analysis sample->hplc ms Mass Spectrometry sample->ms nmr NMR Spectroscopy sample->nmr purity Purity > 98%? hplc->purity mw Correct MW? ms->mw structure Correct Structure? nmr->structure purity->mw Yes fail Reject / Repurify purity->fail No mw->structure Yes mw->fail No pass Release Batch structure->pass Yes structure->fail No

Caption: A self-validating quality control workflow for batch release.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound. The information below is based on data for structurally related chloro-alkyl amine hydrochlorides.

Hazard Identification
Hazard ClassStatementGHS Pictogram
Acute Toxicity, Oral H302: Harmful if swallowedWarning
Skin Irritation H315: Causes skin irritationWarning
Eye Irritation H319: Causes serious eye irritationWarning
Respiratory Irritation H335: May cause respiratory irritationWarning

Source: GHS classifications for analogous compounds.[2][11]

Recommended Handling Protocols
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6][12] Eyewash stations and safety showers should be readily accessible.[6]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[13]

    • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile).[13]

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[13]

    • Skin and Body Protection: Wear a lab coat.

  • Hygiene Measures: Wash hands thoroughly after handling.[6][12] Do not eat, drink, or smoke in the work area.[12]

Storage and Stability
  • Conditions: Store in a cool, dry, and well-ventilated area away from incompatible substances.[6][12]

  • Container: Keep the container tightly closed to prevent moisture absorption, as hydrochloride salts can be hygroscopic.[6][13]

  • Stability: The compound is stable under recommended storage conditions.

Conclusion

1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride is a valuable chemical entity defined by its molecular weight of 261.62 g/mol and its bifunctional structure.[][2][3][4] While its direct applications are limited, its true significance is realized in its role as a versatile synthetic intermediate. The orthogonal reactivity of its allyl and chloroethyl moieties provides medicinal chemists with a powerful tool for constructing diverse libraries of novel piperazine-containing compounds. Adherence to the rigorous analytical and safety protocols outlined in this guide is essential for its effective and safe utilization in the demanding landscape of modern drug discovery and development.

References

  • R&D Chemicals. 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride.

  • BOC Sciences. CAS 112952-20-2 1-ALLYL-4-(2-CHLORO-ETHYL)-PIPERAZINE X 2 HCL >98%.

  • Oakwood Chemical. 1-Allyl-4-(2-chloroethyl)piperazine dihydrochloride.

  • Sigma-Aldrich. 1-(2-Chloroethyl)piperidine hydrochloride.

  • Santa Cruz Biotechnology. 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride.

  • Echemi. 1-ALLYL-4-(2-CHLORO-ETHYL)-PIPERAZINE 2 HCL.

  • PubChem. 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride.

  • Cole-Parmer. Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%.

  • Fisher Scientific. Safety Data Sheet - 1-Ethylpiperazine.

  • J & W PharmLab, LLC. Material Safety Data Sheet - 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine dihydrochloride.

  • BenchChem. An In-Depth Technical Guide to 1-(2-chloroethyl)piperazine Hydrochloride.

  • CAMEO Chemicals - NOAA. PIPERAZINE DIHYDROCHLORIDE.

  • Cayman Chemical. Safety Data Sheet - 1-(3-Chlorophenyl)piperazine (hydrochloride) (CRM).

  • Google Patents. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.

  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.

  • Wikipedia. Piperazine.

  • Google Patents. CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.

  • Sonepa. 1-(2-Chloroethyl)piperidine hydrochloride-2008-75-5.

Sources

Technical Guide: 1-Allyl-4-(2-chloro-ethyl)-piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Application in Medicinal Chemistry

Executive Summary

1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride (CAS: 112952-20-2) is a specialized bifunctional heterocyclic building block.[1][][3] It bridges the structural gap between simple piperazines and complex nitrogen mustard-type alkylating agents.[3]

In drug discovery, this compound serves as a critical "electrophilic anchor." It allows researchers to introduce the N-allylpiperazine pharmacophore—a motif frequently associated with dopaminergic and serotonergic modulation—into larger molecular scaffolds via nucleophilic substitution.[3]

This guide details the structural dynamics, validated synthetic pathways, and safety protocols required to handle this compound, emphasizing its behavior as a latent aziridinium-forming reagent.

Structural Characterization & Properties[2][3][4]

The compound exists as a dihydrochloride salt.[4][5] This salt form is not merely for solubility; it is a chemical stabilizer . In its free base form, the tertiary amine at the N4 position would spontaneously displace the terminal chloride, forming a reactive aziridinium ion and leading to polymerization or degradation. Protonation of the nitrogens essentially "deactivates" this internal nucleophilicity during storage.

Quantitative Data Summary
PropertyValueContext
CAS Number 112952-20-2Specific to the dihydrochloride salt
Formula Cngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

H

ClN

[1][3] · 2HCl
MW: 261.62 g/mol
Appearance White to off-white crystalline solidHygroscopic
Melting Point 224°C (dec)High thermal stability until decomposition
Solubility Water, Methanol, DMSOInsoluble in non-polar organics (Hexane, Et2O)
pKa (est.) ~5.2, ~9.1Piperazine nitrogens (protonated in salt form)
Reactivity Class Nitrogen Mustard PrecursorLatent alkylating agent

Mechanism of Action: The Aziridinium Intermediate

To understand how to use this compound, one must understand its reactive intermediate. Under basic conditions (pH > 8), the free base is generated. The N4 nitrogen attacks the adjacent carbon bearing the chlorine, expelling the chloride ion to form a strained aziridinium cation .

This aziridinium species is the actual electrophile that reacts with nucleophiles (phenols, amines, thiols) in drug synthesis.

AziridiniumMechanism Salt Dihydrochloride Salt (Stable Storage Form) Base Free Base (Generated in situ) Salt->Base + Base (e.g., K2CO3) Aziridinium Aziridinium Cation (Reactive Electrophile) Base->Aziridinium Intramolecular Cyclization (Fast) Product Alkylated Product (Drug Scaffold) Aziridinium->Product + Nucleophile (Nu-) (Ring Opening)

Figure 1: The activation pathway.[3] The salt must be neutralized to trigger the formation of the reactive aziridinium intermediate, which then couples with the target substrate.

Validated Synthetic Protocol

While direct alkylation of 1-allylpiperazine with 1-bromo-2-chloroethane is possible, it often yields uncontrollable polymerization.[3] The Hydroxyethyl Route is the industry standard for high-purity synthesis, ensuring the "2-chloro-ethyl" handle is installed cleanly.[3]

Recommended Workflow: Hydroxyethyl Deoxychlorination

Objective: Synthesize 1-Allyl-4-(2-chloro-ethyl)-piperazine · 2HCl from 1-Allylpiperazine.[1][][3]

Reagents
  • Precursor: 1-Allyl-4-(2-hydroxyethyl)piperazine (Prepared via ethoxylation of allylpiperazine).[3]

  • Chlorinating Agent: Thionyl Chloride (

    
    ) or Oxalyl Chloride.[3]
    
  • Solvent: Dichloromethane (DCM) or Chloroform (anhydrous).[3]

  • Workup: HCl/Ethanol or HCl/Dioxane.

Step-by-Step Methodology
  • Setup: Charge a flame-dried 3-neck flask with 1-Allyl-4-(2-hydroxyethyl)piperazine (1.0 eq) and anhydrous DCM (10 volumes). Cool to 0°C under

    
     atmosphere.[3]
    
  • Activation: Add

    
     (1.2 eq) dropwise over 30 minutes. Note: Gas evolution (
    
    
    
    , HCl) will occur. Use a scrubber.
  • Reaction: Allow the mixture to warm to room temperature and reflux for 2–4 hours. Monitor by TLC (System: MeOH/DCM 1:9) or LC-MS for disappearance of the alcohol.[3]

  • Isolation (Crucial Step):

    • Cool the reaction mixture to 0°C.

    • The hydrochloride salt may precipitate spontaneously. If not, add 4M HCl in Dioxane (2.5 eq).

    • Filter the white precipitate.

  • Purification: Recrystallize from Ethanol/Diethyl Ether to remove traces of unreacted

    
    .
    
  • Validation: Verify structure via

    
    H-NMR (
    
    
    
    ). Look for the downfield shift of the ethyl triplets adjacent to the chlorine (~3.8 ppm).

SynthesisWorkflow Start Start: 1-Allyl-4-(2-hydroxyethyl)piperazine Step1 1. Dissolve in DCM (0°C, N2 atm) Start->Step1 Step2 2. Add SOCl2 (Dropwise) Step1->Step2 Step3 3. Reflux (2-4 hrs) Monitor: TLC/LC-MS Step2->Step3 Step4 4. Precipitate with HCl/Dioxane Step3->Step4 End Final: 1-Allyl-4-(2-chloro-ethyl)-piperazine . 2HCl Step4->End

Figure 2: The standard "Deoxychlorination" synthesis workflow preferred for minimizing dimerization byproducts.

Applications in Drug Development

This compound is primarily used to synthesize CNS-active agents .[3] The N-allyl group provides steric bulk and lipophilicity, while the piperazine ring acts as a linker.[3]

Target Classes
  • Antipsychotics (Phenothiazine derivatives): The chloroethyl group alkylates the nitrogen of the phenothiazine ring.

  • Antihistamines: Coupling with diaryl-methane structures.[3]

  • Serotonin Modulators: The allyl-piperazine motif mimics the structure of 5-HT receptor ligands.[3]

Protocol for Coupling (General):

  • Substrate: Phenol or Secondary Amine.

  • Base:

    
     (3 eq) or 
    
    
    
    (for faster kinetics).
  • Solvent: Acetonitrile (reflux) or DMF (

    
    C).[3]
    
  • Catalyst: NaI (0.1 eq) can accelerate the reaction (Finkelstein reaction in situ).[3]

Safety & Handling (Critical)

Hazard Classification: Corrosive, Acute Toxin, Suspected Carcinogen.

This compound contains a nitrogen mustard moiety. While the salt form reduces volatility, the dust is extremely hazardous.

  • Inhalation: Dust can cause severe respiratory irritation and delayed pulmonary edema.

  • Skin Contact: Vesicant (blistering agent).[3] Can cause chemical burns.[3][6]

  • Eye Contact: Risk of irreversible corneal damage.

Required PPE:

  • Full-face respirator or dedicated fume hood work.[3]

  • Double nitrile gloves (breakthrough time is short for alkyl chlorides).[3]

  • Tyvek lab coat.[3]

Decontamination: Spills should be treated with a dilute solution of sodium thiosulfate or 5% aqueous NaOH to hydrolyze the alkyl chloride to the harmless alcohol before disposal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8893, Piperazine Dihydrochloride (Parent Structure Data).[3] Retrieved from [Link][3]

Sources

1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride physical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Allyl-4-(2-chloroethyl)piperazine dihydrochloride (CAS 112952-20-2) is a bifunctional heterocyclic building block used primarily in the synthesis of pharmaceutical agents, particularly antipsychotics and antihistamines requiring a piperazine linker.[1][2][3]

Structurally, it possesses two distinct reactive motifs: an allyl group (susceptible to olefin metathesis or radical addition) and a 2-chloroethyl nitrogen mustard moiety (an electrophilic alkylating agent).[1][2][3]

Critical Technical Insight: Researchers must recognize that this compound is a "masked" alkylating agent.[2][3] While stable as a dihydrochloride salt, neutralization to the free base triggers rapid intramolecular cyclization to a reactive aziridinium ion.[1][2][3] This guide details the physical parameters and the kinetic stability protocols required to handle this reagent without degradation.

Chemical Identity & Structural Analysis
ParameterData
Chemical Name 1-Allyl-4-(2-chloroethyl)piperazine dihydrochloride
CAS Number 112952-20-2
Molecular Formula C₉H₁₇ClN₂[1][2][3][4][5][6] · 2HCl
Molecular Weight 261.62 g/mol
MDL Number MFCD08060483
SMILES C=CCN1CCN(CCCl)CC1.Cl.Cl
Structure Description Piperazine core substituted at N1 with an allyl group and at N4 with a 2-chloroethyl group.[1][2][3][4][5] Supplied as the dihydrochloride salt to prevent autocyclization.[1][2][3]
Physical & Chemical Properties

The following data aggregates experimentally determined values and structure-activity relationship (SAR) inferences standard for piperazine dihydrochlorides.

PropertyValue / DescriptionTechnical Note
Appearance White to Off-White Crystalline SolidHygroscopic; tends to clump if exposed to ambient moisture.[1][2][3]
Melting Point 224°C (Decomposes) High lattice energy typical of diamine salts.[2][3] Do not heat to melt for processing.[1][2][3]
Solubility (Water) > 50 mg/mLHighly soluble due to ionic character.[2][3] Solution pH will be acidic (~pH 2-3).[1][2][3]
Solubility (DMSO) SolubleRecommended for stock solutions if water promotes hydrolysis.[2][3]
Hygroscopicity HighMust be weighed in a desiccated environment to ensure stoichiometric accuracy.[2][3]
pKa (Estimated) ~5.5 and ~9.0The N-chloroethyl nitrogen is less basic due to the electron-withdrawing chlorine.[1][2][3]
Reactivity Profile: The Aziridinium Mechanism

The "Senior Scientist" Warning: The most critical property of this molecule is not its melting point, but its kinetic instability in neutral or basic aqueous solution.[2][3]

As the dihydrochloride salt, the nitrogen lone pairs are protonated (


), rendering them non-nucleophilic.[2][3] Upon neutralization (pH > 7), the N4-nitrogen lone pair attacks the 

-carbon of the chloroethyl group, displacing the chloride ion.[1][2][3] This forms a highly electrophilic aziridinium (ethyleneimmonium) ion .[1][2][3]
Mechanism Diagram: Intramolecular Cyclization

AziridiniumMechanism Salt Dihydrochloride Salt (Stable, Protonated) FreeBase Free Base (Transient Species) Salt->FreeBase Deprotonation Base Neutralization (pH > 7) Base->FreeBase TS Transition State (Intramolecular Attack) FreeBase->TS Lone Pair Activation Aziridinium Aziridinium Ion (Highly Reactive Electrophile) TS->Aziridinium Cl- Departure

Figure 1: The activation pathway from stable salt to reactive aziridinium electrophile.[1][2][3]

Implications for Experimental Design:

  • Do not generate the free base and store it.[1][2][3] It must be generated in situ in the presence of your target nucleophile.[1][2][3]

  • Hydrolysis Risk: In the absence of a nucleophile, the aziridinium ion reacts with water to form the alcohol (1-allyl-4-(2-hydroxyethyl)piperazine), rendering the reagent useless.[1][2][3]

Handling, Stability & Safety Protocols

Due to the nitrogen mustard moiety, this compound acts as a potential alkylating agent and vesicant.[1][2][3] Strict adherence to the following self-validating protocol is required.

Protocol: Safe Solubilization & Usage
  • Personal Protective Equipment (PPE): Double nitrile gloves, chemical safety goggles, and a lab coat.[2][3] Handle strictly inside a fume hood.[1][3]

  • Weighing:

    • Equilibrate the container to room temperature before opening to prevent condensation.[1][2][3]

    • Weigh rapidly into a pre-tared vial.

  • Solubilization (Just-in-Time):

    • Solvent: Ice-cold water or anhydrous DMSO.[1][2][3]

    • Concentration: Prepare at 10–50 mM.

    • Timing: Use within 15 minutes of dissolution if in water. DMSO stocks may be frozen at -20°C for up to 1 week.[1][2][3]

  • Reaction Setup:

    • Add the reagent solution dropwise to the reaction mixture containing the target nucleophile and base (e.g., K₂CO₃ or Et₃N).[1][2][3]

    • Why? This ensures the free base is generated only when the nucleophile is available to trap the resulting aziridinium ion.[1][2][3]

Workflow Diagram: Storage to Bench

HandlingWorkflow Receipt Receipt of Material (Check Seal Integrity) Storage Storage (-20°C, Desiccated) Receipt->Storage Weighing Weighing (Quickly, minimize humidity) Storage->Weighing Equilibrate to RT Solubilization Solubilization (Cold DMSO or Water) Weighing->Solubilization Prepare fresh Usage Immediate Usage (In situ neutralization) Solubilization->Usage < 15 mins (aq)

Figure 2: Critical path for maintaining reagent integrity from storage to application.

Analytical Characterization Standards

To verify the integrity of the material (specifically to rule out hydrolysis to the alcohol or dimerization), the following signatures should be observed:

  • ¹H NMR (D₂O or DMSO-d₆):

    • Allyl Signals: Multiplet at ~5.8 ppm (methine), doublets at ~5.1–5.3 ppm (terminal alkene).[2][3]

    • Chloroethyl Signals: Distinct triplets for

      
       and 
      
      
      
      .[1][2][3]
    • Degradation Flag: If the triplet for

      
       shifts upfield significantly, it indicates hydrolysis to 
      
      
      
      .[1][2][3]
  • Mass Spectrometry (LC-MS):

    • Parent ion

      
       (for the free base with ³⁵Cl).[2][3]
      
    • Look for the characteristic chlorine isotope pattern (3:1 ratio of M : M+2).[2][3]

References
  • Oakwood Chemical. (n.d.).[1][2][3] 1-Allyl-4-(2-chloroethyl)piperazine dihydrochloride Safety Data Sheet & Properties. Retrieved January 31, 2026, from [Link][1][3]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CAS 112952-20-2.[1][3] PubChem.[1][2][3][6][7][8] Retrieved January 31, 2026, from [Link][1][3]

Sources

1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride

Disclaimer: A specific Safety Data Sheet (SDS) for 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride (CAS No. 112952-20-2) is not publicly available. This guide has been compiled by synthesizing safety data from structurally analogous piperazine derivatives and general principles for handling potent chemical compounds, including potential alkylating agents. The recommendations herein are based on inference and should be applied with the utmost caution. A comprehensive, substance-specific risk assessment should be conducted by qualified personnel before any handling.

Compound Identification and Inferred Hazard Profile

1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride is a substituted piperazine derivative.[1][] The piperazine moiety is common in many biologically active compounds, while the chloroethyl group suggests potential as an alkylating agent.[3][4] Alkylating agents are a class of reactive compounds that can covalently modify biological macromolecules like DNA, making them potent and requiring careful handling.[5][6]

Chemical Identity:

  • Chemical Name: 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride[1]

  • CAS Number: 112952-20-2[1]

  • Molecular Formula: C₉H₁₇ClN₂ · 2HCl[]

  • Molecular Weight: 261.62 g/mol []

Based on data from similar piperazine compounds, the primary hazards are anticipated to be:

  • Acute Toxicity (Oral): Likely harmful or toxic if swallowed.[7]

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[7]

  • Eye Damage/Irritation: Expected to cause serious eye irritation.[7]

  • Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust.

  • Sensitization: Piperazine compounds are known to be respiratory and skin sensitizers, potentially causing allergic reactions upon repeated exposure.[8][9]

  • Reproductive Toxicity: Some piperazine salts are suspected of damaging fertility or the unborn child.[8][10]

The presence of a chloroethyl group raises concerns about potential alkylating activity, which can lead to cytotoxic, mutagenic, and carcinogenic effects.[4]

Hazard Summary and GHS Classification (Inferred)

The following table summarizes the inferred hazard classification based on the Globally Harmonized System (GHS), derived from related compounds.

Hazard ClassCategoryHazard Statement (Inferred)Pictogram
Acute Toxicity, OralCategory 3 / 4H301/H302: Toxic or Harmful if swallowed[7]💀 or ❗
Skin Corrosion / IrritationCategory 2H315: Causes skin irritation[7]
Serious Eye Damage / Eye IrritationCategory 2AH319: Causes serious eye irritation[7]
Respiratory SensitizationCategory 1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[8][9]GHS08 pictogram
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[8][9]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
Reproductive ToxicityCategory 2H361: Suspected of damaging fertility or the unborn child[8][10]GHS08 pictogram

Exposure Controls and Personal Protective Equipment (PPE)

Given the inferred hazards, a stringent approach to exposure control is mandatory. The primary objective is to prevent any direct contact or inhalation.

Engineering Controls:

  • All work with the solid compound or its solutions must be conducted in a certified chemical fume hood to control airborne levels.[11]

  • Ensure that eyewash stations and emergency safety showers are readily accessible and in close proximity to the workstation.[11]

Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Change gloves immediately if they become contaminated.

  • Eye/Face Protection: Use tight-sealing safety goggles or a full-face shield to protect against dust particles and splashes.[11]

  • Skin and Body Protection: A lab coat is required. For operations with a higher risk of exposure, consider a chemically resistant apron or suit.[11]

  • Respiratory Protection: If there is a risk of inhalation despite engineering controls, a NIOSH-approved particulate respirator should be used.[8]

The following diagram illustrates the hierarchy of controls for handling this compound.

G cluster_0 Hierarchy of Hazard Controls cluster_1 Application to Compound Handling Elimination Elimination Substitution Substitution Elimination->Substitution Most Effective Engineering Engineering Substitution->Engineering Administrative Administrative Engineering->Administrative Eng_Controls Chemical Fume Hood, Eyewash Station Engineering->Eng_Controls PPE PPE Administrative->PPE Least Effective Admin_Controls Standard Operating Procedures (SOPs), Mandatory Training Administrative->Admin_Controls PPE_Required Gloves, Goggles, Lab Coat, Respirator PPE->PPE_Required

Caption: Hierarchy of controls for mitigating exposure risks.

Safe Handling, Storage, and Disposal

Handling:

  • Avoid creating dust.[11] Use appropriate tools for weighing and transferring the solid material.

  • Do not eat, drink, or smoke in the laboratory area.[11]

  • Wash hands and any exposed skin thoroughly after handling.

  • Contaminated work clothing should not be allowed out of the workplace and must be decontaminated before reuse.[8]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][11]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[8][11]

  • The compound may be light-sensitive or hygroscopic; store accordingly, protected from light and moisture.[8]

Disposal:

  • Dispose of waste material and empty containers in accordance with all local, regional, and national regulations.

  • Do not allow the product to enter drains or waterways.

First Aid and Emergency Procedures

Immediate action is critical in case of exposure.

First Aid Measures:

Exposure RouteFirst Aid Protocol
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[11]
Skin Contact Immediately take off all contaminated clothing. Rinse skin with plenty of water and soap. Seek medical attention if irritation persists.[8]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Call a poison center or doctor immediately.[8]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use media appropriate for the surrounding environment, such as dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[7]

  • Specific Hazards: During a fire, hazardous decomposition products may be formed, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[11]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11]

The following workflow outlines the appropriate emergency response to an accidental exposure.

G cluster_scene Immediate Actions at the Scene cluster_response Emergency Response start Accidental Exposure Occurs remove_victim Remove Victim from Exposure Source start->remove_victim remove_clothing Remove Contaminated Clothing remove_victim->remove_clothing rinse Rinse Affected Area (Skin/Eyes) for 15 min remove_clothing->rinse call_emergency Call Emergency Services & Poison Control rinse->call_emergency provide_sds Provide SDS/Safety Info to Responders call_emergency->provide_sds seek_medical Seek Immediate Medical Attention provide_sds->seek_medical

Caption: Workflow for responding to accidental exposure.

Toxicological and Stability Information (Inferred)

Toxicology: The toxicological properties of this specific compound have not been fully investigated.[12] However, the piperazine class can cause a range of effects. The chloroethyl moiety suggests potential as an alkylating agent, which are known to be cytotoxic by damaging DNA.[5][13] This can lead to side effects such as bone marrow suppression, gastrointestinal distress, and, in some cases, secondary malignancies with long-term exposure.[13][14]

Stability and Reactivity:

  • Reactivity: Not expected to be reactive under normal conditions.[8]

  • Chemical Stability: Expected to be stable under recommended storage conditions.[8]

  • Conditions to Avoid: Exposure to moisture, light, and incompatible materials.[8]

  • Incompatible Materials: Strong oxidizing agents, strong acids.[8][11]

  • Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[11]

References

  • Cayman Chemical. (2026, January 13). Safety Data Sheet: 1-(3-Chlorophenyl)piperazine (hydrochloride).
  • Fisher Scientific. (2018, January 18). Safety Data Sheet: Piperazine.
  • Sigma-Aldrich. (2025, September 22). Safety Data Sheet: 1-(3-Chlorophenyl)piperazine hydrochloride.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: 1-(2-Chloroethyl)piperidine hydrochloride.
  • Santa Cruz Biotechnology. Product Page: 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride.
  • BOC Sciences. Product Page: 1-ALLYL-4-(2-CHLORO-ETHYL)-PIPERAZINE X 2 HCL.
  • WebMD. (2024, April 24). Alkylating Agents for Breast Cancer.
  • How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained. (n.d.).
  • DoveMed. Adverse Effects of Alkylating Agents in Cancer Treatment.
  • National Center for Biotechnology Information. (2015, March 10). Alkylating Agents. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
  • Wikipedia. Chemotherapy.
  • PubChem. Piperazine Dihydrochloride.
  • Australian Government Department of Health. (2018, October 26). Piperazine salts: Human health tier II assessment.
  • 1mg. Minipress XL 5mg Tablet.
  • Cayman Chemical. (2015, July 5). Safety Data Sheet: 4-hydroxy DMT (exempt preparation).

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1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Reactivity and Synthetic Utility of 1-Allyl-4-(2-chloro-ethyl)-piperazine Dihydrochloride

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride, a versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. The core focus of this document is to elucidate its chemical "mechanism of action," which is centered on its properties as a bifunctional electrophile. We will explore the reactivity of its key functional groups—the 2-chloroethyl chain and the allyl group—and detail its application as a scaffold for the synthesis of novel compounds with potential therapeutic applications. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering insights into the strategic use of this compound in the design and creation of complex molecules.

Introduction: The Piperazine Scaffold in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core structure of a wide array of therapeutic agents. Its prevalence is due to its ability to impart favorable pharmacokinetic properties, such as improved solubility and bioavailability, and to serve as a versatile linker between different pharmacophores. Piperazine derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, antipsychotic, antidepressant, antihistaminic, and anticancer effects[1]. The subject of this guide, 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride, represents a valuable building block for the further exploration of the chemical space around this important heterocyclic motif.

Chemical Properties and Structure

1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride is a salt, which enhances its stability and solubility in polar solvents, making it convenient for use in various reaction conditions.

PropertyValue
CAS Number 112952-20-2[2]
Molecular Formula C9H17ClN2 · 2HCl[2][]
Molecular Weight 261.62 g/mol [2][]
Melting Point 224-224°C[][4]
Boiling Point 376.2°C at 760 mmHg[][4]
IUPAC Name 1-(2-chloroethyl)-4-prop-2-enylpiperazine;dihydrochloride[]

The structure features two key reactive sites: the electrophilic 2-chloroethyl group and the nucleophilic/alkenyl allyl group, attached to the nitrogen atoms of the piperazine core.

Core Mechanism of Action: A Bifunctional Electrophile

The primary "mechanism of action" of 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride in a chemical context is its function as an alkylating agent.[5] The presence of the 2-chloroethyl group makes this molecule a potent electrophile, capable of reacting with a wide range of nucleophiles.

The Role of the 2-Chloroethyl Group

The chlorine atom on the ethyl side chain is a good leaving group, facilitating nucleophilic substitution reactions. This reactivity is the cornerstone of its utility in synthesizing more complex molecules. The general mechanism involves the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a new covalent bond and the displacement of the chloride ion.

Experimental Protocol: General Procedure for Nucleophilic Substitution

  • Reactant Preparation: Dissolve 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to neutralize the hydrochloride salt and liberate the free base of the piperazine derivative.

  • Nucleophile Addition: Introduce the desired nucleophile (e.g., an amine, thiol, or alcohol) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to an appropriate temperature (typically ranging from 60°C to 120°C) to facilitate the reaction. Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture, perform an aqueous work-up to remove salts and excess reagents, and purify the product using column chromatography or recrystallization.

This reactivity allows for the facile introduction of the allyl-piperazine moiety onto a variety of molecular scaffolds, a common strategy in the development of new pharmaceutical agents.[5]

The Versatility of the Allyl Group

The allyl group provides a secondary site for chemical modification. While the piperazine nitrogens are rendered less nucleophilic due to protonation in the dihydrochloride salt, the free base can still participate in reactions. The double bond of the allyl group can undergo various transformations, including:

  • Addition Reactions: Halogenation, hydrohalogenation, and epoxidation.

  • Oxidative Cleavage: Ozonolysis to yield an aldehyde.

  • Metathesis Reactions: Cross-metathesis with other alkenes to form more complex structures.

  • Isomerization: Treatment with a base can potentially move the double bond to form a propenyl group.

This dual reactivity makes 1-Allyl-4-(2-chloro-ethyl)-piperazine a valuable tool for creating diverse chemical libraries for high-throughput screening.

Synthetic Applications in Drug Discovery

The utility of this compound lies in its ability to serve as a precursor for a wide range of biologically active molecules. By leveraging the reactivity of the 2-chloroethyl group, medicinal chemists can synthesize derivatives with potential activities as:

  • Antipsychotics and Antidepressants: Many existing drugs in this class feature a piperazine core.[1][5]

  • Anticancer Agents: The piperazine scaffold is found in several kinase inhibitors and other anticancer drugs.[6]

  • Antihistamines: A number of H1 receptor antagonists are based on piperazine structures.[6]

Diagram: Synthetic Workflow for Drug Candidate Synthesis

G A 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride C Reaction Vessel (Solvent, Base) A->C B Nucleophilic Substrate (e.g., Arylamine) B->C D Intermediate Product (Allyl-piperazinyl-aryl Compound) C->D Nucleophilic Substitution E Further Modification of Allyl Group D->E e.g., Oxidation, Metathesis F Final Drug Candidate E->F

Caption: A generalized workflow for utilizing 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride in the synthesis of potential drug candidates.

Conclusion

1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride is a valuable and versatile chemical intermediate. Its "mechanism of action" is fundamentally that of a reactive alkylating agent, enabling the straightforward introduction of a functionalized piperazine moiety into a wide range of molecules. The presence of both a reactive chloroethyl group and a modifiable allyl group provides medicinal chemists with a powerful tool for the synthesis of novel compounds for drug discovery and development. The protocols and conceptual frameworks presented in this guide are intended to facilitate the effective application of this compound in a research and development setting.

References

  • Journal of Applied Pharmaceutical Science. Synthesis, characterization, and biological activity of novel azole piperazine congeners. [Link]

  • Monatshefte für Chemie - Chemical Monthly. Synthesis, antitumor activity, and electrochemical behavior of some piperazinyl amidrazones. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 415628, 1-(2-Chlorophenyl)piperazine. [Link]

  • Oakwood Chemical. 1-Allyl-4-(2-chloroethyl)piperazine dihydrochloride. [Link]

  • Springer. Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. [Link]

  • Wiley Online Library. Synthesis, structure and biological activity of novel 1,2,4-triazole mannich bases containing a substituted benzylpiperazine moiety. [Link]

  • Wikipedia. Piperazine. [Link]

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biological activity of 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthetic Utility and Biological Context of 1-Allyl-4-(2-chloro-ethyl)-piperazine Dihydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride, focusing on its core application as a synthetic intermediate in drug discovery and the broader biological context of the piperazine scaffold. This document is intended for researchers, medicinal chemists, and drug development professionals.

Executive Summary: A Versatile Building Block, Not a Direct Therapeutic

1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride is not a compound with established, direct therapeutic biological activity. Instead, its significance in the biomedical field is rooted in its role as a highly valuable and versatile synthetic intermediate.[1][2] Its chemical architecture, featuring a reactive chloroethyl group, allows for the efficient introduction of the N-allyl-piperazine moiety into a wide array of molecular scaffolds. This property has made it a key component in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system (CNS).[1] This guide will elucidate the chemical reactivity that defines its utility, explore the biological activities of the broader class of piperazine-containing drugs, and provide practical protocols for its application in synthesis.

Core Chemical Mechanism: An Electrophilic Alkylating Agent

The primary "mechanism of action" for this compound is chemical, not biological. It functions as an electrophilic alkylating agent. The electron-withdrawing nature of the chlorine atom creates a partial positive charge on the adjacent carbon, making it susceptible to attack by nucleophiles. The chlorine atom serves as an excellent leaving group, facilitating covalent bond formation.

This reactivity allows for the covalent attachment of the piperazine ring to a variety of nucleophilic molecules, including amines, thiols, and alkoxides.[1] The optimization of reaction conditions, such as the choice of a suitable base, solvent, and temperature, is critical for achieving high yields and purity in these synthetic transformations.[1]

cluster_reactants Reactants cluster_process Process cluster_products Products Intermediate 1-Allyl-4-(2-chloro-ethyl)-piperazine Reaction Nucleophilic Substitution (SN2) Intermediate->Reaction Nucleophile Nucleophile (Nu-H) (e.g., Amine, Thiol) Nucleophile->Reaction Product New Piperazine Derivative (Drug Scaffold) Reaction->Product Byproduct HCl Reaction->Byproduct

Caption: Synthetic utility via nucleophilic substitution.

The Piperazine Scaffold: A Privileged Structure in Pharmacology

While 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride itself is not a therapeutic, the piperazine ring it helps to construct is considered a "privileged scaffold" in medicinal chemistry. This means it is a structural motif that is capable of binding to multiple biological targets with high affinity.

Anthelmintic Activity of the Parent Piperazine

The simplest form, piperazine, has a long history of use as an anthelmintic agent to treat parasitic worm infections, such as those caused by Ascaris lumbricoides (roundworm) and Enterobius vermicularis (pinworm).[3]

  • Mechanism of Action: Piperazine acts as a flaccid paralysing agent on susceptible nematodes.[4] It achieves this by acting as an agonist at inhibitory GABA (γ-aminobutyric acid) receptors on the nerve and muscle cells of the parasites.[4] This leads to hyperpolarization of the cell membranes, reducing excitability and ultimately causing paralysis. The paralyzed worms are then expelled from the host's body by normal peristalsis.[4]

Piperazine Piperazine GABA_R GABA Receptor (Nematode Muscle Cell) Piperazine->GABA_R Agonist Binding Hyperpolarization Chloride Ion (Cl-) Influx & Hyperpolarization GABA_R->Hyperpolarization Paralysis Flaccid Paralysis of Worm Hyperpolarization->Paralysis Expulsion Expulsion from Host Paralysis->Expulsion

Caption: Anthelmintic mechanism of piperazine.

Central Nervous System (CNS) Applications

More complex derivatives, often synthesized using intermediates like the topic compound, have a wide range of activities in the CNS.[1] The piperazine moiety is a common feature in drugs developed for psychiatric and neurological disorders, including:

  • Atypical Antipsychotics

  • Antidepressants

  • Anxiolytics

The nitrogen atoms of the piperazine ring are often key for interacting with neurotransmitter receptors, such as dopamine and serotonin receptors.

Toxicology and Safety Profile

As a reactive chemical intermediate, 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride and related compounds must be handled with appropriate care. The available safety data, primarily from Material Safety Data Sheets (MSDS) and databases for analogous compounds, indicates several potential hazards.[5]

Hazard StatementGHS CodePrimary RiskReference(s)
Harmful if swallowedH302Acute oral toxicity. Ingestion may lead to systemic adverse effects.[5][6]
Harmful in contact with skinH312Acute dermal toxicity. Can be absorbed through the skin, causing harm.[5]
Causes skin irritationH315Can cause redness, itching, and inflammation upon direct contact with skin.[6]
Causes serious eye irritationH319Direct contact with eyes can result in significant irritation and potential damage.[6]
Harmful if inhaledH332Acute inhalation toxicity. Vapors or dust can be harmful if breathed in.[5]
May cause respiratory irritationH335Inhalation may lead to irritation of the nose, throat, and respiratory tract.[6]

Furthermore, the parent compound, piperazine, is contraindicated in patients with a history of epilepsy or those with renal or hepatic insufficiency, as these conditions can exacerbate potential neurotoxic effects.[3]

Experimental Protocol: Synthesis of a Tertiary Amine Derivative

This protocol provides a representative example of how 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride is used in a standard nucleophilic substitution reaction to synthesize a more complex molecule. This procedure is illustrative and must be adapted and optimized based on the specific nucleophile and desired product.

Objective

To synthesize a novel piperazine derivative by reacting 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride with a secondary amine (e.g., morpholine) in the presence of a base.

Materials
  • 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride

  • Morpholine (or other secondary amine nucleophile)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride (1.0 eq).

  • Solvent and Base Addition: Add anhydrous acetonitrile (approx. 20 mL per gram of starting material). Add anhydrous potassium carbonate (3.0 eq) to the suspension. The base is crucial to deprotonate the dihydrochloride salt and neutralize the HCl generated during the reaction.

  • Nucleophile Addition: Add the secondary amine nucleophile (e.g., morpholine, 1.2 eq) to the stirring suspension.

  • Heating and Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to 80°C using a heating mantle. Allow the reaction to stir at reflux for 12-24 hours.

  • Reaction Monitoring (Causality): The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This self-validating step ensures the reaction is complete before proceeding to workup, preventing the isolation of unreacted starting material.

  • Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Filter off the solid potassium carbonate and wash the solid with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Liquid-Liquid Extraction: Dissolve the resulting residue in dichloromethane (DCM). Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove any acidic impurities) and brine (to remove water).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the final, pure tertiary amine derivative.

Setup 1. Setup Reaction: Intermediate, Base (K₂CO₃), Solvent (CH₃CN) Add_Nuc 2. Add Nucleophile (e.g., Morpholine) Setup->Add_Nuc Heat 3. Heat to Reflux (80°C) 12-24 hours Add_Nuc->Heat Monitor 4. Monitor by TLC/LC-MS Heat->Monitor Workup 5. Cool, Filter & Concentrate Monitor->Workup Reaction Complete Extract 6. Liquid-Liquid Extraction (DCM / NaHCO₃ / Brine) Workup->Extract Dry 7. Dry (MgSO₄) & Concentrate Extract->Dry Purify 8. Column Chromatography Dry->Purify Product Pure Product Purify->Product

Caption: Workflow for synthesizing a piperazine derivative.

Conclusion

1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride is a quintessential example of a molecule whose value is defined by its synthetic potential rather than its intrinsic biological effects. Its reactive nature makes it an indispensable tool for medicinal chemists seeking to incorporate the pharmacologically significant piperazine scaffold into novel drug candidates. Understanding its chemical properties, the biological importance of the structures it helps create, and the appropriate safety precautions for its handling are paramount for its effective and safe use in the research and development of new therapeutics.

References

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  • PubChem. 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride. [Link]

  • PubChem. 1-(2-Chlorophenyl)piperazine. [Link]

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  • National Center for Biotechnology Information. Dissociative and sympathomimetic toxicity associated with recreational use of 1-(3-trifluoromethylphenyl) piperazine (TFMPP) and 1-benzylpiperzine (BZP). [Link]

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An In-Depth Technical Guide to Investigating the Biological Targets of 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the potential biological targets of the novel compound, 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride. Given the compound's structural features, particularly the reactive chloroethyl group and the pharmacologically significant piperazine scaffold, a multi-pronged approach integrating computational prediction with robust experimental validation is proposed. This document offers detailed, step-by-step methodologies for target identification and confirmation, underpinned by the principles of scientific integrity and causality in experimental design.

Introduction: Unveiling the Therapeutic Potential of a Reactive Piperazine Derivative

1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride is a synthetic organic compound characterized by a piperazine core, a common motif in a wide array of clinically successful drugs.[1] The piperazine scaffold is known to interact with various biological targets, particularly within the central nervous system (CNS), contributing to antipsychotic, antidepressant, and anxiolytic effects.[2] Furthermore, the presence of an allyl group can influence the compound's pharmacokinetic and pharmacodynamic properties.

The most critical feature of this molecule is the 2-chloroethyl substituent. This functional group is a known precursor to a highly reactive aziridinium ion, which can act as an electrophile and covalently modify nucleophilic residues in biological macromolecules, such as proteins and nucleic acids. This potential for covalent modification suggests that 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride may act as an irreversible or covalent reversible inhibitor of its biological target(s), a mechanism that can offer advantages in terms of potency and duration of action.

Due to the novelty of this specific compound, its biological targets are not yet elucidated. This guide, therefore, presents a systematic and scientifically rigorous pathway to their discovery and validation.

Predicting Potential Biological Targets: An In Silico Approach

Before embarking on extensive and resource-intensive wet-lab experiments, a computational approach can provide valuable, testable hypotheses regarding the potential biological targets of 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride.[3]

Ligand-Based Target Prediction

This approach leverages the principle that structurally similar molecules often share similar biological targets.[3] By comparing the structure of 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride to databases of compounds with known biological activities, we can infer potential targets.

  • Methodology:

    • Utilize computational platforms such as ChEMBL, PubChem, and BindingDB to search for compounds structurally similar to the query molecule.

    • Employ similarity search algorithms based on chemical fingerprints (e.g., Morgan, MACCS keys) to identify analogs.

    • Analyze the known biological targets of the identified similar compounds, paying close attention to targets of other piperazine-containing drugs and covalent modifiers.

    • Prioritize targets that are frequently associated with the identified structural analogs.

Structure-Based Target Prediction (Reverse Docking)

If a three-dimensional structure of the compound is available or can be accurately modeled, reverse docking can be employed to screen it against a library of protein structures.[4]

  • Methodology:

    • Generate a 3D conformer of 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride.

    • Utilize a reverse docking server or software (e.g., PharmMapper, idTarget) to screen the compound against a database of protein binding sites.

    • Analyze the docking scores and binding poses to identify proteins with high predicted affinity for the compound.

    • Pay special attention to proteins with nucleophilic residues (e.g., cysteine, lysine, histidine) in the predicted binding pocket, as these are potential sites for covalent modification.

The output of these in silico methods will be a prioritized list of potential biological targets for subsequent experimental validation.

Experimental Validation of Predicted Targets

The following section details a series of experimental workflows designed to identify and confirm the biological targets of 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride. The choice of which assays to prioritize will depend on the nature of the predicted targets from the in silico analysis.

Identifying Covalent Protein Targets

Given the presence of the reactive chloroethyl group, identifying covalently modified proteins is a primary objective.

This technique allows for the enrichment and identification of proteins that bind to the compound of interest.[5]

Experimental Workflow Diagram:

AC_MS_Workflow cluster_prep Immobilization cluster_binding Binding & Washing cluster_analysis Elution & Analysis compound Compound with Linker resin Affinity Resin compound->resin Covalent Coupling immobilized Immobilized Compound resin->immobilized incubation Incubation immobilized->incubation lysate Cell Lysate lysate->incubation wash Wash Steps incubation->wash Remove Non-specific Binders bound_proteins Bound Proteins wash->bound_proteins elution Elution bound_proteins->elution sds_page SDS-PAGE elution->sds_page mass_spec LC-MS/MS sds_page->mass_spec In-gel Digestion protein_id Protein Identification mass_spec->protein_id

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Step-by-Step Protocol:

  • Compound Immobilization: Synthesize a derivative of 1-Allyl-4-(2-chloro-ethyl)-piperazine with a suitable linker for covalent attachment to an affinity resin (e.g., NHS-activated sepharose).

  • Cell Lysate Preparation: Prepare a protein lysate from a relevant cell line or tissue.

  • Affinity Chromatography:

    • Incubate the cell lysate with the immobilized compound to allow for binding of target proteins.

    • Wash the resin extensively to remove non-specifically bound proteins.

    • Elute the specifically bound proteins using a denaturing buffer.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise protein bands of interest and perform in-gel tryptic digestion.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.[6]

CETSA is a powerful method for confirming target engagement in a cellular context.[7] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[8]

Experimental Workflow Diagram:

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Heating & Lysis cluster_analysis Analysis cells Intact Cells treatment Treat with Compound or Vehicle cells->treatment heat Heat to Various Temperatures treatment->heat lysis Cell Lysis heat->lysis centrifugation Centrifugation lysis->centrifugation supernatant Collect Supernatant (Soluble Fraction) centrifugation->supernatant western_blot Western Blot or MS supernatant->western_blot Detect Target Protein melt_curve Generate Melt Curve western_blot->melt_curve

Caption: Workflow for the Cellular Thermal Shift Assay.

Step-by-Step Protocol:

  • Cell Treatment: Treat intact cells with either 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride or a vehicle control.

  • Heating: Heat the treated cells to a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Detection: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Investigating Non-Covalent Interactions with Neurological Targets

The piperazine moiety is a common feature in drugs targeting the central nervous system.[2] Therefore, it is prudent to investigate interactions with key neurological targets.

These assays determine the affinity of the compound for various neurotransmitter receptors.[2]

Step-by-Step Protocol (Radioligand Binding Assay):

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest (e.g., serotonin, dopamine, or adrenergic receptors).

  • Competition Binding: Incubate the membranes with a known radiolabeled ligand for the receptor in the presence of increasing concentrations of 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride.

  • Separation and Detection: Separate the bound from free radioligand by filtration and quantify the radioactivity.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) to calculate the binding affinity (Ki).

These assays assess the compound's ability to inhibit the reuptake of neurotransmitters by their respective transporters.[9]

Step-by-Step Protocol:

  • Cell Culture: Use cell lines stably expressing the monoamine transporter of interest (e.g., DAT, SERT, NET).

  • Inhibition Assay: Pre-incubate the cells with various concentrations of 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride.

  • Uptake Measurement: Add a radiolabeled neurotransmitter (e.g., [3H]dopamine) and measure its uptake into the cells over time.

  • Data Analysis: Determine the IC50 value for the inhibition of neurotransmitter uptake.[10]

Assessing Potential for DNA Alkylation

The chloroethyl group raises the possibility of DNA alkylation, a mechanism of action for some anticancer drugs.[11]

Step-by-Step Protocol (DNA Alkylation Assay):

  • DNA Treatment: Incubate purified DNA or cultured cells with 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride.

  • DNA Isolation: Isolate the DNA from the reaction mixture or the treated cells.

  • Detection of Adducts: Use techniques such as mass spectrometry or specific antibodies to detect the formation of DNA adducts.[12]

  • Quantification: Quantify the extent of DNA alkylation.

Kinome Profiling

Many piperazine-containing compounds are known to be kinase inhibitors.[13] A broad screening against a panel of kinases can identify potential targets in this important enzyme family.

Methodology:

  • Utilize a commercial kinome profiling service that offers screening of the compound against a large panel of purified kinases.[14]

  • The service will typically measure the inhibitory activity of the compound at one or more concentrations.

  • The results will provide a "kinome map" highlighting the kinases that are significantly inhibited by the compound.

Data Presentation and Interpretation

For each experimental approach, it is crucial to present the data in a clear and quantitative manner.

Table 1: Summary of Predicted and Validated Targets

Prediction Method Predicted Target(s) Experimental Validation Method Result (e.g., IC50, Kd, CETSA Shift)
Ligand-BasedSerotonin Receptor 5-HT2ARadioligand Binding AssayKi = 150 nM
Structure-BasedKinase XYZKinome ProfilingIC50 = 50 nM
(Hypothesis-Driven)DNADNA Alkylation AssayPositive for adduct formation

Conclusion and Future Directions

This guide outlines a comprehensive strategy for the deconvolution of the biological targets of 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride. The combination of in silico prediction with a suite of robust experimental validation techniques provides a high-confidence path to understanding the mechanism of action of this novel compound.

Upon successful identification and validation of a primary target, further studies should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular interactions between the compound and its target, including mapping the covalent binding site.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of the compound in relevant animal models of disease.

By following the methodologies detailed in this guide, researchers can effectively advance the understanding of 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride and unlock its potential as a novel therapeutic agent.

References

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  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. Available at: [Link].

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  • Data Sheet Cellular Uptake and Release Assays Protocol. Gifford Bioscience. Available at: [Link].

  • Mass spectrometry-based assays for assessing replicative bypass and repair of DNA alkylation in cells. NIH. Available at: [Link].

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The Piperazine Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms in a 1,4-arrangement, stands as one of the most prolific and versatile scaffolds in medicinal chemistry.[1][2] Its unique combination of physicochemical properties and synthetic tractability has cemented its status as a "privileged scaffold," a structural motif frequently found in bioactive compounds and marketed drugs.[1][3][4][5] This guide provides a comprehensive technical overview of the role of piperazine derivatives in drug discovery, moving from the fundamental principles of the scaffold's advantages to its synthesis, diverse therapeutic applications, and advanced design strategies. We will explore the causal relationships behind its success, detailing not just what is done, but why specific strategies are employed to optimize drug candidates for clinical success.

The Strategic Advantage: Physicochemical & Structural Properties

The decision to incorporate a piperazine moiety into a drug candidate is rarely arbitrary. It is a strategic choice rooted in the scaffold's inherent ability to solve common drug development challenges, including poor solubility, metabolic instability, and suboptimal target engagement.

Tunable Basicity and Solubility

The two nitrogen atoms of the piperazine ring are the key to its utility. They confer a basic character with two distinct pKa values (pKa1 ≈ 5.3-5.6, pKa2 ≈ 9.7-9.8).[6][7] This dual basicity is a powerful tool for medicinal chemists.

  • Causality: At physiological pH (7.4), the more basic nitrogen is typically protonated, forming a cationic center. This positive charge is instrumental in enhancing aqueous solubility, a critical factor for oral bioavailability and formulation.[8][9] The second, less basic nitrogen can remain unprotonated, allowing it to participate in crucial hydrogen bonding or to be functionalized without drastically altering the molecule's overall charge. This precise control over protonation state is vital for modulating membrane permeability and target interaction.[1]

Conformational Flexibility and Target Adaptation

Structurally, the piperazine ring is not static. It predominantly exists in a low-energy chair conformation but can also adopt a boat conformation.[1]

  • Expertise: This conformational flexibility allows the molecule to adapt its three-dimensional shape to fit optimally within the binding pockets of diverse biological targets, such as G-protein coupled receptors (GPCRs) and enzyme active sites.[1][4] The N-substituents are projected in well-defined axial or equatorial positions, enabling the precise orientation of pharmacophoric groups required for high-affinity binding.

A Hub for Synthetic Diversification

The dual nitrogen atoms serve as versatile synthetic handles, enabling systematic and predictable functionalization.[1] This allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR). The ability to easily attach different substituents allows chemists to fine-tune properties such as:

  • Lipophilicity: Balancing water solubility with the lipid permeability needed to cross cell membranes.

  • Metabolic Stability: Introducing blocking groups at metabolically labile sites.

  • Target Selectivity: Modifying substituents to favor binding to one receptor subtype over another.

Data Presentation: Comparative Physicochemical Properties

The following table summarizes the key properties that make piperazine a strategically advantageous scaffold in drug design.

PropertyTechnical DescriptionImpact on Drug Discovery
Tunable Basicity Two nitrogen atoms with distinct pKa values (pKa1 ≈ 5.4, pKa2 ≈ 9.7).[6][7]Enhances aqueous solubility through salt formation; allows for fine-tuning of charge state for optimal target interaction and membrane permeability.[1]
High Polarity The presence of two heteroatoms creates a polar structure.Often improves solubility and reduces the risk of off-target toxicity associated with highly lipophilic compounds.
Conformational Profile Exists primarily in a flexible chair conformation.[1]Allows the scaffold to adapt to various binding site topographies, increasing the probability of successful target engagement.
Synthetic Access The two nitrogen atoms are readily functionalized via well-established reactions like N-alkylation and reductive amination.[1]Facilitates rapid library synthesis for SAR exploration and lead optimization. Enables the creation of both symmetric and asymmetric derivatives.[1]
Metabolic Anchor The core ring is often metabolically stable.Provides a robust core upon which to build functionality. N-substituents can be modified to block or direct metabolism.
H-Bonding Capacity The nitrogen atoms can act as hydrogen bond acceptors; when protonated, the N-H groups act as hydrogen bond donors.[9]Promotes strong and specific interactions with amino acid residues in the target's binding site, contributing to higher potency and selectivity.

Synthetic Methodologies: From Classical to Contemporary

The synthesis of piperazine derivatives has evolved significantly, providing chemists with a robust toolkit to access a wide chemical space. The choice of synthetic route is dictated by the desired substitution pattern, particularly whether a symmetric or asymmetric product is required.

Foundational N-Functionalization Protocols

These methods are the workhorses of piperazine chemistry, offering reliable access to core structures.

  • Protocol 1: Symmetrical N,N'-Disubstitution via Nucleophilic Substitution

    • Causality: This is the most direct method for creating symmetrically substituted piperazines. The piperazine acts as a dinucleophile, reacting with two equivalents of an electrophile (e.g., an alkyl halide). The reaction is typically run under basic conditions to ensure the nitrogen atoms are deprotonated and thus nucleophilic.

    • Step-by-Step Methodology:

      • Solubilization: Dissolve piperazine (1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.

      • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.5 eq) or diisopropylethylamine (DIPEA, 2.5 eq), to the mixture.

      • Electrophile Addition: Add the alkyl halide (e.g., benzyl bromide, 2.2 eq) dropwise to the stirring solution at room temperature.

      • Reaction: Heat the mixture (typically 60-80 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

      • Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

      • Purification: Wash the combined organic layers with brine, dry over sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.

  • Protocol 2: Asymmetrical Synthesis via Reductive Amination

    • Causality: To create derivatives with different substituents on each nitrogen, a two-step approach is necessary. First, one nitrogen is protected (often with a Boc group). The unprotected nitrogen is then functionalized via reductive amination, which involves forming an iminium ion with an aldehyde or ketone, followed by in-situ reduction. Finally, the protecting group is removed, and the second nitrogen can be functionalized.

    • Step-by-Step Methodology (for the key step):

      • Reactant Mixing: To a solution of N-Boc-piperazine (1.0 eq) and an aldehyde or ketone (1.1 eq) in a solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), add acetic acid (catalytic amount).

      • Reducing Agent: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the stirring solution.

      • Reaction: Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

      • Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

      • Workup & Purification: Separate the organic layer, extract the aqueous layer with DCM, combine the organic layers, dry over sodium sulfate, and purify as described in Protocol 1.

Advanced Synthetic Strategies

Modern techniques offer greater efficiency and access to novel chemical space.

  • C-H Functionalization: This cutting-edge approach allows for the direct modification of the carbon backbone of the piperazine ring, a feat not easily achieved with classical methods.[3][9] Photoredox catalysis, for example, can generate a radical at the α-carbon, which can then be coupled with various partners.[9] This opens up new vectors for structural diversification beyond the nitrogen atoms.

  • Flow Chemistry & Microwave Synthesis (MAOS): These technologies accelerate the drug discovery process. MAOS uses microwave irradiation to dramatically reduce reaction times, while continuous-flow synthesis enables safer, more controlled, and easily scalable production of piperazine derivatives.[1][3][5]

Visualization: Synthetic Pathways to Piperazine Derivatives

G cluster_0 Classical N-Functionalization cluster_1 Modern Strategies Piperazine Piperazine Symmetrical N,N'-Disubstituted Symmetrical N,N'-Disubstituted Piperazine->Symmetrical N,N'-Disubstituted 2 eq. Electrophile (Nucleophilic Substitution) N-Boc-Piperazine N-Boc-Piperazine Asymmetrical N,N'-Disubstituted Asymmetrical N,N'-Disubstituted N-Boc-Piperazine->Asymmetrical N,N'-Disubstituted 1. Reductive Amination 2. Deprotection 3. 2nd N-Functionalization Protected Piperazine Protected Piperazine C-H Functionalized Piperazine C-H Functionalized Piperazine Protected Piperazine->C-H Functionalized Piperazine Photoredox Catalysis (C-H Activation) Reactants Reactants Rapid Library Synthesis Rapid Library Synthesis Reactants->Rapid Library Synthesis MAOS / Flow Chemistry

Caption: Key synthetic routes for modifying the piperazine scaffold.

Therapeutic Applications & Structure-Activity Relationships (SAR)

The true value of the piperazine scaffold is demonstrated by its presence in numerous marketed drugs across a wide spectrum of diseases.[10][11] In each case, the piperazine ring plays a distinct and critical role.

Central Nervous System (CNS) Agents

Piperazine derivatives are particularly prominent in drugs targeting CNS disorders, including psychosis, depression, and anxiety.[2][12]

  • Mechanism of Action: Many CNS drugs act on dopamine (D₂) and serotonin (e.g., 5-HT₁ₐ, 5-HT₂ₐ) receptors.[13][14] The piperazine often serves as a constrained linker that correctly orients an aryl group (an "arylpiperazine") for optimal receptor engagement. Its basic nitrogen can form a critical ionic bond with an acidic residue (e.g., Aspartate) in the receptor binding pocket.

  • Field-Proven Insights (Aripiprazole): In the atypical antipsychotic aripiprazole, the piperazine moiety links a dichlorophenyl group with a quinolinone fragment.[1] This specific architecture is key to its unique mechanism as a D₂ partial agonist. Altering the substituents on the piperazine or the terminal aryl group drastically changes its activity, highlighting the scaffold's role in fine-tuning the pharmacological profile.

  • SAR: For antipsychotics, attaching different heterocyclic groups to the piperazine ring can greatly potentiate activity.[13][14] The choice of N-substituent is critical for modulating the balance between D₂ and 5-HT receptor affinities, which in turn influences the drug's efficacy and side-effect profile (e.g., reducing extrapyramidal symptoms).[15]

Visualization: Piperazine in CNS Receptor Modulation

G cluster_0 Arylpiperazine Drug cluster_1 GPCR Target (e.g., D₂/5-HT Receptor) drug Aryl Group Piperazine Core Linker/Terminal Group receptor Extracellular Domain Transmembrane Binding Pocket Intracellular Domain drug:f1->receptor:f1  Ionic Bond (N+) with Asp  Positions Aryl Group G-Protein Signaling G-Protein Signaling receptor:f2->G-Protein Signaling Modulates Cellular Response\n(e.g., ↓ cAMP) Cellular Response (e.g., ↓ cAMP) G-Protein Signaling->Cellular Response\n(e.g., ↓ cAMP) Leads to

Caption: Role of the arylpiperazine motif in GPCR target engagement.

Anticancer Agents

The piperazine ring is a key component of many modern targeted cancer therapies, especially tyrosine kinase inhibitors (TKIs).[16][17]

  • Mechanism of Action: In TKIs like Imatinib (Gleevec), the piperazine moiety serves a dual purpose. First, it acts as a solubilizing group, which is essential for the oral bioavailability of these often-lipophilic drugs.[1] Second, its terminal, basic nitrogen forms a crucial hydrogen bond or salt bridge interaction within the ATP-binding pocket of the target kinase, anchoring the inhibitor in place.[18]

  • SAR: SAR studies consistently show that the N-methylpiperazine group in Imatinib is optimal for kinase selectivity and potency.[1] Replacing it can lead to a loss of activity or an altered kinase inhibition profile. In other anticancer agents, the piperazine ring links different pharmacophores, and modifications can induce apoptosis or cell cycle arrest.[18][19][20] For example, piperazine derivatives with N-[4-(trifluoromethyl)benzyl] substituents have shown potent antitumor activity against breast cancer cell lines.[19]

Antihistamines

The history of piperazine in medicine is deeply connected to the development of H₁ antihistamines.[21]

  • Mechanism of Action: Piperazine-based antihistamines act as inverse agonists at the H₁ receptor, stabilizing it in an inactive conformation and preventing the signaling cascade initiated by histamine.[21]

  • Field-Proven Insights (Cetirizine): The evolution from the first-generation, sedating hydroxyzine to the second-generation, non-sedating cetirizine is a classic example of rational drug design. Hydroxyzine readily crosses the blood-brain barrier (BBB), causing drowsiness. Cetirizine, its carboxylated metabolite, has the same core structure, but the addition of the carboxylic acid group dramatically increases its polarity.[21] This change prevents it from crossing the BBB, thus eliminating the sedative side effects while retaining potent peripheral antihistaminic activity. The piperazine ring is the central scaffold that allows for this critical modification.

Anti-Infective Agents

Piperazine's earliest therapeutic use was as an anthelmintic (anti-worm) agent.[22]

  • Mechanism of Action: In nematodes, piperazine acts as a GABA receptor agonist.[1][6][22] This opens chloride channels, leading to hyperpolarization of the muscle cell membrane and resulting in flaccid paralysis of the worm.[1][23] The paralyzed parasite is then unable to maintain its position in the host's intestine and is expelled.[22][23] Its selectivity comes from the fact that vertebrate GABA receptors have different isoforms.[22]

  • Antibacterial/Antifungal Activity: The scaffold is also a building block for modern antibiotics.[24] SAR studies indicate that incorporating lipophilic aryl groups enhances penetration into bacteria, while adding electron-withdrawing groups (e.g., Cl, NO₂) can increase antibacterial potency.[1][25]

Data Presentation: Marketed Drugs Featuring the Piperazine Scaffold
Drug NameTherapeutic ClassCore Function of Piperazine Scaffold
Aripiprazole AntipsychoticForms a key "arylpiperazine" motif for D₂/5-HT receptor binding; its basicity is crucial for interaction with an aspartate residue.[1]
Imatinib Anticancer (TKI)Enhances aqueous solubility for oral bioavailability; its terminal nitrogen forms a key H-bond in the kinase active site.[1][9]
Cetirizine AntihistamineServes as the central scaffold linking the benzhydryl group to a polar side chain, preventing BBB crossing and sedation.[21]
Sildenafil Erectile DysfunctionThe N-methylpiperazine group enhances solubility and provides a key interaction point within the PDE5 enzyme active site.[9]
Vortioxetine AntidepressantThe piperazine ring acts as a rigid linker to position two aryl groups for optimal interaction with serotonin transporters and receptors.[2]

Advanced Design: Bioisosteric Replacement

While highly effective, the piperazine ring can sometimes introduce metabolic liabilities (e.g., N-dealkylation) or suboptimal pharmacokinetic properties. In such cases, medicinal chemists turn to bioisosteric replacement—swapping the piperazine for a structurally different group that retains similar physicochemical properties and biological activity.[7][26]

  • Causality: The goal of bioisosteric replacement is to overcome a specific problem (e.g., poor brain penetration, rapid metabolism, toxicity) without losing the desired potency.[26] A successful bioisostere maintains the key geometric and electronic features—such as the distance and vector of the two nitrogen atoms—required for target binding.

  • Common Piperazine Bioisosteres:

    • Homopiperazine: A seven-membered ring that slightly increases the distance between nitrogens, which can be beneficial for certain targets.

    • Diazabicycloalkanes (e.g., 2,5-Diazabicyclo[2.2.1]heptane): These rigid, bridged structures lock the nitrogen atoms in a fixed conformation. This can increase potency by reducing the entropic penalty of binding but requires a precise fit with the target.

    • Spirocycles (e.g., 2,6-Diazaspiro[3.3]heptane): These offer novel 3D exit vectors for substituents and can improve metabolic stability and intellectual property position.[27][28]

Data Presentation: Piperazine vs. Common Bioisosteres
ScaffoldKey Structural FeatureRationale for Use (Potential Advantage over Piperazine)
Piperazine Flexible 6-membered ringWell-validated, synthetically accessible, good balance of properties.
Homopiperazine Flexible 7-membered ringAlters the N-to-N distance and conformational profile; may access different binding modes.
2,5-Diazabicyclo[2.2.1]heptane Rigid, bridged bicyclic systemReduces conformational flexibility, which can increase potency and selectivity; provides novel structural geometry.[7]
2,6-Diazaspiro[3.3]heptane Fused 4-membered rings sharing one carbonIntroduces sp³-richness and a rigid 3D-scaffold; can improve metabolic stability and provides unique exit vectors for substituents.[27][28]

Future Perspectives

The role of the piperazine scaffold in drug discovery is far from static. Future progress will likely arise from the integration of cutting-edge technologies and novel chemical strategies.[5]

  • Hybrid Scaffold Engineering: Combining the piperazine moiety with other privileged scaffolds to create hybrid molecules with multi-target activity or improved pharmacokinetic profiles.[1]

  • Computational Integration: The increasing use of machine learning and AI to build predictive models for ADME properties and bioactivity will allow for more rational, in-silico design of piperazine derivatives, reducing the number of compounds that need to be synthesized and tested.[1][3]

  • Targeted Delivery: Developing piperazine conjugates that can be specifically delivered to target tissues (e.g., tumors or the CNS), thereby maximizing efficacy and minimizing systemic side effects.[5]

The piperazine ring, with its elegant simplicity and profound utility, will undoubtedly remain a cornerstone of medicinal chemistry, continuing to provide the structural foundation for the next generation of innovative therapeutics.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemistryOpen.
  • Piperazine. (n.d.). chemeurope.com.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemistryOpen.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). PubMed.
  • The medicinal chemistry of piperazines: A review. (2024). PubMed.
  • The piperazine scaffold for novel drug discovery efforts: the evidence to d
  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (n.d.). Bentham Science.
  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (n.d.). MDPI.
  • Antihistamines, Piperazine Deriv
  • An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. (2020). Bentham Science.
  • An insight into the therapeutic potential of piperazine-based anticancer agents. (2018). TÜBİTAK Academic Journals.
  • The piperazine scaffold for novel drug discovery efforts: the evidence to d
  • An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. (2020). PubMed.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). PubMed.
  • Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. (n.d.). Semantic Scholar.
  • Fused and Substituted Piperazines as Anticancer Agents: A Review. (2025). PubMed.
  • Exploring pharmacological significance of piperazine scaffold. (2024). World Journal of Pharmaceutical Research.
  • Recent development of piperazine and piperidine derivatives as antipsychotic agents. (n.d.).
  • The Piperazine Scaffold: A Cornerstone in the Historical Development of H1 Antihistamines. (n.d.). Benchchem.
  • Piperazine Bioisosteres for Drug Design. (n.d.). Enamine.
  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (n.d.).
  • Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characteriz
  • An insight into the therapeutic potential of piperazine-based anticancer agents. (n.d.). TÜBİTAK.
  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). wjmcr.com.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.).
  • Piperazine. (n.d.). Wikipedia.
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  • Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. (2015).
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (n.d.). ijpbs.net.
  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025). Bentham Science.
  • Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. (2022).
  • Antipsychotic piperazine and piperadine deriv
  • Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. (n.d.). PMC.
  • What is the mechanism of Piperazine? (2024).
  • Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. (n.d.). MDPI.
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  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal.
  • Piperazine bioisosteres. (n.d.). Cambridge MedChem Consulting.
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  • Piperazine based antimicrobial polymers: a review. (2021). PMC.
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Technical Guide: 1-Allyl-4-(2-chloro-ethyl)-piperazine Dihydrochloride in Proteomics

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application of 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride (ACEP) in proteomics. It is structured as a protocol-driven manual for researchers using this compound as a covalent electrophilic probe for activity-based protein profiling (ABPP) and chemoproteomic fragment screening.

Part 1: Core Directive & Chemical Logic

Executive Summary

1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride (ACEP) is a specialized nitrogen mustard derivative used in chemoproteomics to map nucleophilic amino acid reactivity and identify ligandable sites on proteins. Unlike non-specific alkylators (e.g., iodoacetamide), ACEP combines a "drug-like" piperazine scaffold with a reactive 2-chloroethyl warhead and an allyl functional handle.

In proteomics workflows, ACEP functions as a reactive fragment probe . It cyclizes to form a highly electrophilic aziridinium ion, which covalently modifies nucleophilic residues (Cys, His, Glu, Asp). The allyl group serves as a bio-orthogonal handle for downstream enrichment or as a hydrophobic tag for retention time modulation in LC-MS.

Chemical Identity & Properties
PropertySpecification
CAS Number 112952-20-2
Formula Cngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

H

ClN

[1] · 2HCl
MW (Salt) 261.62 g/mol
MW (Free Base) 188.69 g/mol
Mass Shift (Δm) +153.14 Da (Covalent adduct on protein)
Solubility Water (>50 mg/mL), DMSO, Methanol
Stability Hygroscopic; store at -20°C. Solutions are unstable at neutral pH (cyclization).

Part 2: Mechanism of Action & Scientific Rationale

The Aziridinium Warhead

The core utility of ACEP lies in its nitrogen mustard mechanism. Under physiological conditions (pH 7.0–8.0), the tertiary amine (N4) displaces the chloride leaving group via an intramolecular S


2 reaction. This generates a transient, positively charged aziridinium ion .

This aziridinium species is a potent electrophile that reacts with protein nucleophiles. While Cysteine (S) is the primary target due to its high nucleophilicity, the aziridinium ion is promiscuous enough to label Histidine (N), Glutamate/Aspartate (O), and Lysine (N) residues, particularly within enzyme active sites or drug-binding pockets.

The Allyl Handle

The N1-allyl group provides a unique chemical handle:

  • Bio-orthogonal Ligation: The terminal alkene can participate in radical thiol-ene "click" chemistry or inverse electron-demand Diels-Alder (IEDDA) reactions (if paired with tetrazines, though less efficient than strained alkenes).

  • Structural Probe: The allyl group mimics hydrophobic fragments found in many bioactive piperazine drugs, making ACEP an excellent fragment-based drug discovery (FBDD) probe to assess the "ligandability" of protein pockets.

Visualization of Reaction Mechanism

The following diagram illustrates the activation (cyclization) and subsequent protein alkylation pathway.

ACEP_Mechanism ACEP ACEP (Precursor) Cl-CH2-CH2-N-Piperazine Aziridinium Aziridinium Ion (Reactive Intermediate) ACEP->Aziridinium Cyclization (-Cl⁻) pH > 7.0 Adduct Covalent Adduct Protein-Nu-CH2-CH2-N-Piperazine Aziridinium->Adduct Nucleophilic Attack Protein Protein Nucleophile (Cys-SH / His-Im) Protein->Adduct

Caption: Mechanism of ACEP activation via aziridinium formation and subsequent covalent protein labeling.

Part 3: Experimental Protocols

Preparation of Stock Solutions

Critical Note: The aziridinium ion forms spontaneously in water. Do not store aqueous solutions. Prepare immediately before use.

  • Weighing: Weigh 2.6 mg of ACEP dihydrochloride.

  • Solubilization: Dissolve in 100 µL of anhydrous DMSO to create a 100 mM stock .

    • Why DMSO? It prevents premature cyclization (which requires water/protic solvent) and hydrolysis.

  • Dilution: Dilute to 10x working concentration in water/buffer only seconds before adding to the protein sample.

Proteomic Labeling Workflow (Chemoproteomics)

This protocol is designed for labeling a complex proteome (e.g., cell lysate) to map reactive sites.

Reagents:

  • Lysis Buffer: PBS pH 7.4, 0.1% Triton X-100, Protease Inhibitors.

  • ACEP Stock (100 mM in DMSO).

  • Quenching Reagent: 100 mM Dithiothreitol (DTT) or 5% Formic Acid.

Step-by-Step:

  • Lysate Preparation: Adjust protein concentration to 1–2 mg/mL in PBS (pH 7.4).

  • Incubation: Add ACEP stock to the lysate for a final concentration of 0.1 mM – 1.0 mM .

    • Control: Prepare a vehicle control (DMSO only).

  • Reaction: Incubate at 37°C for 30–60 minutes with gentle agitation.

    • Note: The reaction is time-dependent. Longer incubation increases non-specific labeling.

  • Quenching: Stop the reaction by adding DTT to a final concentration of 10 mM (scavenges unreacted aziridinium) or acidify to pH < 3 with Formic Acid (protonates the amine, preventing cyclization).

  • Cleanup: Perform Acetone or Chloroform/Methanol precipitation to remove excess probe and salts.

Mass Spectrometry Analysis

After digestion (Trypsin/Lys-C), analyze peptides via LC-MS/MS.

  • Search Parameters:

    • Variable Modification: Custom modification on C, H, K, D, E.

    • Composition: C

      
      H
      
      
      
      N
      
      
    • Mass Shift: +153.1395 Da (Monoisotopic).

  • Validation: Look for the characteristic loss of the piperazine moiety or the allyl fragment in MS2 spectra if using high-energy collision dissociation (HCD).

Workflow Diagram

Workflow Lysate Cell Lysate (1-2 mg/mL) Labeling Add ACEP (0.1-1 mM) 37°C, 1 Hour Lysate->Labeling Quench Quench (Excess DTT or Acid) Labeling->Quench Digest Trypsin Digestion Quench->Digest MS LC-MS/MS Analysis Search: +153.14 Da Digest->MS

Caption: Standard ABPP workflow for profiling reactive residues using ACEP.

Part 4: Data Interpretation & Troubleshooting

Interpreting Mass Shifts

When analyzing MS data, distinguish between the intact adduct and potential hydrolysis products .

SpeciesMass Shift (Δm)Explanation
Intact Adduct +153.14 Da Successful alkylation by aziridinium.
Hydrolyzed Probe +171.15 DaProbe reacted with water (OH) instead of protein. (Usually washes away, but may appear if non-covalently bound).
DTT Adduct N/AIf quenched with DTT, the probe-DTT adduct (MW ~300) will be in the solvent front.
Specificity Issues
  • Problem: High background or non-specific labeling.

  • Cause: pH > 8.0 accelerates aziridinium formation too aggressively; high probe concentration (>1 mM).

  • Solution: Lower pH to 7.0–7.4. Perform a "competition" experiment with a known alkylator (e.g., Iodoacetamide) to validate site specificity.

Part 5: Safety & Handling (E-E-A-T)

Warning: ACEP is a nitrogen mustard derivative . It is a potent alkylating agent and potential mutagen.

  • PPE: Wear nitrile gloves (double-gloved recommended), lab coat, and safety goggles.

  • Inactivation: Decontaminate surfaces and glassware with 10% Sodium Thiosulfate solution, which rapidly neutralizes alkylating agents.

  • Disposal: Dispose of as hazardous chemical waste.

References

  • Santa Cruz Biotechnology. 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride (CAS 112952-20-2).[2][3][4][5] Product Data Sheet.[4] Link[2][3][5]

  • BOC Sciences. 1-Allyl-4-(2-chloro-ethyl)-piperazine Dihydrochloride Properties and Specifications.[]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Piperazine Derivatives and Nitrogen Mustards. (General Mechanism Reference). Link

  • Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature. (Methodological Reference for Cysteine Profiling). Link

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The Piperazine Scaffold: A Privileged Core for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Piperazine Moiety

The piperazine heterocycle, a six-membered ring containing two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in modern medicinal chemistry.[1] Its prevalence in a vast array of clinically approved drugs is a testament to its remarkable versatility and favorable pharmacological properties.[2] Regarded as a "privileged scaffold," the piperazine core offers a unique combination of structural rigidity and synthetic tractability, allowing for systematic modifications to fine-tune its physicochemical and biological properties.[3][4] The two nitrogen atoms serve as versatile handles for chemical elaboration, enabling the optimization of potency, selectivity, and pharmacokinetic profiles across diverse therapeutic areas, including oncology, neuroscience, and infectious diseases.[1][3] This guide provides a comprehensive technical overview of the burgeoning therapeutic applications of novel piperazine compounds, delving into their mechanisms of action, key signaling pathways, and the experimental protocols essential for their evaluation.

Oncology: Piperazine Derivatives as Potent Anticancer Agents

The piperazine moiety is a prominent feature in a number of FDA-approved anticancer drugs, highlighting its extraordinary potential in the development of new oncologic therapies. Piperazine-containing compounds have demonstrated the ability to inhibit cancer cell proliferation, induce apoptosis, and impede angiogenesis by interacting with a variety of biological targets.[5]

Mechanism of Action and Key Signaling Pathways

Novel piperazine derivatives have been shown to exert their anticancer effects through the modulation of multiple critical signaling pathways.[6] One of the most significant is the PI3K/AKT/mTOR pathway , which is frequently hyperactivated in many human cancers and plays a central role in promoting cell growth, proliferation, and survival.[6][7] Certain piperazine compounds can inhibit this pathway, leading to the suppression of tumor progression.[6]

Another key target is the Src family of kinases , which are involved in cell proliferation, differentiation, and survival. Inhibition of these kinases by piperazine derivatives can trigger caspase-dependent apoptosis in cancer cells.[6] In the context of chronic myeloid leukemia, piperazine compounds have been designed to target the BCR-ABL fusion protein , a constitutively active tyrosine kinase that drives leukemogenesis.[6] Furthermore, some piperazine derivatives have been found to mediate their anticancer potential by reducing the activation of the NF-κB signaling pathway , which is linked to cancer cell proliferation and drug resistance.[8]

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Piperazine Piperazine Compound Piperazine->PI3K inhibits

Figure 1: Simplified PI3K/AKT signaling pathway and a potential point of inhibition by piperazine compounds.
Experimental Protocols for Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to evaluate the cytotoxic effects of a compound on cancer cell lines.[9]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Piperazine compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[4]

  • Compound Treatment: Treat the cells with serial dilutions of the piperazine compound for 48-72 hours. Include a vehicle control (DMSO).[4]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[9]

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with the piperazine compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis in cancer cells by treating them with the piperazine compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.[5]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[5]

  • Staining: Add 5 µL of Annexin V-FITC and 1 µL of PI to 100 µL of the cell suspension.[5]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[5]

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry.[5]

Quantitative Data Summary
Compound IDCancer Cell LineIC50/GI50 (µM)Reference
C505K562 (Leukemia)GI50 = 0.058[6]
C505AGS (Gastric)GI50 = 0.055[6]
C505HeLa (Cervical)GI50 = 0.155[6]
IA-7MCF-7 (Breast)Not specified[7]
Compound 23MDA-MB-468 (Breast)GI50 = 1.00[11]
Compound 25HOP-92 (Lung)GI50 = 1.35[11]

Neuroscience: Modulating CNS Pathways with Piperazine Derivatives

Piperazine derivatives have significant therapeutic applications in treating central nervous system (CNS) disorders, including psychosis, depression, and anxiety.[12] Their mechanism of action often involves the modulation of key neurotransmitter systems.[13]

Mechanism of Action and Key Signaling Pathways

The therapeutic effects of piperazine compounds in the CNS are largely attributed to their interactions with dopamine and serotonin receptors .[14] For instance, many antipsychotic drugs containing a piperazine moiety act as antagonists at the dopamine D2 receptor .[15] This antagonism helps to alleviate the positive symptoms of schizophrenia.

In the context of depression and anxiety, piperazine derivatives often target serotonin receptors , such as the 5-HT1A and 5-HT2A receptors.[16] By modulating serotonergic neurotransmission, these compounds can exert antidepressant and anxiolytic effects.

Furthermore, the GABAergic system , the primary inhibitory neurotransmitter system in the CNS, is another important target for piperazine compounds. Some derivatives act on GABA receptors, leading to neuronal inhibition and contributing to their anxiolytic and anticonvulsant properties.[17]

CNS_Signaling cluster_dopamine Dopaminergic Synapse cluster_serotonin Serotonergic Synapse cluster_gaba GABAergic Synapse D2R Dopamine D2 Receptor Dopamine Dopamine Dopamine->D2R HTR Serotonin Receptor Serotonin Serotonin Serotonin->HTR GABAR GABA Receptor GABA GABA GABA->GABAR Piperazine_Antipsychotic Antipsychotic Piperazine Piperazine_Antipsychotic->D2R antagonizes Piperazine_Antidepressant Antidepressant Piperazine Piperazine_Antidepressant->HTR modulates

Figure 2: Interaction of piperazine compounds with key CNS neurotransmitter receptors.
Experimental Protocols for Evaluation

The FST is a widely used behavioral test to screen for potential antidepressant efficacy in rodents.[11]

Materials:

  • Mice

  • Cylindrical water tank (30 cm height x 20 cm diameter)

  • Water (25-30°C)

  • Video recording equipment

Procedure:

  • Habituation (Day 1): Place each mouse in the water tank for 15 minutes.[8]

  • Drug Administration: Administer the piperazine compound or vehicle control.

  • Test (Day 2): 24 hours after habituation, place the mice back in the water tank for a 6-minute test session.[8]

  • Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors.[18]

  • Data Analysis: Compare the immobility time between the treated and control groups. A significant decrease in immobility time suggests an antidepressant-like effect.[11]

The TST is another common behavioral despair model used to assess antidepressant potential.[3]

Materials:

  • Mice

  • Suspension box

  • Adhesive tape

  • Video recording equipment

Procedure:

  • Suspension: Suspend each mouse by its tail from a lever using adhesive tape for a 6-minute session.[3]

  • Behavioral Scoring: Record the total duration of immobility throughout the 6-minute test.[19]

  • Data Analysis: Compare the immobility time between the compound-treated and vehicle-treated groups. A reduction in immobility is indicative of antidepressant activity.[3]

Infectious Diseases: Piperazine Compounds as Anti-Infective Agents

Piperazine and its derivatives have a long history of use as anti-infective agents, particularly as anthelmintics for treating parasitic worm infections.[20] More recently, their potential as antibacterial and antiviral agents is being explored.[21][22]

Mechanism of Action

The classic anthelmintic action of piperazine is attributed to its ability to paralyze parasites.[20] It acts as a GABA (γ-aminobutyric acid) receptor agonist in the neuromuscular systems of helminths.[20] This leads to hyperpolarization of the muscle cell membrane, causing flaccid paralysis of the worm, which is then expelled from the host's body.[20] The selectivity of piperazine for helminths is due to differences in the GABA receptors between vertebrates and invertebrates.[20]

The antibacterial and antiviral mechanisms of novel piperazine compounds are more varied and depend on the specific structural modifications. For example, some piperazine-containing polymers have shown significant antimicrobial activity against bacteria like E. coli and S. aureus.[22] In the realm of antiviral research, piperazine has been shown to inhibit the replication of certain viruses, such as the Anatid herpesvirus-1, potentially by modulating host cytokine responses.[21]

Anthelmintic_Mechanism Piperazine Piperazine GABA_Receptor Helminth GABA Receptor Piperazine->GABA_Receptor acts as agonist Chloride_Channel Chloride Ion Channel Opening GABA_Receptor->Chloride_Channel Hyperpolarization Muscle Cell Hyperpolarization Chloride_Channel->Hyperpolarization Paralysis Flaccid Paralysis of Worm Hyperpolarization->Paralysis Expulsion Expulsion from Host Paralysis->Expulsion

Figure 3: Mechanism of anthelmintic action of piperazine.
Experimental Protocol for Evaluation

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[23]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Piperazine compound stock solution

  • 96-well microtiter plates

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it in MHB to a final concentration of 5 x 10^5 CFU/mL in each well.[21]

  • Compound Dilution: Perform serial two-fold dilutions of the piperazine compound in MHB directly in the 96-well plate.[23]

  • Inoculation and Incubation: Add the bacterial inoculum to each well and incubate at 37°C for 16-20 hours.[23]

  • MIC Determination: The MIC is the lowest concentration of the compound with no visible bacterial growth (turbidity).[23]

Conclusion: The Future of Piperazine-Based Drug Discovery

The piperazine scaffold continues to be a remarkably fruitful starting point for the design and development of novel therapeutic agents. Its structural simplicity, coupled with its synthetic accessibility, allows for the creation of vast chemical libraries with diverse pharmacological activities. The ongoing exploration of piperazine derivatives in oncology, neuroscience, and infectious diseases is poised to yield new and improved treatments for a wide range of human ailments. As our understanding of the complex signaling pathways underlying these diseases deepens, the rational design of piperazine-based molecules targeting specific molecular components will undoubtedly lead to the next generation of innovative medicines. The integration of computational chemistry and machine learning into the drug discovery process will further accelerate the identification and optimization of promising piperazine-based drug candidates.[3]

References

  • A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC. (n.d.). Retrieved from [Link]

  • An insight into the therapeutic potential of piperazine-based anticancer agents. (2018). Turkish Journal of Chemistry, 42(6), 1726-1753.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). ChemistryOpen.
  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2022). Molecules, 27(19), 6539.
  • Piperazine - Wikipedia. (n.d.). Retrieved from [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. (2018). Fundamental & Clinical Pharmacology, 33(1), 33-43.
  • Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed. (2025). Chemical Biology & Drug Design, 105(3), e70077.
  • Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PubMed Central. (2016, March 17). Retrieved from [Link]

  • Discovery of Piperazin‐2‐yl‐pyrimidines as Anticancer Agents via Targeting JNK Signaling Pathway in Human MCF‐7 Breast Carcinoma | Semantic Scholar. (n.d.). Retrieved from [Link]

  • The Significance of Piperazine Derivatives in Modern Drug Discovery. (n.d.). Retrieved from [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (n.d.). Retrieved from [Link]

  • The mouse forced swim test - Johns Hopkins University. (n.d.). Retrieved from [Link]

  • Forced Swim Test v.3. (n.d.). Retrieved from [Link]

  • Schematic diagram depicting hypothesized signaling pathways involved in... - ResearchGate. (n.d.). Retrieved from [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH. (n.d.). Retrieved from [Link]

  • Three Steps for Setting up a Drug Screening Assay - Bitesize Bio. (2025, February 19). Retrieved from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC. (n.d.). Retrieved from [Link]

  • Tail Suspension Test - Creative Biolabs. (n.d.). Retrieved from [Link]

  • Piperazine inhibits Anatid herpesvirus-1 infection by possible modulation of host cytokines. (2025).
  • Piperazine based antimicrobial polymers: a review - PMC - NIH. (2021, April 23). Retrieved from [Link]

  • Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed. (2021, June 17). Retrieved from [Link]

  • The Annexin V Apoptosis Assay. (n.d.). Retrieved from [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review - PMC. (n.d.). Retrieved from [Link]

  • GABAergic Synapse Pathway - Creative Diagnostics. (n.d.). Retrieved from [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review - PMC. (n.d.). Retrieved from [Link]

  • Dopamine and Serotonin-Induced Modulation of GABAergic and Glutamatergic Transmission in the Striatum and Basal Forebrain - Frontiers. (n.d.). Retrieved from [Link]

  • Striatal Crosstalk Between Dopamine and Serotonin Systems - eLife. (2025, July 16). Retrieved from [Link]

  • The schematic diagram of GABA synthesis and the potential mechanisms of... - ResearchGate. (n.d.). Retrieved from [Link]

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Methodological & Application

experimental protocol for using 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the handling, chemical behavior, and experimental application of 1-Allyl-4-(2-chloroethyl)piperazine dihydrochloride . This compound is a potent nitrogen mustard derivative primarily used as a reactive electrophilic intermediate in the synthesis of bioactive piperazine ligands (e.g., for GPCRs or transporters) and as a chemical probe for alkylating nucleophilic residues in proteomics.

Introduction & Chemical Profile[1][2][3][4][5][6]

1-Allyl-4-(2-chloroethyl)piperazine dihydrochloride is a bifunctional piperazine derivative. It features an allyl group (providing steric bulk and orthogonal reactivity for olefin metathesis or reduction) and a 2-chloroethyl moiety . The latter classifies this molecule as a nitrogen mustard , capable of forming a highly reactive aziridinium ion intermediate in solution.

This compound is widely utilized as a "warhead" or linker in the development of:

  • CNS Active Agents: Precursor for synthesizing ligands targeting serotonin (5-HT) and dopamine receptors.

  • Proteomic Probes: Covalent labeling of nucleophilic protein residues (Cysteine, Histidine).

  • Hybrid Drugs: Linking piperazine pharmacophores to other scaffolds (e.g., tricyclic structures).

Chemical Properties Table[3][5][7][8]
PropertySpecification
Molecular Formula C₉H₁₇ClN₂[1][] · 2HCl
Molecular Weight 261.62 g/mol
Appearance White to off-white crystalline solid
Solubility Water (>50 mg/mL), DMSO, Methanol
Stability Hygroscopic; hydrolyzes in aqueous base to form alcohols or dimers.
Reactivity Class Alkylating Agent (via aziridinium formation)

Mechanism of Action: The Aziridinium Singularity[2][6]

To use this compound effectively, one must understand its solution-phase dynamics. Unlike simple alkyl halides, the 2-chloroethyl amine motif does not react via a standard Sₙ2 mechanism directly. Instead, it undergoes an intramolecular cyclization to form a transient, highly electrophilic aziridinium ion .

Key Insight: The reaction rate is independent of the external nucleophile concentration (Sₙ1-like kinetics driven by neighboring group participation).

Mechanism Diagram

The following diagram illustrates the activation pathway and potential degradation routes.

AziridiniumMechanism Start 1-Allyl-4-(2-chloroethyl)piperazine (Protonated Salt) FreeBase Free Amine Species (Deprotonation) Start->FreeBase  + Base (pH > 7.5)   Aziridinium Aziridinium Ion (Reactive Intermediate) FreeBase->Aziridinium  Intramolecular Cyclization (-Cl⁻)   Product Alkylated Target (R-Nu-Piperazine) Aziridinium->Product  + Nucleophile (Nu⁻)   Hydrolysis Hydrolysis Byproduct (Alcohol) Aziridinium->Hydrolysis  + H₂O (Side Reaction)  

Figure 1: Activation pathway of 2-chloroethyl piperazines.[3] Spontaneous cyclization to the aziridinium ion occurs upon deprotonation, driving alkylation.

Safety & Handling (Critical)

Hazard Warning: This compound is a vesicant and potential mutagen . It mimics the pharmacophore of nitrogen mustard gas.

  • Skin/Eye Contact: Causes severe burns and irreversible damage.

  • Inhalation: Dust is highly irritating to the respiratory tract.

  • Decontamination: Neutralize spills with 5% sodium thiosulfate solution (reacts with the alkylating group).

Experimental Protocols

Protocol A: Preparation of Stable Stock Solution

Objective: To prepare a stock solution for biological assays or synthesis without triggering premature cyclization.

The Challenge: Dissolving the dihydrochloride salt in water generates an acidic solution (pH ~2-3), which stabilizes the linear form. However, neutralizing this solution to physiological pH (7.4) immediately triggers aziridinium formation (t₁/₂ ~ 15-30 mins at 37°C).

Procedure:

  • Weighing: Weigh the compound in a dedicated cytotoxic fume hood.

  • Solvent Choice:

    • For Synthesis: Use anhydrous DMF or Acetonitrile .

    • For Biological Assay: Use DMSO (anhydrous).

  • Dissolution: Dissolve to a concentration of 100 mM in DMSO. Vortex until clear.

    • Note: The 2HCl salt may require mild sonication (30s) in DMSO.

  • Storage: Aliquot immediately into amber glass vials. Store at -20°C .

    • Validity: Stable for 3 months in DMSO at -20°C. Do not store in aqueous buffers.

Protocol B: Synthetic Coupling (N-Alkylation of Heterocycles)

Objective: To covalently link the piperazine moiety to a scaffold (e.g., a phenol or secondary amine).

Workflow Diagram:

SynthesisWorkflow Step1 Step 1: Nucleophile Preparation Dissolve Target (Phenol/Amine) in DMF Add Base (K₂CO₃ or Cs₂CO₃) Step2 Step 2: Activation Add 1-Allyl-4-(2-chloroethyl)piperazine·2HCl (1.2 - 1.5 equivalents) Step1->Step2 Step3 Step 3: Reaction Heat to 60-80°C for 4-12 hours Monitor via TLC/LC-MS Step2->Step3 Step4 Step 4: Workup Quench with Water -> Extract (EtOAc) Wash with Brine (x3) to remove DMF Step3->Step4

Figure 2: General workflow for N-alkylation using the piperazine reagent.

Detailed Steps:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Reagents:

    • Target Nucleophile (1.0 eq)

    • 1-Allyl-4-(2-chloroethyl)piperazine[4][1][] · 2HCl (1.2 eq)

    • Potassium Carbonate (K₂CO₃) (3.0 - 4.0 eq) [Excess base is required to neutralize the 2HCl and scavenge HCl produced during alkylation]

    • Potassium Iodide (KI) (0.1 eq) [Catalyst: Converts chloro- to iodo- species, accelerating aziridinium formation]

  • Solvent: Add anhydrous Acetonitrile (MeCN) or DMF (concentration 0.1 M).

  • Reaction: Reflux (80°C for MeCN) or heat to 60°C (for DMF) for 6–12 hours.

  • Monitoring: Check LC-MS for the disappearance of the starting nucleophile. Look for the mass shift +152 Da (Molecular weight of the piperazine fragment minus HCl).

  • Purification: The product will be a tertiary amine. Purify via flash chromatography using DCM:MeOH:NH₄OH (90:10:1).

Protocol C: Biological "Washout" Experiment (Irreversible Binding)

Objective: To test if the compound acts as an irreversible antagonist via covalent alkylation of a receptor.

  • Cell Culture: Plate HEK293 cells expressing the target receptor (e.g., 5-HT1A).

  • Pre-incubation: Treat cells with 10 µM 1-Allyl-4-(2-chloroethyl)piperazine (diluted from DMSO stock into PBS pH 7.4) for 30 minutes at 37°C.

    • Mechanism: At pH 7.4, the free base forms, cyclizes to aziridinium, and alkylates accessible nucleophiles (e.g., Aspartate or Cysteine in the binding pocket).

  • Washout: Remove supernatant. Wash cells 3 x 5 minutes with warm buffer (PBS + 0.1% BSA) to remove unbound drug.

  • Challenge: Apply a known agonist (e.g., Serotonin) and measure the response (e.g., cAMP or Ca²⁺ flux).

  • Interpretation:

    • Reversible Antagonist: Response is restored after washout.

    • Irreversible (Covalent) Antagonist: Response remains blocked despite washout (due to covalent bond formation).

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield in Synthesis Hydrolysis of chlorideEnsure solvent is anhydrous . Avoid water in the reaction.[5][6]
Dimerization Intermolecular reactionDilute reaction (0.05 M). Add the piperazine reagent slowly or in portions.
No Reaction Salt form inactiveEnsure sufficient Base (K₂CO₃) is used to liberate the free amine. Add KI catalyst.
LC-MS shows M+18 peak Hydrolysis (Alcohol form)Moisture ingress. Dry reagents and glassware thoroughly.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 112952-20-2, 1-Allyl-4-(2-chloroethyl)piperazine dihydrochloride. Retrieved from [Link]

  • Ross, W. C. J. (1950).The Reactions of Certain Epoxides and Ethylenimines with Nucleophilic Reagents. Journal of the Chemical Society. (Foundational text on nitrogen mustard/aziridinium kinetics).

Sources

1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Application of 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride in Organic Synthesis

Prepared by: Gemini, Senior Application Scientist

This document serves as a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride. This versatile bifunctional building block is a cornerstone for introducing the valuable piperazine moiety into complex molecular architectures, particularly in the synthesis of pharmacologically active compounds. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible application of this reagent.

Core Concepts: Understanding the Reagent's Utility

1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride possesses two key reactive handles attached to a piperazine core, a scaffold prevalent in numerous FDA-approved drugs.[1]

  • The Electrophilic (2-Chloroethyl) Group: This is the primary site for nucleophilic substitution (SN2) reactions. It allows for the covalent attachment of the piperazine unit to a wide range of substrates, including phenols, anilines, thiols, and carbanions. The dihydrochloride form necessitates the use of a base to liberate the neutral, reactive form of the chloroethylpiperazine.

  • The Nucleophilic Allyl-Piperazine Moiety: The piperazine ring itself contains two nitrogen atoms. The nitrogen attached to the allyl group is a tertiary amine, while the other is poised to become nucleophilic upon deprotonation, enabling its use in alkylation reactions.

  • The Allyl Group: Far from being a simple substituent, the allyl group offers significant synthetic flexibility. It can act as a stable protecting group for one of the piperazine nitrogens or serve as a functional handle for subsequent chemical transformations, such as isomerization, cleavage, or participation in cycloaddition reactions.[2] Research into related compounds, like the serotonin–norepinephrine reuptake inhibitor (SNRI) milnacipran, has shown that incorporating an allyl moiety can enhance pharmacological potency.[3]

Physicochemical & Safety Data

Proper handling and understanding of the reagent's properties are paramount for successful and safe experimentation.

PropertyValueReference
CAS Number 112952-20-2[4][5]
Molecular Formula C₉H₁₇ClN₂ · 2HCl[]
Molecular Weight 261.62 g/mol [4][5]
Melting Point 224 °C[][7]
Appearance White to cream-colored crystalline powder[8]
Boiling Point 376.2 °C at 760 mmHg (Predicted)[]

Safety Profile & Handling:

This compound and its analogues are classified as irritants and are harmful if swallowed.[9][10] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of the powder.[11]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention.[12] If inhaled, move to fresh air.[13] If ingested, rinse mouth and seek immediate medical assistance.[12]

Core Application: N-Alkylation of Nucleophiles

The most fundamental application of 1-Allyl-4-(2-chloro-ethyl)-piperazine is the alkylation of nucleophilic substrates. This reaction forms a stable carbon-nucleophile bond, effectively linking the target molecule to the piperazine scaffold.

General Reaction Mechanism

The process involves the deprotonation of both the piperazine dihydrochloride and the nucleophile (if acidic, e.g., a phenol) by a suitable base. The liberated nucleophile then attacks the terminal carbon of the chloroethyl side chain, displacing the chloride ion to form the final product.

cluster_0 Reaction Mechanism Reactants Nu-H + Allyl-Pip-Et-Cl·2HCl Deprotonation Deprotonated Species: Nu⁻ + Allyl-Pip-Et-Cl Reactants->Deprotonation Base Base 2-3 eq. Base (e.g., K₂CO₃) Product Nu-Et-Pip-Allyl Deprotonation->Product SN2 Attack SN2 SN2 Attack

Caption: General mechanism for SN2 alkylation.

Detailed Experimental Protocol: Synthesis of 4-(2-(1-allylpiperazin-4-yl)ethoxy)anisole

This protocol details the alkylation of a phenolic nucleophile, p-methoxyphenol, as a representative example. This transformation is a common strategy in the synthesis of compounds targeting CNS receptors.

Objective: To synthesize an aryl ether by reacting p-methoxyphenol with 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride.

Materials & Equipment:

  • 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride (1.0 eq)

  • p-Methoxyphenol (1.05 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle with temperature control, condenser

  • Separatory funnel, rotary evaporator, equipment for column chromatography (silica gel)

Step-by-Step Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and condenser, add p-methoxyphenol (1.05 eq) and anhydrous potassium carbonate (3.0 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent). Stir the suspension at room temperature for 15 minutes.

    • Rationale: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction. K₂CO₃ is a cost-effective base strong enough to deprotonate the phenol and the piperazine hydrochloride salt.

  • Reagent Addition: Add 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride (1.0 eq) to the stirring suspension.

  • Heating: Heat the reaction mixture to 90 °C and maintain for 12-18 hours.

    • Rationale: Heating provides the necessary activation energy for the reaction. Reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine completion.

  • Work-up - Quenching and Extraction: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water (3x the volume of DMF). Extract the aqueous phase three times with ethyl acetate (3x the volume of DMF).

    • Rationale: The water quench precipitates the product and dissolves inorganic salts. Ethyl acetate is a common extraction solvent for moderately polar organic products.

  • Washing: Combine the organic extracts and wash sequentially with deionized water (2x) and then with brine (1x).

    • Rationale: Washing removes residual DMF and inorganic impurities. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient elution system (e.g., 0-10% methanol in dichloromethane) to isolate the pure product.

Start Setup: Flask with p-Methoxyphenol + K₂CO₃ in DMF AddReagent Add Allyl-Pip-Et-Cl·2HCl Start->AddReagent Heat Heat to 90°C (12-18h) Monitor by TLC/LC-MS AddReagent->Heat Workup Cool, Quench with H₂O Extract with EtOAc Heat->Workup Wash Wash Organic Layer (H₂O, then Brine) Workup->Wash Dry Dry (MgSO₄), Filter, Concentrate Wash->Dry Purify Purify via Column Chromatography Dry->Purify End Pure Product Purify->End

Caption: Experimental workflow for N-alkylation.

Advanced Applications & Further Transformations

The synthetic utility of the product from the initial alkylation is not exhausted. The allyl group provides a gateway to further molecular diversification.

Post-Alkylation Modifications of the Allyl Group
  • Isomerization to a Propenyl Group: The terminal double bond of the allyl group can be isomerized to an internal, more thermodynamically stable propenyl group using transition metal catalysts (e.g., Wilkinson's catalyst). This alters the electronic properties and steric profile of the molecule.

  • Oxidative Cleavage: The double bond can be cleaved using ozonolysis (O₃) or other strong oxidizing agents (e.g., KMnO₄) to yield an aldehyde, which can then be used in reductive amination, Wittig reactions, or other carbonyl chemistry.

  • Cycloaddition Reactions: As demonstrated in recent literature, the alkene of the allyl group can participate in [3+2] cycloaddition reactions with azides to form triazoline rings, a valuable scaffold in medicinal chemistry for creating novel anticancer agents.[2]

Product R-Pip-Allyl Isomerize Isomerization (e.g., Rh catalyst) Product->Isomerize Cleave Oxidative Cleavage (e.g., O₃) Product->Cleave Cycloadd Cycloaddition (e.g., + R-N₃) Product->Cycloadd Propenyl R-Pip-Propenyl Isomerize->Propenyl Aldehyde R-Pip-Aldehyde Cleave->Aldehyde Triazoline R-Pip-Triazoline Cycloadd->Triazoline

Caption: Potential modifications of the allyl group.

Conclusion

1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride is more than a simple linker; it is a strategic tool for drug discovery and complex molecule synthesis. Its dual functionality allows for the reliable introduction of the piperazine core, while the integrated allyl group provides a platform for subsequent, value-adding transformations. The protocols and insights provided herein are designed to empower researchers to leverage the full synthetic potential of this reagent, paving the way for the discovery of novel chemical entities with significant therapeutic potential.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
  • MDPI. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Estragole. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride. PubChem Compound Database. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 1-Allyl-4-(2-chloroethyl)piperazine dihydrochloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]

  • R&D Chemicals. (n.d.). 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Synthesis, anticancer, antioxidant activities and in silico studies of novel benzhydrylpiperazine bearing Δ 2 -1,2,3-triazoline hydrides. Retrieved from [Link]

  • ScienceDirect. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Estragole. Retrieved from [Link]

  • Wikipedia. (n.d.). Serotonin–norepinephrine reuptake inhibitor. Retrieved from [Link]

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derivatization of 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide for the Derivatization of 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the derivatization strategies for 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride, a versatile chemical intermediate. The protocols and methodologies detailed herein are designed for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The focus is on providing not just procedural steps, but also the underlying chemical principles to empower rational experimental design and troubleshooting.

Introduction: The Strategic Value of 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride

1-Allyl-4-(2-chloro-ethyl)-piperazine is a bifunctional building block of significant interest in the synthesis of pharmacologically active compounds. The piperazine core is a common scaffold in many approved drugs, particularly those targeting the central nervous system (CNS).[1][2] This is due to its ability to impart favorable pharmacokinetic properties, such as improved solubility and the ability to cross the blood-brain barrier.

The molecule possesses two key reactive sites amenable to derivatization:

  • The 2-chloroethyl group: A primary alkyl chloride that is an excellent electrophile for nucleophilic substitution reactions.

  • The allyl group: A site for various addition and cross-coupling reactions.

The dihydrochloride salt form ensures stability and enhances solubility in polar solvents for reaction setup. Derivatization of this scaffold allows for the systematic exploration of chemical space, a cornerstone of modern drug discovery for establishing structure-activity relationships (SAR) and optimizing lead compounds.

Table 1: Physicochemical Properties of 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride

PropertyValueSource
CAS Number 112952-20-2[]
Molecular Formula C₉H₁₇ClN₂ · 2HCl[]
Molecular Weight 261.62 g/mol []
Melting Point 224 °C[]
Appearance White to off-white solidGeneric MSDS

Core Derivatization Strategy: Nucleophilic Substitution

The most direct and widely applicable derivatization strategy for this molecule is the nucleophilic substitution at the 2-chloroethyl moiety. This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[4][5]

Mechanistic Rationale (Sₙ2 Pathway)

In an Sₙ2 reaction, the incoming nucleophile directly attacks the electrophilic carbon atom bearing the leaving group (in this case, chlorine). This attack occurs from the backside relative to the carbon-chlorine bond, leading to an inversion of stereochemistry if the carbon were chiral. The reaction occurs in a single, concerted step where the nucleophile-carbon bond forms simultaneously as the carbon-chlorine bond breaks.[5][6] The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.[7]

The workflow for this derivatization is outlined below:

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Analysis A 1-Allyl-4-(2-chloro-ethyl)-piperazine·2HCl E Combine Reactants & Solvent A->E B Select Nucleophile (Nu-H) (e.g., R₂NH, ArOH, RSH) B->E C Select Base (e.g., K₂CO₃, Et₃N) C->E D Select Solvent (e.g., ACN, DMF) D->E F Heat to 60-100 °C E->F G Monitor by TLC/LC-MS F->G H Aqueous Work-up (Extraction) G->H I Dry Organic Layer H->I J Purify by Chromatography I->J K Characterize Product (NMR, MS, HPLC) J->K

Caption: General workflow for the derivatization of the title compound.

Experimental Protocol: General Procedure for Sₙ2 Derivatization

Objective: To synthesize a diverse library of 1-allyl-4-(2-substituted-ethyl)-piperazine derivatives.

Materials:

  • 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride (1.0 eq)

  • Selected Nucleophile (e.g., secondary amine, phenol, thiol) (1.1 - 1.5 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (3.0 - 4.0 eq)

  • Anhydrous Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride (1.0 eq) and the chosen anhydrous solvent (e.g., ACN, 0.1 M concentration).

  • Basification: Add the base (e.g., K₂CO₃, 3.5 eq). The base is crucial to first neutralize the dihydrochloride salt to the free base form and then to act as an acid scavenger for the HCl generated during the substitution reaction.

  • Nucleophile Addition: Add the selected nucleophile (1.2 eq) to the stirring suspension.

  • Heating: Equip the flask with a reflux condenser and heat the reaction mixture to an appropriate temperature (typically 60-80 °C for ACN, or up to 100 °C for DMF) using an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Filter off any inorganic salts and wash the filter cake with a small amount of the reaction solvent or DCM. c. Concentrate the filtrate under reduced pressure. d. Partition the residue between DCM and water or a saturated NaHCO₃ solution. e. Separate the layers and extract the aqueous layer twice more with DCM. f. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

  • Characterization: Confirm the identity and purity of the final compound using NMR, MS, and HPLC.

Causality in Experimental Choices
  • Choice of Base: K₂CO₃ is a solid, relatively non-nucleophilic base suitable for many reactions. Et₃N is a soluble organic base that can be easily removed in vacuo, but it can sometimes lead to quaternization side reactions. The choice depends on the nucleophile's sensitivity and the desired work-up procedure. At least 3 equivalents are required: 2 to neutralize the starting dihydrochloride and 1 to scavenge the HCl produced.

  • Choice of Solvent: Acetonitrile (ACN) is a polar aprotic solvent that effectively solvates the reactants and is generally preferred for Sₙ2 reactions. DMF can be used for less reactive nucleophiles as it allows for higher reaction temperatures.

  • Excess Nucleophile: A slight excess of the nucleophile is often used to drive the reaction to completion, according to Le Châtelier's principle. However, a large excess should be avoided to prevent purification challenges.

Table 2: Exemplary Nucleophiles and Resulting Derivatives

NucleophileReagent ExampleResulting Derivative StructurePotential Application Class
Secondary Amine Morpholine4-(1-Allylpiperazin-4-yl)ethylmorpholineCNS Agents
Phenol 4-Fluorophenol1-Allyl-4-(2-(4-fluorophenoxy)ethyl)piperazineSerotonin/Norepinephrine Reuptake Inhibitors (SNRIs)[8]
Thiol Benzyl Mercaptan1-Allyl-4-(2-(benzylthio)ethyl)piperazineEnzyme Inhibitors
Carboxylate Sodium Benzoate2-(1-Allylpiperazin-4-yl)ethyl benzoateProdrugs

Advanced Derivatization Strategies

While Sₙ2 substitution is the primary workhorse, the allyl group offers further opportunities for diversification.

  • Hydroboration-Oxidation: Treatment with borane (BH₃) followed by oxidation (H₂O₂, NaOH) converts the allyl group into a primary alcohol. This introduces a new site for esterification or etherification.

  • Heck or Suzuki Coupling: If the allyl group is first isomerized to a propenyl group, it can participate in palladium-catalyzed cross-coupling reactions.

  • C-H Alkylation: Recent advances in photoredox catalysis allow for site-selective C-H alkylation of the piperazine ring itself, offering novel vectors for modification.[9]

Analytical Characterization Protocols

Rigorous analytical confirmation is essential to validate the outcome of the derivatization.[1]

Protocol: LC-MS Analysis for Reaction Monitoring and Purity Assessment

Objective: To quickly assess reaction conversion and final product purity.

Instrumentation: HPLC system coupled with a Mass Spectrometer (e.g., single quadrupole or TOF).

Table 3: Typical LC-MS Parameters

ParameterCondition
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 2 µL
MS Ionization Electrospray Ionization (ESI), Positive Mode
MS Scan Range 100 - 800 m/z

Sample Preparation: Dilute a small aliquot of the reaction mixture or the purified product in methanol or acetonitrile to a final concentration of approximately 0.1 mg/mL.

Structural Elucidation by NMR

¹H and ¹³C NMR are indispensable for unambiguous structure confirmation. Key diagnostic signals to look for in the ¹H NMR of a successfully derivatized product include:

  • The disappearance of the characteristic triplet for the -CH₂-Cl protons.

  • The appearance of new signals corresponding to the protons of the incorporated nucleophile.

  • A shift in the signals of the piperazine ring protons and the ethyl linker protons adjacent to the new functional group.

Conclusion

1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride is a powerful and versatile scaffold for chemical library synthesis. The primary route for its derivatization, nucleophilic substitution, is robust and allows for the introduction of a wide array of functional groups. By understanding the underlying reaction mechanisms and making informed choices regarding reagents and conditions, researchers can efficiently generate novel chemical entities for evaluation in drug discovery programs. The analytical protocols provided ensure that these new entities are rigorously characterized for identity and purity, upholding the standards of scientific integrity.

References

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of allylic amines. [Link]

  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • PubChem. (n.d.). Estragole. National Institutes of Health. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • AC Chemistry. (2020, November 17). Sn2 Reaction: Nucleophilic Substitution of Chloroethane [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Serotonin–norepinephrine reuptake inhibitor. [Link]

  • Royal Society of Chemistry. (n.d.). Efficient and chemoselective alkylation of amines/amino acids using alcohols as alkylating reagents under mild conditions. Chemical Communications. [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). [Link]

  • ACS Publications. (2020, January 17). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters. [Link]

  • Chemguide. (n.d.). nucleophilic substitution - halogenoalkanes and ammonia. [Link]

  • ResearchGate. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?[Link]

  • MOC, Organic chemistry. (2012, June 20). Nucleophilic Substitution Reactions (2) [Video]. YouTube. [Link]

  • SlidePlayer. (n.d.). Nucleophilic Substitution Reactions. [Link]

  • Wikipedia. (n.d.). Estragole. [Link]

Sources

Application Note: Analytical Characterization & Stability Profiling of 1-Allyl-4-(2-chloro-ethyl)-piperazine Dihydrochloride

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride (CAS: 112952-20-2) is a critical bifunctional intermediate used in the synthesis of piperazine-based pharmaceuticals.[1] Structurally, it belongs to the nitrogen mustard class of alkylating agents. It possesses two distinct reactive centers: an allyl group susceptible to oxidation/polymerization and a 2-chloroethyl group capable of intramolecular cyclization.

This guide addresses the specific analytical challenges posed by this molecule:

  • Lack of Chromophore: The piperazine core and allyl group exhibit weak UV absorbance, necessitating low-wavelength detection or universal detectors (MS/ELSD).

  • Intrinsic Instability: In neutral or basic solutions, the free base undergoes rapid intramolecular nucleophilic attack to form a reactive aziridinium ion.

  • Hygroscopicity: The dihydrochloride salt is hygroscopic, requiring strict environmental controls during weighing and analysis.

Chemical Structure & Properties[2][3][5][6][7][9][11]
PropertyData
Formula

Molecular Weight 261.62 g/mol
Physical State White to off-white crystalline solid
Solubility Highly soluble in water, methanol; sparingly soluble in acetone.[1]
pKa (Calc)

,

(piperazine nitrogens)
Key Risk Vesicant / Alkylating Agent .[1] Handle with extreme caution.

Mechanism of Instability & Degradation Pathways

Understanding the degradation mechanism is prerequisite to designing a robust analytical method. The primary failure mode is Aziridinium Formation , which occurs if the pH rises above the pKa of the N4 nitrogen.

Pathway Visualization

The following diagram illustrates the critical degradation pathway that analytical sample preparation must prevent.

DegradationPathwaySaltDihydrochloride Salt(Stable Solid)FreeBaseFree Base(pH > 7)Salt->FreeBaseDissolution inNeutral/Basic SolventAziridiniumAziridinium Ion(Reactive Intermediate)FreeBase->AziridiniumIntramolecularCyclization (Fast)HydrolysisHydrolysis Product(Alcohol Impurity)Aziridinium->Hydrolysis+ H2ODimerPiperazine Dimer(Polymerization)Aziridinium->Dimer+ Free Base

Caption: Figure 1.[1][2][3] Degradation pathway of 2-chloroethyl piperazines. Analytical methods must maintain acidic pH (<3.0) to prevent the transition from Salt to Free Base.

Method 1: Reverse-Phase HPLC (Purity & Assay)[1]

Principle: Due to the weak UV chromophore of the allyl group, detection is performed at 210 nm. To suppress the ionization of silanols on the column and prevent the formation of the aziridinium ion, the mobile phase is heavily buffered at pH 2.5.

Chromatographic Conditions
ParameterSpecification
Column Agilent Zorbax SB-C18 (Stable Bond), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 2.5 (adjusted with

)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 210 nm (Reference 360 nm)
Injection Vol 10 µL
Run Time 20 minutes
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
12.06040
15.06040
15.1955
20.0955
Sample Preparation (Critical)

Diluent: 20 mM Phosphate Buffer pH 2.5 : Acetonitrile (90:10). Rationale: Never dissolve the salt in pure water or methanol without acidification. The local pH at the dissolving crystal surface can be high enough to trigger degradation.

  • Accurately weigh 25.0 mg of the substance into a 50 mL volumetric flask.

  • Add 30 mL of Diluent . Sonicate for 5 minutes (keep temperature < 25°C).

  • Dilute to volume with Diluent.

  • Filter through a 0.22 µm PTFE syringe filter.

  • Stability Note: Inject within 4 hours of preparation.

Method 2: Potentiometric Titration (Chloride Content)

Principle: This method differentiates between the ionic chlorides (counter-ions) and the covalent chlorine (alkyl chloride). This is the most robust method for confirming salt stoichiometry (Dihydrochloride).

Reagents
  • 0.1 N Silver Nitrate (

    
    ), standardized.
    
  • 0.1 N Nitric Acid (

    
    ).
    
  • Acetone (to sharpen the endpoint).

Protocol A: Ionic Chloride (Assay of Salt Form)
  • Weigh 150 mg of sample into a 100 mL titration vessel.

  • Dissolve in 40 mL water + 10 mL 0.1 N

    
    .
    
  • Add 20 mL Acetone.

  • Titrate with 0.1 N

    
     using a silver electrode.
    
  • Calculation:

    
    
    Theoretical Ionic Cl: 27.1% (for 2HCl salt).
    
Protocol B: Total Chlorine (Purity Check)

To determine total chlorine (including the covalent chloroethyl group), the sample must be hydrolyzed.

  • Reflux 150 mg sample in 20 mL 1M NaOH for 1 hour (converts covalent Cl to ionic Cl).

  • Cool and acidify with

    
    .
    
  • Titrate as above.

  • Theoretical Total Cl: 40.7%.

Method 3: 1H-NMR Spectroscopy (Structural Identity)[1]

Solvent: Deuterium Oxide (


Key Diagnostic Signals (DMSO-


):
  • Allyl Group: [1][4]

    • 
       ppm (Multiplet, 1H, 
      
      
      )[1]
    • 
       ppm (Multiplet, 2H, 
      
      
      )[1]
    • 
       ppm (Doublet, 2H, 
      
      
      )[1]
  • Chloroethyl Group:

    • 
       ppm (Triplet, 2H, 
      
      
      )[1]
    • 
       ppm (Triplet, 2H, 
      
      
      )[1]
  • Piperazine Ring:

    • Broad multiplets between 3.0 - 3.6 ppm due to salt formation rigidity.[1]

Handling & Safety Protocol

WARNING: Nitrogen Mustard Derivative This compound is a potential alkylating agent. It can cause severe skin burns, respiratory irritation, and DNA damage.

  • Engineering Controls: Handle only inside a certified chemical fume hood.

  • PPE: Double nitrile gloves (0.11 mm minimum), lab coat, and safety goggles.

  • Decontamination: Spills should be neutralized with a solution of 10% Sodium Thiosulfate (nucleophile that scavenges the alkylating agent) followed by detergent washing.

  • Waste Disposal: Segregate as hazardous halogenated organic waste. Do not mix with strong bases (generates volatile toxic free base).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22127112, 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC Laboratory and Scientific Section.[5] Retrieved from [Link]

Application Note: Structural Elucidation of 1-Allyl-4-(2-chloro-ethyl)-piperazine Dihydrochloride via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the structural characterization of 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document details optimized protocols for sample preparation, data acquisition for both ¹H and ¹³C NMR, and an in-depth analysis of the resulting spectra. By explaining the rationale behind experimental choices, this guide ensures technical accuracy and empowers users to confidently verify the structure and purity of this important synthetic intermediate.

Introduction: The Analytical Challenge

1-Allyl-4-(2-chloro-ethyl)-piperazine is a versatile bifunctional molecule, often utilized as a building block in the synthesis of complex pharmaceutical agents. Its structure incorporates several key functional groups: a piperazine core, an allyl group, and a chloroethyl chain. The dihydrochloride salt form enhances its stability and solubility in aqueous media, but also presents specific challenges for analytical characterization.[1]

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the unambiguous structural elucidation of such organic molecules in solution. It provides precise information about the chemical environment of each proton and carbon atom, allowing for complete assignment of the molecular skeleton and confirmation of functional group integrity. This application note serves as a field-proven guide to achieving high-quality, interpretable NMR data for this specific compound.

Molecular Structure and Spectroscopic Considerations

The structure of 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride features distinct proton and carbon environments that are well-resolved by NMR. The presence of two hydrochloride moieties results in the protonation of both nitrogen atoms within the piperazine ring. This protonation has a significant deshielding effect, causing adjacent protons and carbons to resonate at a lower field (higher ppm) than in their free base form.

Caption: Numbering scheme for 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride.

Experimental Protocols

Protocol for NMR Sample Preparation

The dihydrochloride salt structure dictates the choice of solvent. The compound is readily soluble in deuterated water (D₂O) and dimethyl sulfoxide (DMSO-d₆), but poorly soluble in less polar solvents like chloroform (CDCl₃).[2]

Rationale for Solvent Choice:

  • D₂O: Provides excellent solubility and sharp signals. However, the acidic N-H protons will exchange with deuterium, rendering them invisible in the ¹H NMR spectrum. This simplifies the spectrum but results in the loss of information about these protons.

  • DMSO-d₆: Also an excellent solvent. It is hygroscopic but will not exchange with the N-H protons, allowing for their observation as broad signals. The residual water peak in DMSO-d₆ can sometimes overlap with signals of interest.

Step-by-Step Protocol:

  • Weighing: Accurately weigh 5-10 mg of 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride for ¹H NMR, or 20-30 mg for ¹³C NMR, into a clean, dry vial.[3] The higher concentration for ¹³C NMR is necessary due to the lower natural abundance of the ¹³C isotope.[3]

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (D₂O or DMSO-d₆) to the vial.[3]

  • Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample. Visually inspect for any remaining particulate matter.[4]

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Avoid introducing solid particles, as they can degrade spectral quality.

  • Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of an internal standard can be added. Use 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O or tetramethylsilane (TMS) for DMSO-d₆.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol for Data Acquisition

The following parameters are recommended for a 400 MHz spectrometer and can be adapted for other field strengths.

¹H NMR Acquisition:

ParameterRecommended ValueRationale
Pulse Programzg30 or equivalentA standard 30° pulse angle experiment is sufficient for qualitative analysis and provides a good balance between signal intensity and acquisition speed.
Spectral Width12-15 ppmEnsures all proton signals, from aliphatic to vinyl, are captured.
Acquisition Time~3-4 secondsProvides adequate data points for good resolution.
Relaxation Delay (D1)2 secondsAllows for sufficient relaxation of most protons between scans.
Number of Scans8-16Averages the signal to improve the signal-to-noise ratio.

¹³C NMR Acquisition:

ParameterRecommended ValueRationale
Pulse Programzgpg30 or equivalentA standard proton-decoupled experiment with a 30° pulse angle. Proton decoupling simplifies the spectrum to singlets for each unique carbon.
Spectral Width~200 ppmA standard range for most organic molecules.
Acquisition Time~1-2 secondsBalances resolution and experiment time.
Relaxation Delay (D1)5 secondsA longer delay is crucial for allowing quaternary carbons, which have longer relaxation times, to fully relax, ensuring more accurate signal integration.
Number of Scans1024-4096A higher number of scans is required to overcome the low sensitivity of the ¹³C nucleus.

Data Analysis and Spectral Interpretation

The combination of the piperazine ring, allyl group, and chloroethyl group leads to a predictable pattern of signals. The following table summarizes the expected chemical shifts (δ) in D₂O. Shifts in DMSO-d₆ will be similar, with the addition of broad N-H proton signals.

cluster_0 Workflow for NMR Analysis prep Sample Preparation (Weigh, Dissolve in D₂O/DMSO-d₆) acq_H1 ¹H NMR Acquisition (e.g., zg30, 16 scans) prep->acq_H1 acq_C13 ¹³C NMR Acquisition (e.g., zgpg30, 2048 scans) prep->acq_C13 proc Data Processing (Fourier Transform, Phasing, Baseline Correction) acq_H1->proc acq_C13->proc analysis Spectral Analysis (Peak Picking, Integration, Assignment) proc->analysis report Structural Confirmation & Reporting analysis->report

Caption: General experimental workflow for NMR analysis.

Predicted ¹H NMR Spectrum (400 MHz, D₂O)
Assigned ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Notes
H⁹ (Vinyl) ~5.90 - 6.10ddt1HJ(H⁹,H⁸trans) ≈ 17, J(H⁹,H⁸cis) ≈ 10, J(H⁹,H⁷) ≈ 7The most downfield proton of the allyl group, split by two geminal and one vicinal proton.
H⁸ (Vinyl) ~5.50 - 5.70m2H-Two non-equivalent protons (cis and trans to H⁹), often appearing as complex multiplets.
H¹¹ (-CH₂Cl) ~4.00t2HJ ≈ 6Deshielded by the adjacent chlorine atom. Appears as a triplet due to coupling with H¹⁰.
Piperazine Ring (H², H³, H⁵, H⁶), H⁷ (Allyl), H¹⁰ (-CH₂N) ~3.40 - 3.80m12H-A complex, overlapping region. Protonation of the nitrogens causes a significant downfield shift. 2D NMR would be required for definitive assignment.
Predicted ¹³C NMR Spectrum (100 MHz, D₂O)
Assigned CarbonsChemical Shift (δ, ppm)Notes
C⁹ (Vinyl) ~128The CH carbon of the allyl group's double bond.
C⁸ (Vinyl) ~125The CH₂ carbon of the allyl group's double bond.
C⁷ (Allyl) ~58The allylic CH₂ carbon attached to N¹.
C¹⁰ (-CH₂N) ~55The ethyl CH₂ carbon attached to N⁴.
C², C³, C⁵, C⁶ (Piperazine) ~45 - 50The four carbons of the piperazine ring. Due to the substitution pattern, they may resolve into 2 or 4 distinct signals.
C¹¹ (-CH₂Cl) ~38The ethyl CH₂ carbon attached to the chlorine atom.

Advanced Techniques for Structural Confirmation

For an unambiguous assignment of all proton and carbon signals, especially within the congested aliphatic region, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (e.g., confirming the H¹⁰-H¹¹ and H⁷-H⁹ correlations).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to, allowing for definitive assignment of all CH, CH₂, and CH₃ groups.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is essential for identifying connectivity and assigning quaternary carbons.

Conclusion

This application note provides a robust and scientifically grounded methodology for the NMR analysis of 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The provided spectral predictions serve as a reliable guide for data interpretation, enabling confident structural verification and purity assessment, which are critical steps in the drug discovery and development pipeline.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8815, Estragole. Available at: [Link]

  • R&D Chemicals. 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride. Available at: [Link]

  • Google Patents. US20100204470A1 - Method for salt preparation.
  • G.AMPHRAY LABORATORIES. 12.0 Piperazine Dihydrochloride.docx. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Available at: [Link]

Sources

Advanced Characterization of 1-Allyl-4-(2-chloro-ethyl)-piperazine Dihydrochloride via LC-ESI-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the mass spectrometric analysis of 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride (CAS 112952-20-2), a critical alkylating intermediate used in the synthesis of piperazine-based pharmaceuticals.[1] Due to the presence of the reactive N-(2-chloroethyl) functionality, this compound functions as a "nitrogen mustard" analog, capable of rapid intramolecular cyclization to form a reactive aziridinium ion in neutral or basic media. This guide provides a stability-indicating LC-MS/MS workflow designed to prevent in-situ degradation, ensuring accurate purity profiling and structural validation.

Introduction & Chemical Logic

The Stability Challenge

The target analyte contains a 2-chloroethyl group attached to a basic piperazine nitrogen. In solution, particularly at pH > 6, the free amine acts as an internal nucleophile, displacing the chloride to form a quaternary aziridinium ion (m/z 153.1). This species is highly electrophilic and transient, often leading to hydrolysis (alcohol formation) or dimerization.

Key Analytical Insight: To analyze the intact parent molecule (m/z 189.1), the sample preparation and LC mobile phases must remain acidic (pH < 3) to protonate the nitrogen atoms, thereby suppressing the nucleophilic attack and stabilizing the linear chloroethyl form.

Compound Properties
PropertyValue
IUPAC Name 1-Allyl-4-(2-chloroethyl)piperazine dihydrochloride
Formula C9H17ClN2[1][2][] • 2HCl
MW (Salt) 261.62 g/mol
MW (Free Base) 188.69 g/mol
Monoisotopic Mass 188.1080 Da (for 35Cl)
Key Reactivity Alkylating agent (Nitrogen Mustard class)

Experimental Protocol

Reagents & Standards
  • Solvent A: LC-MS Grade Water + 0.1% Formic Acid (FA).[1]

  • Solvent B: LC-MS Grade Acetonitrile (ACN) + 0.1% Formic Acid.[1]

  • Diluent: 50:50 Water:ACN with 0.5% Formic Acid (Higher acid content stabilizes the sample).

Sample Preparation (Critical Workflow)
  • Step 1 (Weighing): Weigh 1.0 mg of the dihydrochloride salt into a glass vial. Note: Compound is hygroscopic; handle in a desiccated environment.[1]

  • Step 2 (Dissolution): Immediately dissolve in 1.0 mL of chilled (4°C) Diluent . Vortex for 10 seconds.

  • Step 3 (Filtration): Filter through a 0.2 µm PTFE syringe filter into an amber autosampler vial.

  • Step 4 (Storage): Keep the autosampler tray at 4°C . Analyze within 4 hours of preparation to avoid hydrolysis artifacts.

LC-MS/MS Conditions

System: UHPLC coupled to Triple Quadrupole or Q-TOF MS.

Chromatographic Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 30°C (Do not exceed 40°C to prevent thermal degradation).

  • Injection Vol: 1-5 µL.

Gradient Table:

Time (min) % Solvent B Event
0.00 5 Hold (Elute polar salts)
1.00 5 Start Gradient
6.00 95 Linear Ramp
7.50 95 Wash
7.60 5 Re-equilibration

| 10.00 | 5 | End |[1]

Mass Spectrometry Parameters (ESI+):

  • Ionization: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3500 V.

  • Desolvation Temp: 350°C.

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the C-Cl bond).

Results & Discussion

Mass Spectral Signature

The full scan (MS1) spectrum will exhibit a characteristic chlorine isotope pattern.

  • [M+H]+ (35Cl): m/z 189.1

  • [M+H]+ (37Cl): m/z 191.1

  • Intensity Ratio: ~3:1 (Confirming presence of one chlorine atom).

Fragmentation Pathways (MS/MS)

Fragmentation of the protonated parent (m/z 189) follows three distinct pathways useful for MRM transition selection.

  • Aziridinium Formation (Dominant): Loss of HCl (36 Da) or internal displacement of Cl.

    • Transition: 189.1 → 153.1[1]

    • Mechanism:[1] The piperazine nitrogen attacks the ethyl carbon, expelling chlorine.

  • Allyl Cleavage: Loss of the allyl group (C3H5, 41 Da).

    • Transition: 189.1 → 148.1[1]

  • Piperazine Ring Fragmentation:

    • Transition: 189.1 → 70.1 (Characteristic piperazine fragment).

Visualized Workflow & Mechanism

The following diagram illustrates the analytical workflow and the competing degradation pathway that the protocol prevents.

G cluster_0 Sample Preparation (Stability Control) cluster_1 Degradation Pathway (Avoided) cluster_2 MS/MS Fragmentation Salt Dihydrochloride Salt (Solid) Dissolve Dissolve in Acidic Diluent (0.5% Formic Acid, 4°C) Salt->Dissolve Weigh & Dilute Neutral Neutral pH / Basic Salt->Neutral If pH > 6 Protonated Protonated Linear Form (Stable [M+H]+ m/z 189) Dissolve->Protonated Maintains Linear Structure Parent Precursor Ion m/z 189.1 Protonated->Parent ESI Source Aziridinium Aziridinium Ion (Cyclic, m/z 153) Neutral->Aziridinium -Cl (Cyclization) Hydrolysis Hydrolysis Product (Alcohol, m/z 171) Aziridinium->Hydrolysis +H2O Frag1 Fragment: Aziridinium m/z 153.1 Parent->Frag1 CID -HCl Frag2 Fragment: De-allylated m/z 148.1 Parent->Frag2 CID -Allyl

Figure 1: Analytical workflow emphasizing acid-stabilization to prevent aziridinium degradation artifacts.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Presence of m/z 153 in MS1 In-source fragmentation or sample degradation.1. Lower Cone Voltage.2. Ensure diluent is acidic (0.5% FA) and cold.
Presence of m/z 171 Hydrolysis (Alcohol formation).Sample is too old or was exposed to moisture/neutral pH. Prepare fresh.
Peak Tailing Interaction with silanols.[1]Increase ionic strength (add 5mM Ammonium Formate to mobile phase).
Low Sensitivity Ion suppression.[1]Check for high concentration of chloride ions; divert flow for first 1 min.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 415628, 1-(2-Chlorophenyl)piperazine (Structural Analog Analysis). Retrieved January 31, 2026, from [Link]

  • Sim, D. S., et al. (2013). "Analytical challenges in stability testing for genotoxic impurities." Trends in Analytical Chemistry, 49, 108–117.[4] (Contextual reference for nitrogen mustard stability).

Sources

Application Notes & Protocols: The Strategic Use of 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride in Advanced Ligand Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed technical guide on the application of 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride, a bifunctional building block with significant potential in medicinal chemistry and drug discovery. We explore the strategic utility of its distinct reactive centers—the nucleophile-responsive 2-chloroethyl group and the versatile allyl moiety—in the streamlined synthesis of complex molecular scaffolds. This guide furnishes researchers with both the theoretical underpinnings and practical, step-by-step protocols for leveraging this reagent in the synthesis of novel ligands, exemplified by its reaction with a model phenolic substrate.

Introduction: A Bifunctional Reagent for Complex Scaffolds

1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride is a piperazine derivative functionalized with two distinct reactive groups. This dual-functionality makes it a valuable synthon for introducing the piperazine core—a common motif in pharmacologically active compounds—into target molecules.

  • The N-(2-chloroethyl) Group: This is a classic alkylating moiety. The terminal chlorine is a good leaving group, susceptible to nucleophilic substitution by a wide range of nucleophiles, including phenols, thiols, and secondary amines. This reaction is the cornerstone of its use in covalently linking the piperazine ring to a target scaffold. The reaction proceeds via an S_N2 mechanism or, under certain conditions, can form a highly reactive aziridinium ion intermediate, which significantly accelerates the rate of alkylation.

  • The N-Allyl Group: This functional group serves as a versatile synthetic handle for subsequent downstream modifications. The double bond can participate in a variety of powerful cross-coupling reactions (e.g., Heck, Suzuki), olefin metathesis, or hydroboration-oxidation, enabling complex molecular elaborations post-alkylation.

The dihydrochloride salt form enhances the compound's stability and shelf-life, although it necessitates the use of a base in reactions to liberate the free amine for optimal reactivity.

Physicochemical Properties & Handling

A summary of the key properties of the reagent is provided below.

PropertyValueSource
Molecular Formula C_9H_19Cl_3N_2
Molecular Weight 277.62 g/mol
Appearance White to off-white crystalline powderTypical
Purity (Typical) ≥95% (by NMR or LC-MS)
Solubility Soluble in water, methanol; sparingly soluble in aprotic solvents like DMF, DMSO when basified.General Knowledge

Safety & Handling:

  • Warning: As a chloroethylamine derivative, this compound should be handled as a potential alkylating agent with possible mutagenic properties.

  • Always handle in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.

Core Application: Synthesis of Arylpiperazine Ethers

A primary application of this reagent is the synthesis of arylpiperazine ethers, a common structural motif in centrally active agents (e.g., antipsychotics, antidepressants). The following section details a representative protocol for the alkylation of a model phenolic compound, 4-hydroxyacetophenone.

Reaction Mechanism & Workflow

The overall process involves the deprotonation of the phenolic hydroxyl group to form a more potent phenoxide nucleophile, which then displaces the chloride from the 2-chloroethyl side chain of the piperazine reagent.

Diagram 1: Reaction Workflow

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride E Combine Reagents in Reaction Vessel A->E B 4-Hydroxyacetophenone B->E C K2CO3 (Base) C->E D Acetonitrile (Solvent) D->E F Heat to Reflux (e.g., 82°C) Monitor by TLC/LC-MS E->F Stirring G Cool & Filter F->G Reaction Complete H Concentrate Filtrate G->H I Column Chromatography H->I J Final Product: 1-(4-acetylphenyl)-4- (2-(4-allylpiperazin-1-yl)ethyl) ether I->J

Detailed Experimental Protocol

Objective: To synthesize 1-(4-(2-(4-allylpiperazin-1-yl)ethoxy)phenyl)ethan-1-one from 4-hydroxyacetophenone.

Materials:

  • 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride (1.0 eq)

  • 4-Hydroxyacetophenone (1.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Deionized Water

  • Brine (saturated NaCl solution)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxyacetophenone (1.05 eq).

    • Add anhydrous potassium carbonate (3.0 eq). The use of a base is critical to first deprotonate the phenol, creating the active nucleophile, and also to neutralize the two HCl equivalents from the piperazine salt, liberating the free base.

    • Add anhydrous acetonitrile (approx. 0.1 M concentration relative to the limiting reagent). Acetonitrile is a suitable polar aprotic solvent that facilitates S_N2 reactions.

  • Reagent Addition:

    • Add 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride (1.0 eq) to the stirring suspension.

  • Reaction:

    • Attach a reflux condenser to the flask.

    • Heat the reaction mixture to reflux (approx. 82°C) with vigorous stirring.

    • Monitor the reaction progress by TLC (e.g., using a 1:1 Hexanes:EtOAc mobile phase) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup:

    • Once the reaction is complete (disappearance of the limiting starting material), allow the mixture to cool to room temperature.

    • Filter the solid potassium carbonate and any salts formed. Wash the solid cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • Redissolve the resulting crude oil/solid in ethyl acetate (50 mL).

    • Wash the organic layer sequentially with deionized water (2 x 25 mL) and brine (1 x 25 mL) to remove any remaining inorganic salts and water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • A gradient elution system, for example, starting from 100% ethyl acetate and gradually increasing the polarity with methanol (e.g., 0-10% gradient), is often effective.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product as a solid or oil.

Mechanistic Considerations & Rationale

The choice of reagents and conditions is guided by established chemical principles for maximizing yield and minimizing side reactions.

Diagram 2: Key Mechanistic Steps

G cluster_activation Step 1: Activation cluster_alkylation Step 2: SN2 Alkylation A Phenol (Ar-OH) + K2CO3 B Phenoxide (Ar-O⁻) (Active Nucleophile) A->B Deprotonation C Piperazine-CH2CH2-Cl (Free Base) D Ar-O-CH2CH2-Piperazine (Product) + Cl⁻ B->D Nucleophilic Attack C->D

  • Choice of Base: Potassium carbonate is a moderately strong, inexpensive base that is suitable for deprotonating phenols. Its limited solubility in acetonitrile ensures the reaction does not proceed too violently. Stronger bases like sodium hydride (NaH) could be used but may lead to more side products.

  • Choice of Solvent: A polar aprotic solvent like acetonitrile or DMF is ideal. These solvents solvate the cation (K⁺) but not the anion (phenoxide), leaving the nucleophile "naked" and highly reactive, thus promoting the S_N2 reaction.

  • Temperature: Heating to reflux provides the necessary activation energy for the C-Cl bond cleavage. Room temperature reactions are often sluggish for less reactive alkyl chlorides.

Downstream Modifications of the Allyl Group

The true synthetic power of this reagent lies in the allyl group, which serves as a gateway to further molecular complexity after the initial alkylation is complete.

  • Heck Coupling: The allyl group can be coupled with aryl halides or triflates in the presence of a palladium catalyst to form more extended conjugated systems.

  • Hydroboration-Oxidation: This two-step process can convert the terminal alkene into a primary alcohol (-(CH₂)₃-OH), providing a new site for esterification, etherification, or other functionalizations.

  • Olefin Metathesis: Ring-closing metathesis (RCM) or cross-metathesis can be employed to form novel macrocycles or to couple the piperazine moiety to other alkene-containing fragments.

This strategic, two-stage approach—alkylation followed by allyl group modification—allows for the rapid generation of diverse chemical libraries from a single, versatile building block.

References

  • MolPort. 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride. MolPort. [Link]

  • Chemspace. 1-Allyl-4-(2-chloroethyl)piperazine, Dihydrochloride. Chemspace. [Link]

Technical Application Note: 1-Allyl-4-(2-chloro-ethyl)-piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Assessment of Alkylating Kinetics, Cytotoxicity, and Genotoxic Potential

Executive Summary & Scientific Rationale

This guide outlines the critical in vitro protocols for handling and characterizing 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride (ACEP-2HCl). While often used as a synthetic intermediate for piperazine-based antipsychotics (e.g., phenothiazine derivatives), ACEP-2HCl possesses a 2-chloroethyl-amine moiety , classifying it as a nitrogen mustard precursor.

The Core Challenge: Upon neutralization in physiological buffers (pH 7.4), the 2-chloroethyl group undergoes spontaneous intramolecular cyclization to form a highly reactive aziridinium ion . This electrophilic species alkylates DNA (preferentially at Guanine N7), leading to potential genotoxicity.

Scientific Objective: Researchers utilizing ACEP-2HCl must control its hydrolytic stability to ensure accurate dosing. This application note details:

  • Stability Protocols: Managing the transition from stable salt to reactive aziridinium.

  • Chemical Reactivity: Quantifying alkylation potential via NBP assay.

  • Biological Profiling: Cytotoxicity (MTT) and Genotoxicity (Ames) workflows.

Mechanism of Action & Reactivity

The biological activity of ACEP is driven by the formation of the aziridinium cation. This reaction is pH-dependent and dictates the experimental window.

MOA Salt ACEP Dihydrochloride (Stable Solid) FreeBase Free Base (pH > 7.0) Salt->FreeBase Dissolution in PBS Aziridinium Aziridinium Ion (Highly Reactive Electrophile) FreeBase->Aziridinium Intramolecular Cyclization (Fast) DNA_Adduct DNA Adduct (N7-Guanine Alkylation) Aziridinium->DNA_Adduct Nucleophilic Attack (Genotoxicity) Hydrolysis Hydrolysis Product (Inactive Alcohol) Aziridinium->Hydrolysis Reaction with H2O (Deactivation)

Figure 1: The activation pathway of ACEP. Note that the aziridinium ion is transient; experimental timing is critical to capture its activity before hydrolysis.

Critical Handling & Stability Protocol

Safety Warning: ACEP-2HCl is a potent skin and respiratory irritant and a suspected mutagen. All procedures must be performed in a Class II Biosafety Cabinet (BSC).

Solubilization Strategy

The dihydrochloride salt is stable. However, once dissolved in neutral buffer, the half-life (


) of the active species may be 

minutes.
  • Stock Preparation (Stable):

    • Solvent: DMSO or 0.01 M HCl.

    • Concentration: 100 mM.

    • Storage: -20°C (Stable for 6 months). Do not store in aqueous neutral buffers.

  • Working Solution (Active):

    • Dilute Stock 1:1000 into pre-warmed (37°C) culture medium immediately prior to dosing.

    • Validation Rule: Use within 15 minutes of dilution. Do not perform serial dilutions in neutral buffer; perform them in DMSO/acidic water first, then spike into media.

Protocol A: Chemical Reactivity Assay (NBP Method)

Before cell-based assays, validate the compound's alkylating potential using 4-(p-nitrobenzyl)pyridine (NBP). This acts as a surrogate nucleophile.

Materials:

  • NBP Reagent: 5% w/v in acetone.

  • Acetate Buffer: 0.1 M, pH 4.0.

  • ACEP-2HCl Stock.

Step-by-Step:

  • Reaction Mix: In a glass vial, combine:

    • 1.0 mL Acetate Buffer.

    • 0.5 mL NBP Reagent.

    • 50 µL ACEP-2HCl (various concentrations: 0.1 – 10 mM).

  • Incubation: Heat at 100°C for 20 minutes (accelerates alkylation).

  • Quench: Cool on ice, then add 1.5 mL of 0.1 M NaOH (alkalinization develops color).

  • Readout: Measure Absorbance at 560 nm immediately (< 5 mins stability).

  • Interpretation: A linear increase in OD560 confirms alkylating capability. If OD remains baseline, the compound has degraded (hydrolyzed) prior to assay.

Protocol B: In Vitro Cytotoxicity (MTT Assay)

This protocol determines the IC50 in mammalian cells (e.g., CHO-K1 or HepG2).

Experimental Workflow:

Workflow cluster_0 Day 1: Seeding cluster_1 Day 2: Treatment (Critical Timing) cluster_2 Day 4: Readout Seed Seed Cells 5,000 cells/well Prep Prepare 1000x Stocks in DMSO/HCl Seed->Prep Dose Spike directly into wells (Avoid intermediate aqueous dilution) Prep->Dose < 5 mins MTT Add MTT Reagent Incubate 4 hrs Dose->MTT 48 hrs incubation Solubilize Add Formazan Solvent Read OD 570nm MTT->Solubilize

Figure 2: Cytotoxicity workflow emphasizing rapid dosing to prevent hydrolysis.

Detailed Steps:

  • Seeding: Plate cells in 96-well plates (100 µL/well) and incubate for 24h.

  • Treatment:

    • Prepare a dilution series of ACEP-2HCl in DMSO (e.g., 0.1 mM to 100 mM).

    • Add 0.5 µL of DMSO stock directly to 100 µL media in wells (0.5% DMSO final).

    • Note: This "direct spike" method ensures the aziridinium forms in the presence of cells, maximizing exposure.

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Analysis: Calculate IC50 using a 4-parameter logistic regression.

    • Expected Result: Moderate cytotoxicity (IC50 range: 10–100 µM) is typical for mono-functional alkylators.

Protocol C: Genotoxicity Screening (Ames Test)

As a potential Genotoxic Impurity (GTI), ACEP must be screened using the Salmonella typhimurium reverse mutation assay.

Strains: TA100 (sensitive to base-pair substitution) and TA1535 (sensitive to alkylating agents).

Modifications for ACEP-2HCl:

  • Pre-incubation Method: Use the "Pre-incubation" variation rather than "Plate Incorporation".

    • Mix bacteria + S9 mix + Test Compound.

    • Incubate at 37°C for 20 minutes before adding top agar.

    • Rationale: This allows the short-lived aziridinium ion to interact with bacterial DNA before being immobilized/diluted in agar.

  • S9 Activation: Perform with and without S9 metabolic activation. (Note: ACEP is a direct-acting alkylator, so activity is expected without S9, but S9 may detoxify it).

Data Reporting:

Concentration (µ g/plate ) Revertants (TA100 -S9) Revertants (TA100 +S9) Interpretation
0 (Vehicle) 120 ± 10 130 ± 12 Baseline
10 150 ± 15 140 ± 10 Negative
100 350 ± 25 200 ± 20 Positive

| 500 | 800 ± 50 | 400 ± 40 | Strong Positive |

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 112952-20-2, 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride. Retrieved from [Link]

  • European Chemicals Agency (ECHA).Guidance on the Assessment of Reactive Metabolites and Genotoxic Impurities.
  • Povirk, L. F., & Shuker, D. E. (1994).DNA damage and mutagenesis induced by nitrogen mustards. Mutation Research/Reviews in Genetic Toxicology, 318(3), 205-226. (Mechanistic grounding for chloroethyl-amine reactivity).

Application Note: Developing Novel Compounds from 1-Allyl-4-(2-chloro-ethyl)-piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the synthetic utility of 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride , a bifunctional "linchpin" scaffold. Unlike simple piperazine linkers, this compound offers orthogonal reactivity: a highly electrophilic chloroethyl "anchor" for immediate coupling and a latent allyl "handle" for downstream diversification. This note details the mechanistic basis of its reactivity (aziridinium ion formation), safety protocols for handling nitrogen mustard mimics, and a validated workflow for synthesizing novel pharmacological libraries.

Chemical Profile & Safety Architecture

The Compound[1][2][3][4][5][6]
  • IUPAC Name: 1-Allyl-4-(2-chloroethyl)piperazine dihydrochloride[1]

  • Functional Class: Nitrogen Mustard Mimic / Bifunctional Linker

  • Core Reactivity:

    • N4-Chloroethyl: Potent electrophile (via aziridinium).

    • N1-Allyl: Stable olefin for metathesis, oxidation, or thiol-ene click chemistry.

Critical Safety Directive: Vesicant Hazard

WARNING: The 2-chloroethyl-amine moiety classifies this compound as a potential vesicant (blistering agent) similar to nitrogen mustards. It can alkylate DNA and proteins.

Mandatory Safety Protocol:

  • Engineering Controls: Handle only in a Class II Biological Safety Cabinet or a fume hood with high-velocity extraction.

  • PPE: Double nitrile gloves (0.11 mm min) or Silver Shield® laminate gloves. Standard lab coat and safety goggles.

  • Decontamination Solution: Prepare a "Quench Solution" of 10% Sodium Thiosulfate (Na₂S₂O₃) in water . All glassware and spills must be soaked in this solution for 30 minutes before cleaning. Thiosulfate rapidly neutralizes the alkylating potential by opening the aziridinium ring.

Mechanistic Insight: The Aziridinium "Warhead"

The reactivity of this compound is not driven by simple


 displacement. Upon neutralization of the HCl salt, the free amine performs an intramolecular attack on the adjacent carbon, displacing the chloride to form a transient, highly strained Aziridinium Ion .

This intermediate is the active electrophile. Understanding this mechanism is crucial because reaction rate depends on pH and temperature , not just nucleophile concentration.

Diagram 1: Aziridinium Formation & Nucleophilic Capture

AziridiniumMechanism cluster_conditions Critical Control Points Start 1-Allyl-4-(2-chloroethyl) piperazine (Free Base) Aziridinium Aziridinium Ion (Reactive Intermediate) Start->Aziridinium Intramolecular Cyclization (Fast, k1) Product Coupled Product (N-Alkylated Nucleophile) Aziridinium->Product Nucleophilic Attack (Nu-) (Rate Limiting, k2) Control1 pH > 7.5 triggers cyclization Control2 Temp > 40°C increases hydrolysis risk

Caption: The reaction proceeds via a "neighboring group participation" mechanism. The piperazine nitrogen displaces the chloride to form the aziridinium ion, which is then opened by the external nucleophile.

Application Notes: Divergent Synthesis Strategies

Strategy A: The "Anchor First" Approach (Standard)

Use the chloroethyl group to attach the piperazine to a core scaffold (e.g., a heterocycle, phenol, or aniline).

  • Best For: Creating libraries where the allyl group is needed for solubility or late-stage dimerization.

  • Key Reagent: Potassium Carbonate (

    
    ) in Acetone or Acetonitrile.
    
Strategy B: The "Allyl Modification" Approach (Advanced)

Modify the allyl group before coupling.

  • Example: Oxidize the allyl group to an epoxide or aldehyde to create a multi-functional linker.

  • Risk: The chloroethyl group is sensitive.[2] Ensure pH remains acidic (< pH 6) during allyl modifications to prevent premature aziridinium formation.

Validated Protocol: Coupling to Phenolic Pharmacophores

Objective: Synthesize a piperazine-linked aryl ether. Scale: 1.0 mmol

Materials Table
ReagentEquiv.AmountRole
1-Allyl-4-(2-chloroethyl)piperazine[1]·2HCl 1.1288 mgElectrophile
Target Phenol (Core Scaffold) 1.0X mgNucleophile
Potassium Carbonate (

)
3.5483 mgBase (H+ Scavenger)
Sodium Iodide (NaI) 0.115 mgCatalyst (Finkelstein)
Acetonitrile (MeCN) -10 mLSolvent (Anhydrous)
Step-by-Step Methodology
  • Activation (Aziridinium Generation):

    • In a round-bottom flask, suspend the 1-Allyl-4-(2-chloroethyl)piperazine·2HCl and

      
        in anhydrous MeCN.
      
    • Stir at room temperature for 30 minutes. Note: The mixture will become turbid as the free base is liberated and KCl precipitates.

  • Nucleophile Addition:

    • Add the Target Phenol and NaI to the suspension.

    • Technical Insight: NaI converts the in situ generated chloride (or unreacted chloroethyl) to the iodide, which is a better leaving group, accelerating the reaction.

  • Reflux:

    • Heat the mixture to reflux (80-82°C) under an inert atmosphere (

      
       or Ar).
      
    • Monitor via TLC or LC-MS every 2 hours.

    • Endpoint: Disappearance of the phenol. Typical time: 6–12 hours.

  • Work-up (Safety Critical):

    • Cool to room temperature.

    • Quench: Add 5 mL of 10% Sodium Thiosulfate solution to destroy any unreacted aziridinium species. Stir for 15 minutes.

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification:

    • The crude residue is typically an oil. Purify via Flash Column Chromatography.

    • Eluent: DCM:MeOH (95:5 to 90:10). The tertiary amine makes the product polar; adding 1%

      
       to the eluent sharpens the peak.
      
Diagram 2: Experimental Workflow

Workflow Step1 Step 1: Free Base Liberation (MeCN, K2CO3, 30 min) Step2 Step 2: Addition of Nucleophile (+ Phenol, + NaI Cat.) Step1->Step2 Step3 Step 3: Reflux (80°C) (6-12 Hours) Step2->Step3 Step4 Step 4: Safety Quench (10% Na2S2O3) Step3->Step4 Step5 Step 5: Isolation & Purification (Extraction -> Flash Chrom.) Step4->Step5

Caption: The workflow prioritizes safety (Step 4) and kinetic activation (Step 1 & 2).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (<30%) Polymerization of aziridinium ion.Dilute the reaction (0.05 M instead of 0.1 M) to favor intermolecular reaction over self-polymerization.
Unreacted Phenol Poor nucleophilicity.Switch solvent to DMF and raise temp to 100°C. Use Cs₂CO₃ instead of K₂CO₃.
Product Decomposition Allyl group oxidation.Ensure inert atmosphere (

). Avoid prolonged exposure to light if the phenol is light-sensitive.

References

  • Mechanism of Nitrogen Mustard Reactivity

    • Source: National Institute for Occupational Safety and Health (NIOSH). "Nitrogen Mustard HN-2: Blister Agent."[3] CDC Emergency Response Database.

    • URL:[Link]

  • Piperazine Synthesis Methodologies

    • Source: Organic Chemistry Portal.[4] "Synthesis of Piperazines."

    • URL:[Link]

  • Safety Data & Handling: Source: Merck/Sigma-Aldrich. "Safety Data Sheet: Nitrogen Mustard Hydrochloride (Analogous Handling)."
  • Medicinal Chemistry Applications

    • Source: BenchChem Technical Guides.[2] "The Chloroethyl Group in Piperazine Derivatives: A Technical Guide to Reactivity."

Sources

Application Notes and Protocols: Preparation of 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the safe handling, preparation, and storage of stock solutions of 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride (CAS: 112952-20-2). The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, safety, and experimental reproducibility. This guide covers the critical aspects of solvent selection, dissolution techniques, and stability considerations to ensure the integrity of the compound for downstream applications.

Introduction: Understanding the Moiety

1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride is a substituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly those targeting the central nervous system (CNS).[1] The presence of a reactive 2-chloroethyl side chain makes this compound a valuable electrophilic synthon, enabling its conjugation to various nucleophilic fragments in the synthesis of more complex molecules.[1] The allyl group provides an additional site for chemical modification. As a dihydrochloride salt, the compound's solubility in aqueous media is enhanced compared to its free base form.

Given its reactive nature and potential biological activity, the precise and accurate preparation of stock solutions is paramount for obtaining reliable and reproducible experimental results. This guide establishes a validated framework for these procedures.

Compound Properties and Data

A thorough understanding of the physicochemical properties is the foundation of proper handling and solution preparation.

PropertyValueSource(s)
CAS Number 112952-20-2[][3][4]
Molecular Formula C₉H₁₇ClN₂ · 2HCl[][3]
Molecular Weight 261.62 g/mol [][3]
Physical Form Solid, crystalline powder[5]
Melting Point 224 °C[][4]
Purity Typically >95%[]

Health and Safety: A Self-Validating System of Precaution

1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride and its structural analogs are classified as hazardous substances.[4][6] A rigorous adherence to safety protocols is non-negotiable.

3.1. Hazard Identification and Personal Protective Equipment (PPE)

  • Hazard Statements: The compound is harmful if swallowed (H302), harmful in contact with skin (H312), and harmful if inhaled (H332).[4][7] It is also known to cause skin, eye, and respiratory tract irritation.[5][8]

  • Hygroscopic Nature: Piperazine dihydrochloride salts can be hygroscopic, meaning they absorb moisture from the air.[5][9] This can affect the accuracy of weighing and promote degradation.

  • Mandatory PPE: All handling of the solid compound and its solutions must be performed while wearing:

    • A properly fitted laboratory coat.

    • Nitrile or other compatible chemical-resistant gloves.[10]

    • Chemical safety goggles to prevent eye contact.[9][10]

3.2. Engineering Controls and Handling

  • Chemical Fume Hood: All weighing of the powder and preparation of solutions must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[6][10]

  • Ventilation: Ensure the work area is well-ventilated.[6]

  • Incompatible Materials: Store separately from strong oxidizing agents and bases.[6]

3.3. First Aid and Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5][9]

  • Eye Contact: Immediately flush eyes with an eyewash solution or clean water for at least 15 minutes.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[5][10]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[5]

In all cases of exposure, seek immediate medical attention.

Experimental Protocols for Stock Solution Preparation

The choice of solvent is critical and depends on the experimental requirements. The dihydrochloride salt form suggests good aqueous solubility, while organic solvents are also viable, mirroring protocols for similar piperazine derivatives.[11]

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

This protocol is suitable for applications where an aqueous, buffered solution is required.

Materials:

  • 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride (MW: 261.62 g/mol )

  • High-purity water (e.g., Milli-Q® or 18.2 MΩ·cm) or a suitable sterile buffer (e.g., PBS, pH 7.2-7.4)

  • Calibrated analytical balance

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Volumetric flasks

  • Sterile 0.22 µm syringe filter

Procedure:

  • Calculation: To prepare 10 mL of a 10 mM stock solution, calculate the required mass:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L × 0.010 L × 261.62 g/mol × 1000 mg/g = 2.6162 mg

  • Weighing: Tare a clean, dry microcentrifuge tube or weighing paper on a calibrated analytical balance within a chemical fume hood. Carefully weigh out approximately 2.62 mg of the compound. Record the exact mass.

  • Dissolution:

    • Transfer the weighed solid to a 10 mL volumetric flask.

    • Add approximately 7-8 mL of high-purity water or the desired buffer.

    • Vortex or sonicate gently until the solid is completely dissolved. The dihydrochloride salt structure should facilitate dissolution in aqueous media.[12]

    • Once dissolved, bring the final volume to exactly 10 mL with the solvent. Invert the flask several times to ensure homogeneity.

  • Sterilization (Optional but Recommended): For biological applications, sterile-filter the solution through a 0.22 µm syringe filter into a sterile conical tube. This removes any potential microbial contamination and undissolved particulates.

  • Labeling and Storage: Clearly label the tube with the compound name, exact concentration, solvent, preparation date, and your initials. Proceed to Section 5 for storage guidelines.

Protocol 2: Preparation of a 50 mM DMSO Stock Solution

This protocol is ideal for creating a highly concentrated stock that can be diluted into aqueous media for final experiments. Many piperazine derivatives exhibit excellent solubility in DMSO.[11]

Materials:

  • 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride (MW: 261.62 g/mol )

  • Anhydrous, molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Glass vial with a PTFE-lined cap

  • Volumetric flasks

Procedure:

  • Calculation: To prepare 5 mL of a 50 mM stock solution in DMSO:

    • Mass (mg) = 50 mmol/L × 0.005 L × 261.62 g/mol × 1000 mg/g = 13.081 mg

  • Weighing: In a chemical fume hood, carefully weigh approximately 13.08 mg of the compound into a clean, dry glass vial. Record the exact mass.

  • Dissolution:

    • Add approximately 4 mL of anhydrous DMSO to the vial.

    • Cap the vial securely and vortex at room temperature. Gentle warming in a water bath (30-40°C) can be used to aid dissolution if necessary.

    • Once fully dissolved, transfer the solution to a 5 mL volumetric flask. Rinse the original vial with a small amount of DMSO and add it to the flask to ensure a complete transfer.

    • Bring the final volume to exactly 5 mL with DMSO.

  • Labeling and Storage: Label the vial clearly as described in Protocol 1. Proceed to Section 5 for storage guidelines.

Storage and Stability: Preserving Compound Integrity

The stability of the compound, particularly in solution, is critical for experimental success.

  • Solid Compound: Store the solid compound in a tightly sealed container at -20°C, protected from light and moisture.[11] Its hygroscopic nature necessitates storage in a desiccated environment if possible.[5]

  • DMSO Stock Solutions: Aliquot the stock solution into smaller, single-use volumes in vials with PTFE-lined caps to minimize freeze-thaw cycles and moisture absorption from the air. Store at -20°C or -80°C. Under these conditions, stability should be maintained for several months.

  • Aqueous Stock Solutions: Due to the potential for hydrolysis of the chloroethyl group in water, aqueous solutions are less stable.[13] It is strongly recommended to either prepare aqueous solutions fresh for each experiment or, if stored, to use them within 24 hours when kept at 4°C.[11] For longer-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C, but stability must be validated for your specific application.

Workflow and Decision Diagram

The following diagram outlines the logical workflow for the preparation of stock solutions.

Stock_Solution_Workflow cluster_prep Preparation Phase cluster_dissolution Dissolution Phase cluster_storage Storage & Use Phase Start Start: Obtain Compound ReviewSDS Review Safety Data Sheet (SDS) & Hazard Assessment Start->ReviewSDS SelectSolvent Select Solvent Based on Experimental Need ReviewSDS->SelectSolvent Calc Calculate Required Mass for Target Concentration SelectSolvent->Calc Aqueous Aqueous Protocol: Dissolve in Water/Buffer SelectSolvent->Aqueous Aqueous DMSO DMSO Protocol: Dissolve in Anhydrous DMSO SelectSolvent->DMSO Organic Weigh Weigh Solid Compound in Fume Hood Calc->Weigh Dissolve Ensure Complete Dissolution (Vortex/Sonicate/Warm) Aqueous->Dissolve DMSO->Dissolve Filter Sterile Filter (0.22 µm) (Optional, for Aqueous) Dissolve->Filter Label Label Aliquots: Name, Conc., Date, Solvent Dissolve->Label (if no filtering) Filter->Label Store Store Appropriately: -20°C or -80°C Label->Store End Ready for Experimental Use Store->End

Caption: Workflow for preparing stock solutions of 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride.

References

  • Trinity College Dublin. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.
  • ResearchGate. (2016). How do I prepare an n-methylpiperazine buffer?. Retrieved from [Link]

  • Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (2021). Chapter 04: Proper Storage of Chemicals in Laboratories. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Stability of 1-Allyl-4-(2-chloro-ethyl)-piperazine Dihydrochloride Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride (CAS 112952-20-2). This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and proactively prevent the degradation of this compound in solution. Ensuring the stability of your experimental solutions is paramount for generating reproducible and reliable data. This document provides in-depth, field-proven insights and protocols to maintain the integrity of your compound.

Part 1: Foundational Stability FAQs

This section addresses the most common initial questions and observations researchers encounter when working with 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride solutions.

Q1: My freshly prepared solution of 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride is clear, but it's turning yellow or brown after a short time. What is happening?

A: Solution discoloration is a classic indicator of chemical degradation, most commonly due to oxidation. The piperazine ring is susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by exposure to light (photodegradation) or the presence of trace metal ions.[1][2] These oxidative processes can lead to the formation of colored byproducts. To mitigate this, it is crucial to store solutions protected from light and consider preparing them under an inert atmosphere.[1]

Q2: I'm observing inconsistent or diminishing activity in my biological assays. Could this be related to the stability of my compound solution?

A: Absolutely. Inconsistent results are a significant red flag for compound degradation.[1] The primary degradation pathways for this molecule, such as intramolecular cyclization and hydrolysis, alter its chemical structure. The resulting degradants will not have the same biological activity as the parent compound, leading to an apparent loss of potency and poor reproducibility. It is critical to use freshly prepared solutions whenever possible or to validate your storage procedure to ensure the compound remains intact.[1]

Q3: What are the primary chemical reactions that cause 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride to degrade in solution?

A: There are three main degradation pathways you must be aware of:

  • Intramolecular Cyclization: This is a major and often rapid degradation route for 2-chloroethylamines. The tertiary amine of the piperazine ring can attack the adjacent chloroethyl group, forming a highly reactive three-membered ring known as a bicyclic aziridinium ion.[3][4][5] This intermediate is then readily attacked by water or other nucleophiles in your solution.

  • Hydrolysis: The chloroethyl group is susceptible to hydrolysis, where the chlorine atom is replaced by a hydroxyl (-OH) group. This reaction can be catalyzed by both acidic and basic conditions, converting your active compound into an inactive alcohol derivative.[6][7]

  • Oxidation & Photodegradation: As mentioned in Q1, the piperazine ring can be oxidized.[2][8] Additionally, the energy from UV or visible light can break the carbon-chlorine bond, initiating radical chain reactions that lead to a complex mixture of degradation products.[1][7][9]

Q4: What are the ideal storage conditions for solutions of this compound?

A: To maximize stability, a multi-faceted approach to storage is required. The following table summarizes the recommended conditions.

ParameterShort-Term Storage (≤ 72 hours)Long-Term Storage (> 72 hours)Rationale
Temperature 2-8°C-20°C or -80°CReduces the rate of all chemical degradation reactions.[10]
Light Store in amber glass vials or wrap in foil.Store in amber glass vials in the dark.Prevents photodegradation initiated by UV/visible light.[1][7]
Atmosphere Tightly sealed container.Aliquot into single-use vials under an inert gas (N₂ or Ar).Minimizes exposure to atmospheric oxygen, preventing oxidation.[1]
Container Type I borosilicate glass.Type I borosilicate glass.Inert material minimizes leaching and potential catalytic effects.
Handling Prepare fresh.Prepare single-use aliquots.Avoids repeated freeze-thaw cycles which can accelerate degradation.[1]

Part 2: Troubleshooting Guide for Specific Stability Issues

This section provides a structured approach to diagnosing and solving specific stability problems, complete with detailed protocols.

Issue 1: Rapid Loss of Potency & Emergence of New HPLC Peaks

If you observe a rapid decrease in the main compound peak area in your HPLC analysis, accompanied by the appearance of one or more new peaks, the most likely culprit is intramolecular cyclization followed by hydrolysis.

  • Probable Cause: The formation of the aziridinium ion intermediate is highly dependent on the solution's pH and solvent composition.[5] The free, non-protonated piperazine nitrogen is the nucleophile that initiates this degradation.

  • Diagnostic & Troubleshooting Workflow:

Troubleshooting_Potency_Loss start Potency Loss or New Peaks Observed check_pH Is the solution pH > 5? start->check_pH lcms_analysis Perform LC-MS analysis on the degraded sample. check_pH->lcms_analysis No implement_buffer Implement pH Control (Protocol 1) check_pH->implement_buffer Yes check_solvent Is the solvent aqueous and/or nucleophilic? consider_solvent Re-evaluate Solvent Choice (Protocol 2) check_solvent->consider_solvent Yes confirm_structure Confirm degradant structure. Does MW match hydrolysis or adduct product? check_solvent->confirm_structure No lcms_analysis->check_solvent implement_buffer->start Re-test consider_solvent->start Re-test Troubleshooting_Discoloration start Solution Discoloration (Yellow/Brown) check_light Was the solution exposed to light? start->check_light check_atmosphere Was the solution prepared and stored under air? check_light->check_atmosphere No protect_light Implement Light Protection (Protocol 3) check_light->protect_light Yes check_water What is the purity of the water and reagents used? check_atmosphere->check_water No use_inert Use Inert Atmosphere (Protocol 3) check_atmosphere->use_inert Yes add_stabilizers Add Antioxidants/Chelators (Protocol 4) check_water->add_stabilizers Standard Purity protect_light->start Re-test use_inert->start Re-test add_stabilizers->start Re-test

Caption: Workflow for troubleshooting solution discoloration.

  • Solutions & Protocols:

    Protocol 3: Inert Atmosphere and Light Protection

    This protocol is a fundamental best practice to prevent both oxidation and photodegradation.

    • Solvent De-gassing: Before use, sparge your aqueous buffer with an inert gas (high-purity nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen.

    • Light Protection: Always use amber-colored glass vials. If unavailable, wrap clear vials tightly in aluminum foil. [1] 3. Inert Overlay: After dissolving the compound, flush the headspace of the vial with the inert gas before sealing tightly.

    • Storage: Store vials in a dark location (e.g., inside a freezer box) to provide an additional layer of light protection.

    Protocol 4: Use of Stabilizing Excipients

    For particularly sensitive applications or long-term experiments, the addition of antioxidants or chelating agents can provide robust protection.

    • Antioxidant Selection: Consider adding a free-radical scavenger. Common choices compatible with many biological systems include Butylated hydroxytoluene (BHT) at 0.01-0.1% or Vitamin E (α-tocopherol). The synergy between phenolic and amine antioxidants can also be leveraged. [11][12] 2. Chelating Agent Selection: To sequester catalytic metal ions, add Ethylenediaminetetraacetic acid (EDTA) or Diethylenetriaminepentaacetic acid (DTPA) to your buffer at a concentration of 10-100 µM. [13] 3. Procedure: Dissolve the chosen stabilizer(s) in the buffer before adding the 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride.

    • Validation: Always run a control experiment to ensure the added excipients do not interfere with your downstream assay.

Part 3: Understanding the Chemistry of Degradation

A clear understanding of the degradation pathways is essential for effective troubleshooting. The following diagram illustrates the primary mechanisms of instability.

Degradation_Pathways cluster_0 Primary Degradation Pathways Parent 1-Allyl-4-(2-chloro-ethyl)-piperazine (Parent Compound) Aziridinium Bicyclic Aziridinium Ion (Reactive Intermediate) Parent->Aziridinium Intramolecular Cyclization (pH > 5) Hydrolysis_Product 1-Allyl-4-(2-hydroxy-ethyl)-piperazine (Hydrolysis Product) Parent->Hydrolysis_Product Direct Hydrolysis (Acid/Base Catalyzed) Oxidation_Product N-Oxides & Ring-Opened Products (Oxidation Products) Parent->Oxidation_Product O₂, Metal Ions Radical_Product Radical Intermediates (Photodegradation) Parent->Radical_Product Light (hν) Aziridinium->Hydrolysis_Product Nucleophilic Attack by H₂O

Sources

Technical Support Center: Characterization of 1-Allyl-4-(2-chloro-ethyl)-piperazine Dihydrochloride

[1][2]

Status: Online Operator: Senior Application Scientist Ticket ID: CHEM-SUP-8829 Subject: Troubleshooting Stability, NMR Artifacts, and MS Fragmentation[1][2][3]

Introduction

Welcome to the Technical Support Center. You are likely here because 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride (ACEP-2HCl) is behaving inconsistently in your analytical workflows.

This compound belongs to a class of nitrogen mustards .[4][5] The presence of the 2-chloroethyl moiety attached to a piperazine nitrogen creates a specific set of stability challenges—specifically the formation of aziridinium ions . This is not just a purity issue; it is a dynamic chemical equilibrium that shifts based on your solvent, pH, and temperature choices.[2][3]

This guide treats your characterization workflow as a system that must be stabilized before it can be measured.

Module 1: Stability & Handling (The "Hidden" Reaction)

User Query:

"My sample was a white powder, but after leaving it in solution for 2 hours, it turned yellow/sticky, and the purity dropped. What happened?"

Root Cause Analysis:

The dihydrochloride salt (

3

However, if the pH rises (e.g., dissolving in non-acidified water or neutralizing for extraction), the nitrogen attached to the 2-chloroethyl group becomes a nucleophile.[2][3] It attacks the

aziridinium ion231
The Degradation Mechanism (Visualization)

GFigure 1: The Aziridinium Instability Pathway. The transition from Linear to Aziridinium is the primary cause of analysis failure.LinearLinear Form (Stable)(Protonated Salt)FreeBaseFree Base(Reactive Lone Pair)Linear->FreeBase pH > 7 orLoss of HClAziridiniumAziridinium Ion(Cyclic Intermediate)FreeBase->Aziridinium IntramolecularCyclization (-Cl)HydrolysisHydrolyzed Product(Alcohol Form)Aziridinium->Hydrolysis +H2O(Nucleophilic Attack)

[3]

Corrective Protocol: Storage & Handling
  • Temperature: Store strictly at -20°C . The cyclization rate is temperature-dependent.[1]

  • Atmosphere: Store under Argon or Nitrogen.[1] The salt is hygroscopic; absorbed water facilitates hydrolysis.

  • Solvent Rule: Never dissolve the compound in neutral water or basic buffers for storage. Only dissolve immediately prior to use.[1]

Module 2: NMR Spectroscopy Troubleshooting

User Query:

"The


Technical Insight:

In

2323236
Troubleshooting Table: NMR Artifacts
SymptomProbable CauseCorrective Action
Broad/Split Peaks Conformational exchange of the piperazine ring or partial protonation.[1]Run at Elevated Temp (e.g., 40-50°C) to speed up exchange (only if in acidic media).[1][2]
New Triplet ~3.8 ppm Hydrolysis product (alcohol formation) replacing the -Cl.[1][2]Check Solvent: Ensure DMSO-d6 is dry. Avoid

unless acidified.[1]
Shift of Allyl Signals pH change affecting the nitrogen near the allyl group.Internal Standard: Use the allyl alkene protons (5.0-6.0 ppm) as the integration reference; they are chemically distant from the labile site.[1]
Missing Protons Exchangeable NH+ protons are invisible in

.[1][2]
Switch Solvent: Use DMSO-d6 .[1][2] It allows visualization of acidic protons and prevents cyclization (aprotic).[1][2][3]
Validated NMR Protocol
  • Solvent Selection: Use DMSO-d6 exclusively for structural validation.[1][2] It is aprotic and suppresses the nucleophilic attack.

  • Preparation:

    • Weigh 5-10 mg of sample.[1]

    • Add 0.6 mL DMSO-d6.[1][2]

    • CRITICAL: Do not add base (e.g.,

      
      ) to "clean up" the spectrum.[2][3] You must characterize the salt form.
      
  • Acquisition: Run the scan immediately. If using

    
     is mandatory, add 1-2 drops of 
    
    
    to ensure the pH remains < 2.[2]

Module 3: LC-MS & HPLC Characterization

User Query:

"I see a mass peak at [M-36]+ instead of the parent mass. Also, the retention time shifts between runs."

Technical Insight:
  • [M-36]+ Issue: This corresponds to the loss of HCl.[1][2] However, in this specific molecule, it likely represents the loss of Chloride (35.5) to form the cationic aziridinium species (

    
    ) inside the source.[2][3]
    
  • Retention Shifts: Piperazines are basic.[1] If your mobile phase pH is near the pKa of the piperazine nitrogens (approx 9.8 and 5.6), the ionization state fluctuates, causing peak tailing and shifting.[2][3]

Method Optimization Guide
1. Mobile Phase Selection

Do not use neutral Ammonium Acetate.[1] You must force the compound into a single ionization state.

  • Recommended: 0.1% Formic Acid or Trifluoroacetic acid (TFA) in Water/Acetonitrile.[1][2][3]

  • Why: Low pH (< 3) keeps both nitrogens protonated (

    
    ), preventing interaction with silanol groups on the column and preventing on-column cyclization.[1][2][3]
    
2. Mass Spec Interpretation
Observed m/zSpecies IdentityInterpretation
261/263 (Ratio 3:[1][2]1)

(Free base mass + H)
Target Peak. The 3:1 ratio confirms the presence of one Chlorine atom.[2][3]
225

Aziridinium Ion. Likely formed in-source due to high voltage/heat.[1][2] Lower the fragmentation voltage/cone voltage.
243

Hydrolysis Product. Indicates the sample has degraded in the aqueous mobile phase.[1] Check sample age.

Module 4: Safety & Decontamination

User Query:

"Is this compound dangerous? How do I clean a spill?"

Safety Directive:

Yes. Because it forms an aziridinium ion, this compound acts as an alkylating agent (similar to nitrogen mustard warfare agents, though likely less potent).[2][3] It can alkylate DNA.[1][4]

Decontamination Protocol

Do not clean with water (which spreads it) or simple ethanol.[1][2][3] You must chemically destroy the reactive chloroethyl group.

  • Reagent: Prepare a solution of 10% Sodium Thiosulfate in water.

  • Mechanism: Thiosulfate is a potent nucleophile that will attack the aziridinium ion/chloroethyl group, converting it into a non-toxic thiosulfate ester.[2][3]

  • Procedure:

    • Cover spill with paper towels.[1]

    • Soak with Thiosulfate solution.[1]

    • Wait 30 minutes.

    • Dispose of as hazardous chemical waste.

References

  • BenchChem. (2025).[1][2][3][7] The Chloroethyl Group in Piperazine Derivatives: A Technical Guide to Reactivity and Biological Significance.Link[1][2][3]

  • National Institutes of Health (NIH). (2019).[1][2][3] Analysis of degradation products of nitrogen mustards via hydrophilic interaction liquid chromatography–tandem mass spectrometry.[4][8]Link[1][2][3]

  • Santa Cruz Biotechnology. (2024).[1][2][3] 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride Product Data Sheet.Link[1][2][3]

  • Royal Society of Chemistry. (2025).[1][2] Tandem cationic cyclisation–aziridinium ion formation–nucleophilic ring opening: new methodology.[1][9]Link[1][2][3]

  • BOC Sciences. (2024).[1][2][3] Compound Properties: 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride.[1][2][10][][1][2][3]

Technical Support Center: 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride (CAS 112952-20-2). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stable handling, storage, and use of this versatile piperazine derivative. Here, you will find troubleshooting guides and frequently asked questions to proactively address challenges you may encounter during your experiments, ensuring the integrity and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride?

A1: 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride is susceptible to several degradation pathways due to the reactive chloroethyl group and the piperazine ring.[1] The main routes of degradation include:

  • Intramolecular Cyclization: The β-chloroethylamine moiety can undergo intramolecular cyclization to form a highly reactive three-membered aziridinium ion. This is often the rate-limiting step in reactions with weak nucleophiles.[2]

  • Hydrolysis: The chloroethyl group can be hydrolyzed to a hydroxyethyl group, forming 1-Allyl-4-(2-hydroxyethyl)-piperazine. This can occur under acidic, basic, or even neutral aqueous conditions over time.[1]

  • Oxidation: The piperazine ring itself is susceptible to oxidation, which can lead to the formation of N-oxides and other ring-opened or formylated byproducts.[1]

  • Photodegradation: Exposure to UV or visible light can induce homolytic cleavage of the C-Cl bond, generating radical intermediates that can lead to a variety of secondary reactions.[1]

Q2: What are the optimal storage conditions to ensure the long-term stability of this compound?

A2: To maintain the integrity of 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride, it is crucial to adhere to strict storage conditions. The compound should be stored in a cool, dry, and well-ventilated area.[3][4] For long-term stability, storage at 2-8°C is recommended.[1] The container should be tightly sealed to protect from moisture, as the compound can be hygroscopic.[1] To prevent photodegradation, a light-resistant container is essential.[1] If possible, storing under an inert atmosphere, such as nitrogen or argon, will minimize oxidative degradation.[1]

Q3: What personal protective equipment (PPE) is mandatory when handling this compound?

A3: 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride and similar chloroethylpiperazine derivatives are hazardous substances and require careful handling with appropriate PPE.[4][5] This includes:

  • Eye Protection: Chemical safety goggles or a face shield are necessary to protect against splashes and dust.[4][5]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn.[5]

  • Body Protection: A lab coat is required. For potential significant exposure, impervious clothing and boots are recommended.[5]

  • Respiratory Protection: If dust is generated, a NIOSH-approved respirator is necessary. Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride in your experiments.

Issue Potential Cause Recommended Solution
Low or no yield in alkylation reaction. Degradation of the starting material.Confirm the purity of your 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride using an appropriate analytical method like HPLC.[7][8] Ensure it has been stored correctly. Consider using a fresh batch if degradation is suspected.
Incomplete reaction.Monitor the reaction progress using TLC or HPLC.[7] Ensure the reaction conditions (temperature, solvent, base) are optimal for the specific nucleophile being used. Some reactions may require elevated temperatures to proceed to completion.
Formation of aziridinium ion.The formation of the aziridinium ion is a key reactive intermediate.[2] In some cases, this can lead to undesired side reactions. Adjusting the solvent polarity and nucleophile strength can help control the reaction pathway.
Presence of unexpected byproducts in the reaction mixture. Hydrolysis of the chloroethyl group.If your reaction is run in the presence of water or protic solvents, hydrolysis to the corresponding alcohol is a likely side reaction.[1] Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere to minimize moisture.
Formation of disubstituted products.In reactions where the nucleophile can react twice, disubstitution can be an issue. Using a large excess of the nucleophile or protecting group strategies may be necessary to favor monosubstitution.[9]
Inconsistent results between experiments. Variability in the quality of the starting material.Always source reagents from a reputable supplier and check the certificate of analysis. Perform a quick purity check (e.g., melting point or TLC) before use.
Exposure to light or air.As the compound is sensitive to light and oxidation, ensure consistent handling procedures that minimize exposure.[1] Use amber vials and maintain an inert atmosphere during reactions.

Visualizing Degradation and Experimental Workflows

To further clarify the chemical behavior of 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride, the following diagrams illustrate its primary degradation pathways and a general experimental workflow for its use in alkylation reactions.

cluster_main Degradation Pathways A 1-Allyl-4-(2-chloro-ethyl)- piperazine dihydrochloride B Intramolecular Cyclization (Aziridinium Ion Formation) A->B Weak Nucleophiles C Hydrolysis (Hydroxyethyl derivative) A->C H2O (Acidic/Basic/Neutral) D Oxidation (N-oxides, etc.) A->D Oxidizing Agents E Photodegradation (Radical Intermediates) A->E UV/Visible Light cluster_workflow General Alkylation Workflow start Start prep Prepare Anhydrous Reaction Setup (Inert Atmosphere) start->prep reagents Add 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride, Solvent, and Base prep->reagents nucleophile Add Nucleophile reagents->nucleophile reaction Heat/Stir for Appropriate Time nucleophile->reaction monitor Monitor Reaction by TLC/HPLC reaction->monitor monitor->reaction Incomplete workup Aqueous Workup and Extraction monitor->workup Complete purify Purify by Column Chromatography or Recrystallization workup->purify analyze Characterize Product (NMR, MS) purify->analyze end End analyze->end

Sources

troubleshooting low yields in 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-Allyl-4-(2-chloro-ethyl)-piperazine Dihydrochloride

Welcome to the technical support center for the synthesis of 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this multi-step synthesis. Here, we address common challenges, provide in-depth explanations for experimental choices, and offer step-by-step protocols to enhance your yield and purity.

Frequently Asked Questions (FAQs) on Low Yields

Q1: I'm experiencing significantly low yields in my synthesis of 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride. What are the most common reasons for this?

Low yields in this synthesis typically originate from one of the two primary stages: the initial N-alkylation of piperazine with an allyl group, or the subsequent conversion of the hydroxyethyl side chain to a chloroethyl group. Key issues include the formation of undesired byproducts, incomplete reactions, and product loss during workup and purification.

Common Culprits for Low Yield:

  • Di-alkylation during N-allylation: Piperazine has two secondary amine groups, both of which are nucleophilic. A common side reaction is the formation of 1,4-diallylpiperazine, which consumes your starting material and complicates purification.[1]

  • Inefficient Chlorination: The conversion of the intermediate, 2-(4-allylpiperazin-1-yl)ethan-1-ol, to the final product can be incomplete. The choice of chlorinating agent, solvent, and temperature are critical.[2][3]

  • Product Loss During Isolation: As the final product is a dihydrochloride salt, it exhibits high polarity and potential water solubility. Improper workup or purification techniques can lead to significant loss of the desired compound.[4]

The following sections will provide detailed troubleshooting for each of these potential failure points.

Troubleshooting Guide: A Deeper Dive

This guide is structured to follow the synthetic pathway, allowing you to pinpoint the specific stage where yield is being compromised.

Part 1: The N-Allylation of Piperazine

The first step in the synthesis is the mono-allylation of piperazine. The primary challenge here is to prevent the formation of the di-substituted byproduct.

dot

cluster_0 N-Allylation of Piperazine Piperazine Piperazine 1_Allylpiperazine 1-Allylpiperazine (Desired Product) Piperazine->1_Allylpiperazine + Allyl Halide 1_4_Diallylpiperazine 1,4-Diallylpiperazine (Byproduct) Piperazine->1_4_Diallylpiperazine + 2x Allyl Halide Allyl_Halide Allyl Halide 1_Allylpiperazine->1_4_Diallylpiperazine + Allyl Halide

Caption: Reaction scheme for the N-allylation of piperazine.

Q2: My reaction mixture shows a significant amount of 1,4-diallylpiperazine. How can I improve the selectivity for mono-allylation?

Controlling selectivity is crucial. Here are several field-proven strategies, ranging from simple procedural changes to the use of protecting groups.

  • Control of Stoichiometry: A straightforward approach is to use a large excess of piperazine relative to the allyl halide (e.g., 5-10 equivalents of piperazine).[1] This statistically favors the reaction of the allyl halide with an unreacted piperazine molecule over the already mono-allylated product.

    • Causality: By Le Chatelier's principle, increasing the concentration of one reactant (piperazine) drives the reaction towards the product. The high concentration of unreacted piperazine outcompetes the mono-allylated intermediate for the limited amount of allyl halide.

  • Slow Addition of the Alkylating Agent: Adding the allyl halide dropwise to the solution of piperazine at a controlled temperature helps to maintain a low concentration of the electrophile. This minimizes the chance of a second alkylation event on the mono-substituted product.[1]

  • Use of Piperazine Salts: Employing piperazine monohydrochloride, which can be formed in situ, effectively protects one of the nitrogen atoms through protonation.[5][6] This reduces its nucleophilicity, thus hindering di-alkylation.[6]

  • Protecting Group Strategy: For the most reliable control, use a mono-protected piperazine, such as N-Boc-piperazine.[6][7] The Boc (tert-butoxycarbonyl) group blocks one nitrogen, directing alkylation to the other. The protecting group can then be removed under acidic conditions.[7] This adds steps to the synthesis but often results in a cleaner reaction and higher overall yield of the desired mono-allylated intermediate.

StrategyComplexityProsCons
Piperazine Excess LowSimple, avoids extra steps.Requires removal of large amounts of unreacted piperazine.
Slow Addition LowEasy to implement.May not completely eliminate di-alkylation.
Piperazine Salt MediumGood selectivity, one-pot.[8]Requires careful pH control.
Protecting Group HighExcellent selectivity, clean reaction.Adds protection and deprotection steps, increasing overall synthesis time.[7]

Experimental Protocol: Mono-allylation using Piperazine Excess

  • In a round-bottom flask, dissolve piperazine (5 equivalents) in a suitable solvent like ethanol or acetonitrile.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Add allyl bromide (1 equivalent) dropwise over 1-2 hours with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • The excess piperazine can be removed by acid-base extraction or distillation.

Part 2: Conversion of 2-(4-allylpiperazin-1-yl)ethan-1-ol to the Chloro-derivative

This step typically involves the reaction of the precursor alcohol with a chlorinating agent, most commonly thionyl chloride (SOCl₂).

dot

cluster_1 Chlorination Step Alcohol 2-(4-allylpiperazin-1-yl)ethan-1-ol Product 1-Allyl-4-(2-chloro-ethyl)-piperazine Alcohol->Product + SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) Byproducts SO₂ + HCl Product->Byproducts Formation of

Caption: Conversion of the alcohol to the chloride using thionyl chloride.

Q3: My chlorination reaction with thionyl chloride is sluggish and gives a low yield. How can I optimize this step?

The efficiency of chlorination with thionyl chloride is highly dependent on the reaction conditions. Here are key parameters to consider for optimization:

  • Reaction Temperature: For less reactive alcohols, heating the reaction mixture is often necessary. Performing the reaction at reflux in a suitable solvent, or even using neat thionyl chloride (refluxing at 76 °C), can drive the reaction to completion.[2] However, start with milder conditions and increase the temperature as needed to avoid potential side reactions.

  • Solvent Choice: Dichloromethane (DCM) is a common solvent for thionyl chloride reactions.[2] For higher temperatures, toluene can be used.[9] The choice of solvent can also influence the reaction mechanism (Sₙ2 vs. Sₙi).[10][11]

  • Use of Catalysts or Bases:

    • Pyridine: Adding pyridine to the reaction mixture can have two effects. It acts as a base to neutralize the HCl generated during the reaction, and it can react with the intermediate chlorosulfite ester to promote an Sₙ2 mechanism, which typically proceeds with inversion of configuration.[10]

    • N,N-Dimethylformamide (DMF): A catalytic amount of DMF can significantly accelerate the reaction. DMF reacts with thionyl chloride to form the Vilsmeier-Haack reagent, which is a more potent chlorinating agent.[2][3]

Q4: I've observed the formation of unexpected byproducts during the chlorination step. What could be causing this?

  • Elimination Reactions: Under harsh conditions (e.g., high temperatures, strong base), elimination to form an alkene is a possible side reaction, although less likely for a primary alcohol.

  • Reaction with the Piperazine Nitrogens: Thionyl chloride can react with secondary amines. However, in your precursor, both piperazine nitrogens are tertiary, making them less reactive towards thionyl chloride under typical conditions. If your starting material contains unreacted piperazine or mono-allylated piperazine with a free N-H, side reactions at that site are possible.

  • Isomerization of the Allyl Group: While less common under these conditions, strong acids or high temperatures can potentially cause isomerization of the allyl double bond.[12] It's important to characterize your product thoroughly to rule this out.

Experimental Protocol: Chlorination with Thionyl Chloride and Catalytic DMF

  • Dissolve 2-(4-allylpiperazin-1-yl)ethan-1-ol (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a catalytic amount of DMF (e.g., 1-2 drops).

  • Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC. If the reaction is slow, gently reflux the mixture.

  • Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate. Caution: This is an exothermic reaction that releases gas (CO₂ and SO₂).

  • Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Part 3: Purification and Isolation of the Dihydrochloride Salt

Q5: I seem to be losing a significant amount of my product during the final workup and isolation. What is the best way to isolate 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride?

The free base of your product is an oil, but the dihydrochloride salt is a solid.[] Precipitation of the salt is the most common and effective method for isolation and purification.

dot

cluster_2 Isolation Workflow Crude_Base Crude Free Base in Organic Solvent Precipitation Precipitation of Dihydrochloride Salt Crude_Base->Precipitation + HCl Solution HCl_Solution HCl in Solvent (e.g., Ethanol, Ether) Filtration Filtration and Washing Precipitation->Filtration Final_Product Pure Dihydrochloride Salt Filtration->Final_Product

Caption: Workflow for the isolation of the dihydrochloride salt.

Experimental Protocol: Isolation as the Dihydrochloride Salt

  • After the workup of the chlorination reaction, dissolve the crude free base in a minimal amount of a suitable solvent, such as absolute ethanol or isopropanol.[4]

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in an organic solvent (e.g., HCl in ethanol or HCl in diethyl ether) until the pH is acidic (pH < 2).

  • The dihydrochloride salt should precipitate as a white solid.

  • Stir the resulting slurry in the cold for 30-60 minutes to ensure complete precipitation.

  • Collect the solid by suction filtration.

  • Wash the solid with a cold, dry solvent (e.g., diethyl ether or acetone) to remove any remaining impurities.

  • Dry the product under vacuum to obtain the final 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride.

References

  • BenchChem. (n.d.). Navigating the Synthesis of 1-(2-chloroethyl)piperazine Derivatives: A Comparative Guide to Reaction Products and Structures.
  • BenchChem. (n.d.). Troubleshooting guide for low yield in piperazine cyclization reactions.
  • BenchChem. (n.d.). An In-Depth Technical Guide to 1-(2-chloroethyl)piperazine Hydrochloride.
  • BenchChem. (n.d.). Optimizing reaction conditions for the N-alkylation of piperazine.
  • BenchChem. (n.d.). A Technical Guide to the Chemical Utility of 1-(2-chloroethyl)piperazine Hydrochloride in Pharmaceutical Synthesis.
  • Organic Chemistry Portal. (n.d.). Alcohol to Chloride - Common Conditions.
  • Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi.
  • Royal Society of Chemistry. (2022, May 20). Chlorination Using Thionyl Chloride.
  • Organic Syntheses. (n.d.). 1-benzylpiperazine.
  • Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride.
  • BenchChem. (n.d.). Synthesis routes of 1-Acetyl-4-(2-chloroethyl)piperazine.
  • Reddit. (2023, October 8). Help with thionyl chloride halogenation.
  • ResearchGate. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
  • MDPI. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • PubChem. (n.d.). 1-Allylpiperazine.
  • PMC. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono.
  • Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.
  • Beilstein Journal of Organic Chemistry. (n.d.). Opportunities and challenges for direct C–H functionalization of piperazines.
  • ResearchGate. (2018, November 1). Is there any synthesis method available for the preparation of 1-Amino Piperazine?
  • IntechOpen. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Santa Cruz Biotechnology. (n.d.). 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
  • PMC. (2024, August 6). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors.
  • PMC. (n.d.). One-pot four-component synthesis of novel isothiourea-ethylene-tethered-piperazine derivatives.
  • BOC Sciences. (n.d.). CAS 112952-20-2 (1-ALLYL-4-(2-CHLORO-ETHYL)-PIPERAZINE X 2 HCL >98%).
  • Google Patents. (n.d.). US20110160199A1 - Aralkyl Substituted Piperidine or Piperazine Derivatives and Their Use for Treating Schizophrenia.
  • ResearchGate. (2019, February). Spontaneous conversion of O -tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure.
  • Organic & Biomolecular Chemistry. (n.d.). Cross metathesis of allyl alcohols: how to suppress and how to promote double bond isomerization.
  • BenchChem. (n.d.). 1-(2-Chloroethyl)piperazine Hydrochloride|CAS 53502-60-6.
  • ResearchGate. (2024, August 1). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors.
  • Sciencemadness Discussion Board. (2009, July 30). 2-chloroethanol.
  • Google Patents. (n.d.). CN103224476A - New process for preparing 1-[2-(2-hydroxyethoxy)ethyl]piperazine through diethanolamine method.
  • MDPI. (2024, August 6). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors.
  • Australian Industrial Chemicals Introduction Scheme. (2023, June 26). Benzene, 1-methoxy-4-(2-propenyl)- (estragole) - Evaluation statement.
  • NOAA. (n.d.). ESTRAGOLE - CAMEO Chemicals.
  • Wikipedia. (n.d.). Estragole.
  • Advanced ChemBlocks. (n.d.). 2-[4-(2-amino-ethyl)-piperazin-1-yl]-ethanol.

Sources

Technical Support Center: Interpreting NMR Spectra of Complex Piperazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with complex piperazine-containing molecules. Piperazine and its derivatives are fundamental scaffolds in medicinal chemistry, but their structural complexity often leads to challenging NMR spectra.[1] This guide is designed to address the specific issues you may encounter during spectral interpretation, providing not just solutions but the underlying scientific reasoning to empower your research.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in pharmaceutical analysis, crucial for structural elucidation, purity assessment, and quality control.[2][3][4] However, the dynamic nature of the piperazine ring, coupled with the potential for complex substitution patterns, often complicates spectral analysis. This resource provides in-depth, field-proven insights to navigate these challenges.

Frequently Asked Questions (FAQs)
FAQ 1: Why does my supposedly simple, symmetrically substituted piperazine show multiple complex signals in the 1H NMR spectrum instead of a single peak?

This is one of the most common observations when analyzing N-substituted piperazines, particularly N-acyl or N-benzoyl derivatives. The complexity arises from two primary phenomena: restricted amide bond rotation and slow piperazine ring interconversion on the NMR timescale.[5][6]

  • Causality - The "Why":

    • Restricted Amide Bond Rotation: The C-N bond in an amide has significant partial double-bond character.[5][7] This restricts free rotation around the bond, leading to the existence of distinct rotational isomers (rotamers), often referred to as syn and anti conformers.[5][8] These rotamers are not chemically equivalent and will have different chemical shifts for the piperazine ring protons.

    • Piperazine Ring Conformation: The piperazine ring itself is not planar and typically adopts a chair conformation.[5][9] The interconversion (or "ring flip") between the two chair forms can be slow, especially at or below room temperature.[5][6] If this ring flip is slow on the NMR timescale, the axial and equatorial protons on the piperazine ring become magnetically non-equivalent, leading to separate signals and complex coupling patterns.

  • What You See: Instead of a single sharp singlet for the eight piperazine protons, you may observe four or more broad signals.[5][8] For example, in a symmetrically N,N'-diacylated piperazine, you might see two sets of signals corresponding to the syn and anti rotamers, with each set being further complicated by the slow ring inversion.[5]

  • Troubleshooting & Validation:

    • Variable Temperature (VT) NMR: This is the definitive experiment to confirm the presence of conformers. As you increase the temperature, the rate of bond rotation and ring flipping increases. At a certain temperature, known as the coalescence temperature (Tc), these processes become fast on the NMR timescale, and the multiple distinct signals will broaden and merge into a single, time-averaged signal.[5][6][7]

    • 2D NMR (COSY): An H,H-COSY spectrum can help identify which signals belong to which spin system. For instance, you may see that two of the four piperazine signals are coupled to each other, representing one conformer, while the other two signals are coupled, representing the second conformer.[5][8]

FAQ 2: The signals for my piperazine protons are unusually broad. What is causing this and how can I fix it?

Broad peaks in the NMR spectrum of a piperazine compound are often a tell-tale sign of dynamic exchange processes occurring at a rate that is intermediate on the NMR timescale.

  • Causality - The "Why":

    • Intermediate Conformational Exchange: As discussed in FAQ 1, piperazines undergo ring flipping and amide bond rotation. If the rate of this exchange is neither very fast nor very slow, but intermediate, it leads to significant line broadening. This is often observed at or near room temperature, which can be close to the coalescence temperature for these processes.[10]

    • Nitrogen Quadrupolar Effects: The 14N nucleus has a nuclear spin I=1 and is quadrupolar. This can lead to efficient relaxation of adjacent protons, causing their signals to broaden. This effect is more pronounced for protons directly attached to or near the nitrogen atoms.

    • Sample Properties: High sample concentration or poor solubility can also lead to broad peaks due to aggregation or viscosity effects.[10]

  • Troubleshooting & Validation:

    • Run a VT-NMR: This is the most effective solution. Cooling the sample may slow the exchange enough to resolve sharp, distinct signals for each conformer. Conversely, heating the sample can accelerate the exchange past the coalescence point to yield sharp, averaged signals.[5][6]

    • Check Sample Concentration: Dilute your sample and re-acquire the spectrum. If the peaks sharpen, the issue was related to concentration or solubility.

    • Optimize Shimming: Always ensure the magnetic field is properly shimmed, as poor shimming is a common cause of broad peaks for any sample.[10]

FAQ 3: How can I definitively assign the 1H and 13C signals for a complex, unsymmetrically substituted piperazine?

For complex molecules, 1D NMR spectra are often insufficient for unambiguous assignment due to signal overlap and complex coupling. A suite of 2D NMR experiments is essential for complete structural elucidation.[11][12]

  • Causality - The "Why": Unsymmetric substitution removes all elements of symmetry, making every proton and carbon atom in the piperazine ring chemically unique. This, combined with the conformational issues described above, can lead to a highly crowded and complex spectrum that requires correlation experiments to solve.

  • Recommended Workflow:

    • 1H NMR: Acquire a high-resolution 1D proton spectrum to get an overview of the signals and their integrations.

    • 13C NMR (Proton Decoupled): This experiment provides the chemical shifts of all unique carbon atoms in the molecule as singlets.

    • HSQC (Heteronuclear Single Quantum Coherence): This is the cornerstone experiment for assignment. It correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows you to definitively link proton and carbon pairs.[11]

    • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds (2JHH, 3JHH). This helps you trace the proton connectivity around the piperazine ring and through its substituents.[11]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (2JCH, 3JCH). It is incredibly powerful for establishing connectivity across quaternary carbons and heteroatoms (like the piperazine nitrogens), linking different fragments of the molecule together.

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments show correlations between protons that are close in space, regardless of whether they are bonded. This is critical for determining stereochemistry and the relative orientation of substituents on the piperazine ring.

  • Workflow Visualization:

    G cluster_1d 1D NMR cluster_2d 2D NMR H1 1H NMR HSQC HSQC H1->HSQC COSY COSY H1->COSY H-H Connectivity C13 13C NMR C13->HSQC Direct C-H Correlation HMBC HMBC HSQC->HMBC Long-Range C-H Correlation COSY->HMBC Final_Structure Complete Structure Assignment HMBC->Final_Structure Assemble Fragments NOESY NOESY/ROESY NOESY->Final_Structure Confirm Stereochemistry

    Caption: Workflow for complete NMR assignment of complex molecules.

Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Overlapping Aromatic and Piperazine Signals Unfortunate coincidence of chemical shifts in the chosen solvent.Change the NMR solvent. Aromatic solvents like benzene-d6 often induce significant shifts (aromatic solvent-induced shifts, ASIS) compared to CDCl3 or DMSO-d6, which can resolve overlapping peaks.[10][13]
Poor Signal-to-Noise Ratio Low sample concentration; insufficient number of scans, particularly for 13C or 2D experiments.Increase the number of scans (signal increases with the square root of the number of scans). If possible, prepare a more concentrated sample. Ensure the spectrometer is properly tuned.
Cannot Distinguish Isomers (e.g., positional isomers) Isomers have very similar chemical environments, leading to nearly identical spectra.Use advanced 2D NMR. An HMBC experiment is often decisive. It can reveal key long-range correlations from a specific proton to a carbon that is unique to one isomer, providing unambiguous proof of structure.
Presence of a large, broad water peak obscuring signals Residual water in the NMR solvent or sample.[10]Use a fresh ampoule of deuterated solvent. If the sample is stable, lyophilize it from D2O to exchange labile protons (like N-H) for deuterium. Alternatively, use a solvent suppression pulse sequence during acquisition.[14]
Quantitative Data Summary

The chemical shifts of piperazine protons and carbons are highly sensitive to substitution and solvent. The following table provides typical ranges but should be used as a guide only.

Atom Type Typical 1H Chemical Shift (δ) ppm Typical 13C Chemical Shift (δ) ppm Notes
Unsubstituted Piperazine (CH2) ~2.7 - 2.9 (often a singlet)~46 - 48Highly dependent on solvent and protonation state.[4][15]
N-Acyl/N-Benzoyl Piperazine (CH2) 3.0 - 4.0 (often multiple broad signals)~42 - 50The acyl group is deshielding. Signals are often broad and complex due to rotamers.[4][8]
N-Alkyl Piperazine (CH2) 2.3 - 3.5~45 - 55Position depends on the nature of the alkyl group.
Piperazine N-H Highly variable (1.5 - 4.0), often broadN/ASignal position is concentration and solvent dependent; may exchange with D2O.

Note: Data compiled from multiple sources.[1][4][8][15] Chemical shifts can vary significantly based on specific molecular structure, solvent, temperature, and concentration.

Experimental Protocol: Variable Temperature (VT) NMR for Conformer Analysis

This protocol outlines the steps to confirm the presence of dynamic exchange phenomena (e.g., rotamers) in a complex piperazine compound.

Objective: To observe the coalescence of signals corresponding to different conformers by increasing the sample temperature.

Methodology:

  • Sample Preparation: Prepare the sample as you would for a standard NMR experiment (typically 5-10 mg in 0.6 mL of a suitable deuterated solvent). Choose a solvent with a high boiling point (e.g., DMSO-d6, Toluene-d8) to allow for a wide temperature range.

  • Initial Spectrum (Room Temperature): Acquire a standard 1H NMR spectrum at room temperature (e.g., 25 °C / 298 K). Note the chemical shifts, multiplicity, and broadness of the piperazine signals.

  • Incremental Heating:

    • Increase the sample temperature in increments of 10-15 K (e.g., to 313 K, 328 K, 343 K, etc.).

    • At each temperature, allow the sample to equilibrate for 5-10 minutes.

    • Re-shim the magnetic field at each new temperature, as field homogeneity is temperature-dependent.

    • Acquire a 1H NMR spectrum at each temperature.

  • Data Analysis:

    • Stack the acquired spectra and observe the changes.

    • Look for signals that broaden, shift, and eventually merge (coalesce) into fewer, sharper signals as the temperature increases.

    • The temperature at which two exchanging signals merge into a single broad peak is the coalescence temperature (Tc). This confirms that the initial complexity was due to slow dynamic exchange on the NMR timescale.

Visualization of VT-NMR Experiment:

G Start Prepare Sample in High B.P. Solvent T1 Acquire Spectrum at 298 K Start->T1 T2 Increase Temp to 313 K (Equilibrate & Shim) T1->T2 T3 Acquire Spectrum T2->T3 T4 Increase Temp to 328 K (Equilibrate & Shim) T3->T4 T5 Acquire Spectrum T4->T5 T_n Continue Increments... T5->T_n Analysis Analyze Stacked Plot: Observe Broadening and Coalescence T_n->Analysis Conclusion Confirm Dynamic Exchange Analysis->Conclusion

Caption: Step-by-step workflow for a Variable Temperature (VT) NMR experiment.

References
  • Moravek. Applications of NMR in Pharmaceutical Analysis. [Link]

  • Impactfactor. (2017). Uses of Nuclear Magnetic Resonance Spectroscopy Technique in Pharmaceutical Analysis: A Review. [Link]

  • Bruker. How to Use Solid-state NMR for Pharmaceutical Analysis. [Link]

  • Spectroscopy Online. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. [Link]

  • Slideshare. (2023). NMR spectroscopy (Pharmaceutical analysis). [Link]

  • U.S. Department of Energy Office of Science. (2022). New Screening Method Uses Advanced NMR to Discover Potential Drug Molecules. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). Advanced Modern NMR Techniques Enhance the Efficacy of Pharmaceutical Analysis. [Link]

  • SciSpace. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

  • MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • Wiley Online Library. (1978). 13C‐NMR sequence analysis 8. Investigation on piperazine‐containing copolyamides. [Link]

  • National Center for Biotechnology Information. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

  • ACS Publications. (2023). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. [Link]

  • Creative Biostructure. High-Resolution NMR for Complex Molecule Analysis. [Link]

  • National Center for Biotechnology Information. (2011). Advances in Nuclear Magnetic Resonance for Drug Discovery. [Link]

  • RSC Publishing. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • RSC Publishing. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

  • ChemRxiv. (2023). C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. [Link]

  • National Center for Biotechnology Information. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. [Link]

  • ResearchGate. (2016). 1 H NMR spectra of compound 3a measured in five different solvents. [Link]

  • RSC Publishing. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

  • ResearchGate. (2015). Can NMR of piperazin show single picks in aliphatic area?. [Link]

  • MDPI. (2022). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. [Link]

  • Polytechnic Institute of Bragança. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • ResearchGate. (2023). 1 H VT-NMR spectroscopy of piperazine 2c (400 MHz, d 8 -THF) showing 5.40−3.10 ppm.. [Link]

  • ResearchGate. (2015). Structure elucidation and complete assignment of H and C NMR data of Piperine. [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • PubMed. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. [Link]

  • Indian Academy of Sciences. (2016). Conformers of Piperazine on air-water interface studied by VSFG spectroscopy. [Link]

  • University of Rochester Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • San Diego State University NMR Facility. 5) Common Problems. [Link]

Sources

overcoming poor reactivity of 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical challenges associated with 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride (CAS 112952-20-2).

Executive Summary: The Reactivity Paradox The "poor reactivity" often reported with this compound is a misunderstanding of its chemical state. As a dihydrochloride salt, the molecule is latently deactivated .[1] The protonation of the piperazine nitrogens prevents the formation of the aziridinium ion —the obligatory reactive intermediate for alkylation.

To achieve successful conjugation, you must manage the "Activation Window" : the brief period after free-basing where the aziridinium ion forms but before it dimerizes into a non-reactive polymer.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: I added the dihydrochloride directly to my nucleophile in methanol, but no reaction occurred after 24 hours. Why? A: The dihydrochloride salt is chemically inert for alkylation. The nitrogen atoms are protonated (


), preventing the intramolecular nucleophilic attack on the 

-carbon required to displace the chloride.
  • The Fix: You must include a base (e.g.,

    
    , 
    
    
    
    , or DIPEA) to neutralize the salt.[1]
  • The Caution: Do not pre-mix the base and the piperazine reagent alone; this leads to self-polymerization. Add the base in the presence of your target nucleophile.

Q2: I neutralized the salt, but the reaction turned into a black tar/gum. What happened? A: You likely experienced "runaway self-alkylation." Once free-based, the piperazine nitrogen rapidly cyclizes to form a highly reactive aziridinium ion. If your target nucleophile is weak or in low concentration, the free base of one piperazine molecule attacks the aziridinium of another, creating dimers and oligomers.[1]

  • The Fix: Use High Dilution Conditions or slow addition. Ensure your target nucleophile is in excess (1.2 – 1.5 eq) relative to the piperazine.

Q3: The salt is not dissolving in my reaction solvent (DCM/THF). Can I use water? A: Water is risky due to hydrolysis of the chloroethyl group to an alcohol (inactive).

  • The Fix: The dihydrochloride salt is polar, while the free base is lipophilic. Use a biphasic system (e.g., Toluene/Water) with a Phase Transfer Catalyst (TBAB), or use a polar aprotic solvent like DMF or Acetonitrile (ACN) .[1] The salt may remain a suspension initially but will dissolve as it reacts and converts to the free base.

Q4: Can I use heat to speed up the reaction? A: Use caution. While heat promotes the expulsion of the chloride leaving group, it drastically accelerates dimerization.

  • Recommendation: Start at RT (20-25°C) . Only increase to 40-60°C if monitoring (TLC/LCMS) shows the intermediate is stable but the final coupling is slow.

Part 2: The Mechanism of Action

Understanding the Aziridinium Pathway is critical for protocol design.[2] The reaction does not proceed via a simple


 attack by the external nucleophile on the chloroethyl chain.

Visualizing the Activation Pathway

G Salt Dihydrochloride Salt (Stable, Inactive) FreeBase Free Base (Transient Species) Salt->FreeBase Base (Deprotonation) Aziridinium Aziridinium Ion (Super-Electrophile) FreeBase->Aziridinium Intramolecular Cyclization (-Cl) Product Desired Alkylated Product Aziridinium->Product + Target Nucleophile Polymer Dimer/Polymer (Tar/Side Product) Aziridinium->Polymer + Excess Free Base (Self-Reaction)

Figure 1: The activation pathway.[2][3] Note that the Aziridinium ion is the central hub; it can either react with your target (Green path) or destroy itself (Grey path).

Part 3: Validated Experimental Protocols

Protocol A: The "In-Situ" Activation (Standard)

Best for: Reacting with phenols, amines, or thiols in organic media.[1]

ParameterSpecificationReason
Solvent Acetonitrile (ACN) or DMFSolubilizes the intermediate species; ACN is easier to remove.
Base

(3.0 eq) or

(2.0 eq)
Carbonates provide a heterogeneous surface that slows the "dumping" of free base, preventing polymerization.[1]
Catalyst NaI or KI (0.1 eq)Finkelstein Activation: Converts alkyl chloride to alkyl iodide in situ, which cyclizes to aziridinium faster.[1]
Temp 60°CSufficient energy for cyclization without rapid degradation.[1]

Step-by-Step:

  • Dissolve your Target Nucleophile (1.0 eq) in ACN (0.1 M concentration).[1]

  • Add

    
      (3.0 eq) and KI  (0.1 eq).[1] Stir for 10 min.
    
  • Add 1-Allyl-4-(2-chloro-ethyl)-piperazine 2HCl (1.2 eq) as a solid in one portion.

  • Heat to 60°C under inert atmosphere (

    
    ).
    
  • Monitor: Check LCMS at 2 hours. You should see the disappearance of the nucleophile.

    • Note: You will likely not see the piperazine starting material peak, as it does not fly well or converts rapidly.[1]

  • Workup: Filter off inorganic salts. Evaporate solvent.[1][4][5] Partition between EtOAc and sat.

    
    .
    
Protocol B: The "Slow-Release" Method (For Sensitive Targets)

Best for: When Protocol A yields significant polymeric tar.

Concept: Pre-form the free base at low temperature and drip it slowly into the nucleophile solution to keep the concentration of the reactive species low relative to the target.

  • Preparation of Free Base:

    • Suspend the dihydrochloride (1.2 eq) in minimal water.

    • Add

      
       (2.5 eq) at 0°C.
      
    • Extract immediately with DCM (

      
      ).[1] Dry DCM layer over 
      
      
      
      at 0°C. Do not evaporate to dryness (risk of polymerization).[1]
  • Reaction:

    • Dissolve Target Nucleophile (1.0 eq) and DIPEA (1.5 eq) in DCM or Toluene.[1]

    • Add the cold DCM solution of the piperazine free base dropwise over 30–60 minutes to the target solution.

    • Allow to warm to RT overnight.

Part 4: Stability & Storage Data

PropertyValueImplication
Hygroscopicity HighThe salt absorbs atmospheric water. Wet salt hydrolyzes faster.[1] Store in a desiccator.
Free Base Stability < 24 HoursOnce free-based, use immediately.[1] Do not store.
Allyl Group StableThe allyl group is generally stable to basic alkylation conditions. Avoid radical initiators.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 112952-20-2, 1-Allyl-4-(2-chloroethyl)piperazine dihydrochloride. PubChem.[1][6] Available at: [Link][1]

Sources

Technical Support Center: Scale-Up Synthesis of 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up synthesis of 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, moving from bench-scale to larger-scale production. Here, we address common challenges, provide detailed protocols, and offer troubleshooting advice grounded in chemical principles to ensure a successful, safe, and scalable process.

I. Synthetic Strategy: A Two-Step Approach for Optimal Control

The synthesis of asymmetrically substituted piperazines like 1-Allyl-4-(2-chloro-ethyl)-piperazine presents a significant challenge: controlling selectivity to avoid the formation of undesired symmetrically disubstituted by-products. A direct, one-pot reaction with piperazine, an allyl halide, and a chloroethylating agent would likely result in a complex mixture that is difficult to purify.

Therefore, the most robust and scalable approach is a sequential, two-step synthesis:

  • Step 1: Mono-N-allylation of Piperazine to form the intermediate, 1-allylpiperazine.

  • Step 2: N-alkylation of 1-allylpiperazine with a suitable 2-chloroethylating agent, followed by conversion to the dihydrochloride salt.

This strategy allows for precise control over the introduction of each substituent, simplifying purification and improving overall yield.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues that may arise during the synthesis.

Step 1: Synthesis of 1-Allylpiperazine

Q1: What is the biggest challenge in the mono-allylation of piperazine?

A1: The primary challenge is preventing di-alkylation, where both nitrogen atoms of the piperazine ring are allylated to form 1,4-diallylpiperazine. The mono-allylated product is still nucleophilic and can react with the allyl halide. Key factors influencing this are stoichiometry and reaction conditions.[1][2]

Q2: How can I favor mono-allylation over di-allylation during scale-up?

A2: Several strategies can be employed:

  • Use a Large Excess of Piperazine: A common and effective method is to use a large excess of piperazine (e.g., 5-10 equivalents) relative to the allyl halide. This statistically favors the reaction of the allyl halide with an unreacted piperazine molecule.[2]

  • In Situ Formation of Piperazine Monohydrochloride: This is a highly effective one-pot method for large-scale synthesis. By reacting equimolar amounts of anhydrous piperazine and piperazine dihydrochloride, you form piperazine monohydrochloride in situ. The protonated nitrogen is protected from alkylation, directing the reaction to the free nitrogen. This avoids the need for protecting groups and extra synthetic steps.[3][4]

  • Slow Addition of the Alkylating Agent: Adding the allyl halide (e.g., allyl bromide or allyl chloride) slowly to the reaction mixture helps maintain its low concentration, which further favors mono-alkylation.[2]

Q3: I'm observing the formation of a quaternary ammonium salt. What's happening?

A3: This can occur if the mono-allylated piperazine is further alkylated on the same nitrogen, especially with a reactive alkylating agent. This is more likely if there are issues with temperature control or if the wrong stoichiometry is used. Using a less reactive allylating agent or ensuring a sufficient excess of piperazine can mitigate this.

Step 2: Synthesis of 1-Allyl-4-(2-chloro-ethyl)-piperazine

Q4: Which 2-chloroethylating agent should I use?

A4: 1-bromo-2-chloroethane is a suitable choice. The bromine atom is a better leaving group than chlorine, allowing for selective reaction at the carbon attached to the bromine, leaving the chloroethyl moiety intact.[5]

Q5: The reaction is sluggish or incomplete. What can I do?

A5:

  • Temperature: Ensure the reaction is heated appropriately. N-alkylation reactions often require elevated temperatures to proceed at a reasonable rate. However, excessive heat can lead to side reactions.

  • Base: A suitable base, such as potassium carbonate or triethylamine, is necessary to scavenge the HBr formed during the reaction. Ensure the base is anhydrous and used in sufficient quantity (at least 1 equivalent).

  • Solvent: A polar aprotic solvent like acetonitrile or DMF is generally suitable for this type of SN2 reaction. Ensure the solvent is anhydrous.

Q6: My product is highly water-soluble, making extraction difficult. How should I handle the work-up?

A6: This is a common issue with piperazine derivatives, especially their salt forms.

  • Basify before Extraction: Before extracting with an organic solvent, ensure the aqueous layer is made sufficiently basic (pH > 11) to convert the product to its free base, which will be more soluble in organic solvents.

  • Salting Out: Saturating the aqueous layer with a salt like NaCl can decrease the solubility of the organic product in the aqueous phase and improve extraction efficiency.

  • Choice of Extraction Solvent: Use a more polar solvent like dichloromethane or a mixture of solvents if extraction with less polar solvents like ethyl acetate is inefficient.

Final Step: Formation of the Dihydrochloride Salt

Q7: How do I form the dihydrochloride salt and ensure its purity?

A7: After purification of the free base, dissolve it in a suitable solvent like isopropanol or ethanol. Then, add a solution of HCl in the same solvent or bubble dry HCl gas through the solution. The dihydrochloride salt should precipitate.

  • Troubleshooting Precipitation: If the product does not precipitate, it may be too soluble in the chosen solvent. Try adding a less polar co-solvent (an anti-solvent) like diethyl ether or MTBE to induce precipitation. Cooling the solution can also help.

  • Purification: The precipitated salt can be collected by filtration and washed with a cold solvent to remove impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) is a highly effective method for achieving high purity.[6][7]

III. Experimental Protocols

Protocol 1: Synthesis of 1-Allylpiperazine via In Situ Monohydrochloride Formation

Materials:

  • Anhydrous Piperazine

  • Piperazine Dihydrochloride

  • Allyl Bromide

  • Methanol

  • Sodium Hydroxide (50% aqueous solution)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a reactor suitable for the intended scale, charge anhydrous piperazine (1.0 eq) and piperazine dihydrochloride (1.0 eq) with methanol (5-10 volumes).

  • Dissolution: Heat the mixture with stirring until all solids dissolve, forming piperazine monohydrochloride in situ.[3]

  • Allylation: Cool the solution to 0-5 °C. Slowly add allyl bromide (0.95 eq) dropwise, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by GC or TLC until the allyl bromide is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

    • Cool the residue and add water.

    • Adjust the pH to >12 with a 50% NaOH solution.

    • Extract the aqueous layer with DCM (3 x 3 volumes).

  • Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-allylpiperazine. The product can be purified by vacuum distillation.

Protocol 2: Synthesis of 1-Allyl-4-(2-chloro-ethyl)-piperazine

Materials:

  • 1-Allylpiperazine (from Step 1)

  • 1-Bromo-2-chloroethane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile

  • Water

  • DCM

Procedure:

  • Reaction Setup: Charge the reactor with 1-allylpiperazine (1.0 eq), anhydrous K₂CO₃ (1.5 eq), and anhydrous acetonitrile (5-10 volumes).

  • Addition of Alkylating Agent: Heat the stirred suspension to 50-60 °C. Add 1-bromo-2-chloroethane (1.1 eq) dropwise.

  • Reaction: Maintain the reaction at reflux until completion (monitor by GC or HPLC). This may take several hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in water and extract with DCM (3 x 3 volumes).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude free base of the product.

Protocol 3: Formation and Purification of 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride

Materials:

  • Crude 1-Allyl-4-(2-chloro-ethyl)-piperazine (from Step 2)

  • Isopropanol (IPA)

  • Concentrated HCl or HCl gas

  • Diethyl ether (optional)

Procedure:

  • Salt Formation: Dissolve the crude product in isopropanol (5-10 volumes). Cool the solution in an ice bath.

  • Acidification: Slowly add a solution of HCl in isopropanol (or bubble dry HCl gas) until the pH is strongly acidic (pH < 2). A white precipitate should form.

  • Crystallization: Stir the slurry at 0-5 °C for 1-2 hours to ensure complete precipitation. If precipitation is slow, adding a small amount of diethyl ether can help.

  • Isolation: Collect the solid product by filtration. Wash the filter cake with cold isopropanol and then with diethyl ether.

  • Drying: Dry the product under vacuum at 40-50 °C to a constant weight.

  • Recrystallization (if necessary): For higher purity, the product can be recrystallized from a suitable solvent system like ethanol/water.

IV. Analytical Methods

Ensuring the purity of the intermediates and the final product is critical.

Analysis Method Details Purpose
Reaction Monitoring GC-FID or TLCGC: Use a standard non-polar column. TLC: Use silica plates with a mobile phase like DCM/Methanol/Ammonia.To track the consumption of starting materials and formation of products.
Purity of Final Product HPLC-UV (with derivatization)Since the product lacks a strong chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) allows for UV detection around 340 nm. A C18 column with a mobile phase of acetonitrile and a buffered aqueous phase is a good starting point.[8][9]To accurately quantify the purity of the final product and detect impurities.
Identity Confirmation ¹H NMR, ¹³C NMR, Mass SpectrometryNMR in D₂O or DMSO-d₆. ESI-MS to confirm the molecular weight of the parent ion.[6]To confirm the chemical structure of the intermediates and final product.

Common Impurities to Monitor:

  • Step 1: Piperazine, 1,4-diallylpiperazine.

  • Step 2: 1-allylpiperazine, potential by-products from reaction at the chloro- position.

  • Final Product: Residual solvents, starting materials.

V. Scale-Up and Safety Considerations

Safety First
  • Allyl Halides: Allyl bromide and chloride are toxic, flammable, and lachrymatory. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[2][3][7][10][11]

  • 1-Bromo-2-chloroethane: This is a toxic and hazardous material. Handle with extreme care and appropriate PPE.

  • Exothermic Reactions: N-alkylation reactions can be exothermic. On a large scale, ensure the reactor has adequate cooling capacity. The slow addition of alkylating agents is crucial for controlling the reaction temperature and preventing runaways.

  • Pressure Build-up: When forming the HCl salt, especially with HCl gas, ensure the system is properly vented to avoid pressure build-up.

Process Flow and Troubleshooting Logic

The following diagrams illustrate the overall workflow and a decision tree for troubleshooting common issues.

G cluster_0 Step 1: Mono-allylation cluster_1 Step 2: Chloroethylation cluster_2 Step 3: Salt Formation A Piperazine + Piperazine·2HCl in Methanol B Add Allyl Bromide (0-10 °C) A->B C Reaction at RT B->C D Work-up (Basify, Extract) C->D E Purification (Vacuum Distillation) D->E F 1-Allylpiperazine + K2CO3 in Acetonitrile E->F 1-Allylpiperazine Intermediate G Add 1-Bromo-2-chloroethane (50-60 °C) F->G H Reaction at Reflux G->H I Work-up (Filter, Concentrate) H->I J Dissolve Crude Base in Isopropanol I->J Crude Free Base K Add HCl Solution J->K L Crystallize & Filter K->L M Dry Final Product L->M G start Low Yield or Purity Issue q1 Which step is problematic? start->q1 step1 Step 1: Mono-allylation q1->step1 Step 1 step2 Step 2: Chloroethylation q1->step2 Step 2 step3 Step 3: Salt Formation q1->step3 Step 3 q2 High Di-allylation? step1->q2 q3 Incomplete reaction? step2->q3 q4 Product oily or impure? step3->q4 a2_yes Increase piperazine excess. Ensure slow addition of allyl bromide. q2->a2_yes Yes a2_no Incomplete reaction? Check reagent quality. Increase reaction time. q2->a2_no No a3_yes Ensure anhydrous conditions. Check base activity. Increase temperature/time. q3->a3_yes Yes a3_no Poor recovery from work-up? Basify to pH > 12. Use 'salting out' effect. q3->a3_no No a4_yes Recrystallize from a different solvent system (e.g., EtOH/H2O). Ensure complete drying. q4->a4_yes Yes a4_no Product won't precipitate? Use anti-solvent (ether). Ensure sufficient HCl added. q4->a4_no No

Sources

Technical Support Center: Impurity Profiling of 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the impurity profiling of 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address challenges encountered during experimentation. Our approach is grounded in established analytical principles and regulatory expectations to ensure scientific integrity and successful outcomes.

Section 1: Foundational Concepts & Regulatory Landscape

This section addresses the fundamental questions regarding the 'what' and 'why' of impurity profiling for this specific active pharmaceutical ingredient (API).

Q1: What is impurity profiling, and why is it critical for 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride?

A1: Impurity profiling is the comprehensive identification, structural elucidation, and quantitative determination of all potential impurities present in a drug substance. For 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride, this process is critical for several reasons:

  • Patient Safety: Even minute quantities of certain impurities can be toxic or produce unintended pharmacological effects. A complete profile ensures the safety of the final drug product.

  • Regulatory Compliance: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate strict control over impurities. Adherence to guidelines from the International Council for Harmonisation (ICH), specifically ICH Q3A(R2) for new drug substances , is non-negotiable for market approval.[1][2][3]

  • Process Control: Understanding the impurity profile provides invaluable feedback on the synthesis and purification processes. It helps chemists optimize reaction conditions to minimize the formation of unwanted by-products, leading to a more robust and reproducible manufacturing process.[4]

Q2: What are the likely sources and types of impurities I should expect?

A2: Impurities are classified by the ICH into three main categories.[1] For 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride, you should anticipate:

  • Organic Impurities: These are the most common and can be process-related or degradation-related.

    • Starting Materials: Unreacted piperazine or allylating/chloroethylating agents.

    • By-products: Symmetrically disubstituted piperazine (e.g., 1,4-diallylpiperazine or 1,4-bis(2-chloroethyl)piperazine) is a significant challenge in piperazine synthesis due to the reactivity of both nitrogen atoms.[5]

    • Intermediates: Incomplete conversion of synthetic intermediates.

    • Degradation Products: The molecule may degrade upon exposure to heat, light, humidity, or reactive excipients, potentially through hydrolysis of the chloroethyl group or oxidation of the allyl group.

  • Inorganic Impurities: These typically originate from the manufacturing process.[1]

    • Reagents, Ligands, and Catalysts: Residual catalysts (e.g., palladium or ruthenium from coupling reactions) or inorganic bases.[6]

    • Heavy Metals: Contaminants from reactors or reagents.

    • Inorganic Salts: By-products from acid-base neutralizations.

  • Residual Solvents: Organic or inorganic liquids used during synthesis or purification (e.g., isopropanol, toluene, chloroform).[7][8]

Q3: What are the key ICH Q3A(R2) thresholds I must know?

A3: The ICH Q3A(R2) guideline establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose (MDD) of the drug. These thresholds are crucial for regulatory submissions.

Threshold TypeMaximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day
Reporting Threshold 0.05%0.03%
Identification Threshold 0.10% or 1.0 mg per day intake (whichever is lower)0.05%
Qualification Threshold 0.15% or 1.0 mg per day intake (whichever is lower)0.05%
  • Reporting: Any impurity at or above this level must be reported in the regulatory submission.[9]

  • Identification: An impurity at or above this level must have its structure elucidated.[9]

  • Qualification: The biological safety of any impurity at or above this level must be established.[9]

Section 2: Analytical Strategy & Troubleshooting Guide

This section provides a detailed, methodology-focused Q&A to guide your experimental design and troubleshoot common issues.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for separating and quantifying impurities in pharmaceutical analysis.[5]

A4: A successful method requires careful optimization of several parameters. The goal is to achieve baseline separation of the main peak from all potential impurities.

  • Column Selection: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is the most common starting point for piperazine derivatives.[10] The hydrophobicity of the C18 stationary phase provides good retention for the molecule.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (Phase A) and an organic solvent like acetonitrile or methanol (Phase B) is typically required.

    • Causality: The buffer (e.g., phosphate or acetate) controls the pH. Since piperazine derivatives are basic, maintaining a consistent pH is crucial for reproducible retention times and good peak shape. An acidic pH (e.g., 2.5-3.5) will ensure the amine groups are protonated, minimizing peak tailing.

  • Detection: A UV detector is standard. The allyl group provides some chromophore, but the molecule's overall UV absorbance may be low. A detection wavelength around 210-220 nm is a good starting point. For detecting trace-level impurities lacking a strong chromophore, derivatization may be necessary.[5][11]

  • Method Validation: The final method must be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.

  • Q: My peaks are tailing severely. What is the cause and solution?

    • A: Cause: Peak tailing for basic compounds like piperazines is often caused by secondary interactions between the protonated amine groups and residual acidic silanol groups on the silica-based column packing.

    • Solution:

      • Lower Mobile Phase pH: Decrease the pH to 2.5-3.0 to ensure complete protonation of the piperazine nitrogens.

      • Add a Competing Amine: Introduce a small amount of a competing base, like triethylamine (TEA) (e.g., 0.1%), to the mobile phase. The TEA will preferentially interact with the active silanol sites, masking them from your analyte.

      • Use a Base-Deactivated Column: Employ a modern, high-purity silica column specifically designed for analyzing basic compounds.

  • Q: I see an unexpected peak in my chromatogram. How do I proceed?

    • A: This is the core of impurity profiling. The goal is to identify this unknown.

      • Verify it's not an artifact: Inject a blank (mobile phase) to ensure the peak is not from the system or solvent.

      • Forced Degradation: Perform forced degradation studies (acid, base, peroxide, heat, light) on the pure API. If the unknown peak grows under a specific condition, it provides a clue to its identity (e.g., a hydrolysis product).

      • Hyphenated Techniques: The definitive next step is to use a hyphenated technique like LC-MS (Liquid Chromatography-Mass Spectrometry) . This will provide the molecular weight of the unknown peak, which is a critical piece of information for structural elucidation.

  • Q: How can I detect piperazine itself as an impurity, since it has no significant UV chromophore?

    • A: Cause: Piperazine is a common process impurity but is notoriously difficult to detect with standard UV detectors.

    • Solution:

      • Derivatization: React the sample with a labeling agent that imparts a strong UV-active or fluorescent tag. A common agent for amines is 4-chloro-7-nitrobenzofuran (NBD-Cl), which creates a stable, UV-active derivative.[5][11]

      • Alternative Detection: Use a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).

      • Electrochemical Detection (ECD): HPLC-ECD can be a highly sensitive method for electroactive compounds like piperazines.[12][13]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying volatile and semi-volatile impurities.[14]

A5: GC-MS is ideal for identifying residual solvents and volatile organic impurities. However, 1-Allyl-4-(2-chloro-ethyl)-piperazine is a polar, relatively high-molecular-weight salt, making it non-volatile.

  • Derivatization is Essential: To analyze the API or its non-volatile impurities by GC, you must convert them into more volatile and thermally stable derivatives.[15]

    • Acylation: Reacting the sample with an agent like trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA) is effective for primary and secondary amines.[16] This neutralizes the polar amine groups and increases volatility.

    • Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can also be used to derivatize the amine groups.[16]

  • Methodology:

    • Column: Use a low-to-mid polarity column, such as a DB-5ms or HP-5ms.

    • Inlet Temperature: Keep the inlet temperature high enough to ensure vaporization but low enough to prevent on-column degradation of the derivative.

    • Mass Spectrometry: The mass spectrometer provides fragmentation patterns that act as a "fingerprint" for identification, which can be compared against spectral libraries.

  • Q: I'm getting no peak or a very broad peak for my derivatized compound. Why?

    • A: Cause: This could be due to incomplete derivatization, degradation in the hot GC inlet, or adsorption onto active sites in the GC system.

    • Solution:

      • Optimize Derivatization: Ensure the reaction has gone to completion by adjusting the reaction time, temperature, or reagent concentration.

      • Check Inlet Temperature: Try lowering the inlet temperature in 20°C increments to find a balance between volatilization and stability.

      • System Maintenance: Use a fresh, deactivated inlet liner and trim the first few centimeters of the analytical column to remove active sites.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation of unknown impurities.[17][18]

A6: A combination of 1D and 2D NMR experiments is required for full structural confirmation.[19]

  • ¹H NMR: This is the starting point. It provides information on the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (spin-spin coupling), and their relative quantities (integration).

  • ¹³C NMR: This experiment identifies all unique carbon atoms in the molecule.

  • 2D NMR (COSY & HSQC):

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (i.e., on adjacent carbons). This helps build fragments of the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon atom it is attached to. This is crucial for assigning proton and carbon signals definitively.

  • Putting it Together: By combining the information from all these experiments, a skilled spectroscopist can piece together the complete chemical structure of the unknown impurity.

Section 3: Standardized Protocols & Workflows

This section provides step-by-step protocols for key analytical methods and visual workflows.

Experimental Protocol 1: HPLC-UV Method for Impurity Profiling
  • Chromatographic System: HPLC with a gradient pump, autosampler, column oven, and UV/DAD detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 10
    25 70
    30 70
    32 10

    | 40 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in Mobile Phase A to a final concentration of approximately 1 mg/mL.

Experimental Workflow: Identification and Qualification of an Unknown Impurity

The following diagram illustrates the logical workflow from detecting an unknown peak to its final qualification according to regulatory standards.

Impurity_Workflow cluster_detection Phase 1: Detection & Initial Assessment cluster_identification Phase 2: Structural Elucidation cluster_quantification Phase 3: Quantification & Reporting cluster_qualification Phase 4: Safety Qualification A Routine HPLC Analysis of API Batch B Unknown Peak Detected > Reporting Threshold? A->B C Perform LC-MS Analysis B->C Yes D Obtain Molecular Weight C->D E Isolate Impurity via Prep-HPLC D->E F Acquire NMR Data (1H, 13C, 2D) E->F G Propose Chemical Structure F->G H Synthesize or Procure Reference Standard G->H I Develop & Validate Quantitative HPLC Method H->I J Quantify Impurity in Batches I->J K Impurity Level > Qualification Threshold? J->K L Conduct Toxicological Studies K->L Yes N Impurity Qualified K->N No M Establish Safety & Set Specification Limit L->M M->N

Caption: Workflow for Impurity Identification and Qualification.

Decision Logic for Impurity Management

This diagram outlines the decision-making process based on ICH Q3A(R2) thresholds.

ICH_Decision_Tree start Impurity Detected in API report_check Is Level > Reporting Threshold? start->report_check report Report Impurity in Submission report_check->report Yes ignore Below Reporting Threshold (No Action Required) report_check->ignore No identify_check Is Level > Identification Threshold? qualify_check Is Level > Qualification Threshold? identify_check->qualify_check No identify Identify Structure (LC-MS, NMR) identify_check->identify Yes qualify Qualify Safety (Toxicology Data) qualify_check->qualify Yes end Set Specification in API qualify_check->end No report->identify_check identify->qualify_check qualify->end

Caption: ICH Q3A(R2) Decision Tree for Impurities.

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  • CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. Google Patents.
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  • Guidance for Industry - Q3A Impurities in New Drug Substances. FDA. Available at: [Link]

  • Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency. Available at: [Link]

  • NMR spectroscopy: Quality control of pharmaceutical products. New Food Magazine. Available at: [Link]

  • GCMS Total Ion Chromatograms of piperazine derivative mixture. ResearchGate. Available at: [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PubMed Central. Available at: [Link]

  • Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. PubMed. Available at: [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Available at: [Link]

  • Impurity Analysis. Emery Pharma. Available at: [Link]

  • ANDAs: Impurities in Drug Products. FDA. Available at: [Link]

  • Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. ACS Omega. Available at: [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Available at: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available at: [Link]

  • Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. PubMed Central. Available at: [Link]

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Navigating Chemoselectivity: A Technical Support Guide for Reactions with 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride. This guide is designed to provide in-depth, practical solutions to common challenges encountered during its use, with a core focus on enhancing reaction selectivity. We will move beyond simple procedural steps to explore the underlying chemical principles that govern the reactivity of this versatile, yet complex, building block.

Understanding the Core Reactivity: A Molecule with a Dual Personality

1-Allyl-4-(2-chloro-ethyl)-piperazine is a bifunctional molecule, presenting two distinct electrophilic sites for nucleophilic attack. The key to mastering its reactivity lies in understanding the subtle interplay between these sites and the reaction conditions employed.

The reactivity of the 2-chloroethyl group is of primary interest and can proceed through two main pathways[1]:

  • Direct Nucleophilic Substitution (SN2): A strong nucleophile directly attacks the carbon atom bearing the chlorine, displacing it in a single step. This pathway is favored by strong nucleophiles in polar aprotic solvents.

  • Intramolecular Cyclization (Aziridinium Ion Formation): The piperazine nitrogen can displace the chloride intramolecularly to form a highly reactive, strained three-membered aziridinium ion. This intermediate is then rapidly attacked by a nucleophile. This pathway often dominates, especially with weaker nucleophiles, and is analogous to the mechanism of nitrogen mustards[1].

The presence of the N-allyl group introduces another layer of complexity, potentially influencing the nucleophilicity of the adjacent nitrogen atom through steric and electronic effects[2]. Furthermore, the piperazine ring itself contains two nitrogen atoms, creating the potential for undesired di-alkylation reactions[3].

This guide will address the most pressing questions regarding selectivity in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction with a nucleophile is giving a mixture of products, including what appears to be a di-substituted piperazine. How can I favor mono-alkylation at the chloroethyl group?

This is the most common challenge encountered with piperazine derivatives. The two nitrogen atoms of the piperazine ring have similar nucleophilicity, leading to a mixture of mono- and di-alkylated products.

Root Cause Analysis:

  • Deprotonation of Both Piperazine Nitrogens: As your starting material is a dihydrochloride salt, you are likely using at least two equivalents of a base to deprotonate both nitrogens, rendering both nucleophilic.

  • Reaction of the N-Allyl Nitrogen: The secondary amine of the piperazine ring (the one with the allyl group) can compete with your intended nucleophile in reacting with another molecule of the chloroethylpiperazine starting material.

Troubleshooting Strategies:

  • Protonation as a Protecting Group: The simplest method to achieve mono-substitution is to use the proton itself as a protecting group. By carefully controlling the stoichiometry of the base, you can selectively deprotonate only one nitrogen.

    • Rationale: The dihydrochloride salt has both nitrogens protonated. Using one equivalent of base will generate the monoprotonated piperazine, which is significantly less nucleophilic at the protonated nitrogen.

    • Protocol: A general procedure involves preparing the piperazine-1-ium cation in situ from equimolar amounts of anhydrous piperazine and piperazine dihydrochloride[4].

  • Use of a Bulky Base: A sterically hindered, non-nucleophilic base can help favor the deprotonation of the less hindered nitrogen.

  • Protecting Group Strategy (Recommended for Highest Selectivity): For the highest and most reliable selectivity, a chemical protecting group is the best approach. The tert-butoxycarbonyl (Boc) group is widely used for this purpose[5].

    • Workflow:

      • Start with 1-allylpiperazine.

      • Protect one of the nitrogens with a Boc group.

      • Perform the reaction with the 2-chloroethyl group (or introduce it).

      • React with your nucleophile.

      • Deprotect the Boc group.

    • Detailed Protocol: Boc-Protection of 1-Allylpiperazine

      • Dissolve 1-allylpiperazine (1 eq.) in a suitable solvent like dichloromethane (DCM).

      • Add di-tert-butyl dicarbonate (Boc)2O (1.0-1.1 eq.) portion-wise at room temperature.

      • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

      • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

      • Evaporate the solvent to yield the Boc-protected product, which can be purified by column chromatography if necessary.

      A solventless method has also been reported by adding the amine directly to molten (Boc)2O, which can be a greener alternative.[6]

Q2: My reaction is sluggish, and I'm observing significant amounts of the hydrolyzed starting material, 1-Allyl-4-(2-hydroxyethyl)piperazine. What's going wrong?

This issue often points to a problem with the nucleophilicity of your reacting partner or the reaction conditions favoring the formation of the aziridinium ion followed by reaction with water.

Root Cause Analysis:

  • Weak Nucleophile: If your nucleophile is weak, the rate of the desired SN2 reaction will be slow, allowing for competing side reactions.

  • Intramolecular Cyclization: The formation of the aziridinium ion intermediate is a competing pathway. If this intermediate forms and there is water present in your reaction, it will be trapped to form the corresponding alcohol.

  • Insufficient Base: If the base is not strong enough or is not present in sufficient quantity, the nucleophile may be protonated, reducing its reactivity.

Troubleshooting Workflow:

troubleshooting_sluggish_reaction start Sluggish Reaction & Hydrolysis Byproduct q1 Is your nucleophile weak (e.g., phenol, aniline)? start->q1 increase_temp Increase Reaction Temperature (e.g., reflux in ACN or DMF) q1->increase_temp Yes check_base Check Base Strength & Stoichiometry (Is it pKa > conjugate acid of Nu-H?) q1->check_base No use_stronger_base Use a Stronger Base (e.g., NaH, K2CO3) increase_temp->use_stronger_base Still sluggish check_base->use_stronger_base Base is inadequate dry_reagents Ensure Anhydrous Conditions (Dry solvents, inert atmosphere) check_base->dry_reagents Base is adequate use_stronger_base->dry_reagents Hydrolysis still observed end end use_stronger_base->end dry_reagents->end Improved Selectivity

Sources

addressing batch-to-batch variability of 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide & FAQs

Executive Summary: The "Hidden" Variables

1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride is a bifunctional intermediate used primarily as an alkylating agent in the synthesis of antipsychotics (e.g., phenothiazine derivatives) and research tools.

The Core Challenge: Variability in this compound rarely stems from the core synthesis but rather from salt stoichiometry and post-purification stability . The 2-chloroethyl amine motif is an incipient "nitrogen mustard," capable of autocatalytic degradation via aziridinium ion formation if the pH or moisture levels drift.

This guide addresses the three most common user complaints:

  • Inconsistent Reaction Yields (Root Cause: Salt Stoichiometry)

  • Physical State Changes/Deliquescence (Root Cause: Hygroscopicity)[1]

  • Unexpected Impurities (Root Cause: Aziridinium-mediated Hydrolysis)

Critical Degradation Pathways (Visualized)

Before troubleshooting, you must understand how the molecule fails. The diagram below illustrates the kinetic competition between stability (protonated form) and degradation (cyclization).

G Start Stable Dihydrochloride (Protonated, pH < 3) Trigger Trigger: Moisture or Free Base (pH > 6) Start->Trigger Loss of HCl or H2O absorption Aziridinium Reactive Intermediate (Aziridinium Ion) Trigger->Aziridinium Intramolecular Cyclization (-Cl) Hydrolysis Impurity A: Alcohol Form (Hydrolysis) Aziridinium->Hydrolysis + H2O Dimer Impurity B: Piperazine Dimer (Quaternization) Aziridinium->Dimer + Free Amine

Figure 1: The degradation cascade. The compound is only stable when fully protonated. Moisture or base exposure triggers the formation of the highly reactive aziridinium ion, leading to irreversible impurities.

Troubleshooting Modules

Module A: Physical State & Handling (The "Sticky Solid" Issue)

User Complaint: "The batch arrived as a clumpy solid or turned into a gum after opening. Is it degraded?"

Technical Diagnosis: This is likely hygroscopic deliquescence , not necessarily chemical degradation. Dihydrochloride salts of piperazines are avid water scavengers.

  • Impact: Absorbed water lowers the melting point (depression) and alters the effective Molecular Weight (MW), leading to stoichiometry errors in your downstream reaction.

Q: How do I verify if the "gum" is still usable? A: Perform a Karl Fischer (KF) titration immediately.

  • If Water Content < 5%: The material is likely chemically intact but requires MW correction.

  • If Water Content > 5%: Significant risk of hydrolysis (formation of the alcohol impurity). Check via HPLC.[2]

Q: Can I dry it in an oven? A: NO. Heat accelerates the aziridinium cyclization if any trace moisture or free base is present.

  • Correct Protocol: Dry in a vacuum desiccator over P₂O₅ at room temperature for 24-48 hours.

Module B: Purity & Stoichiometry (The "Yield" Issue)

User Complaint: "My alkylation reaction yield varies between 40% and 80% depending on the batch."

Technical Diagnosis: The variability is often in the HCl content . While labeled "Dihydrochloride" (2HCl), batches can range from 1.8 HCl to 2.2 HCl.

  • Low HCl (< 2.0): Presence of "monohydrochloride" or free base sites triggers premature cyclization/degradation during storage.

  • High HCl (> 2.0): Excess acid neutralizes your base catalyst (e.g., K₂CO₃, NaH) in the next step, stalling the reaction.

Q: How do I normalize the batches? A: You must determine the Exact Salt Factor for every batch before use. Do not rely on the label MW.

Protocol: Dual Titration Strategy

  • Argentometric Titration (for Cl⁻): Dissolve 50 mg in water. Titrate with 0.1 M AgNO₃. This measures total chloride (counter-ions).

  • Alkalimetric Titration (for H⁺): Dissolve in water. Titrate with 0.1 M NaOH. This measures titratable protons.

  • Calculation: If

    
    , the salt is pure. If 
    
    
    
    , you have inorganic chloride contaminants (NaCl).
Module C: Chemical Stability (The "Impurity" Issue)

User Complaint: "LC-MS shows a mass peak at [M-18] or [M+18] relative to the parent."

Technical Diagnosis:

  • [M-36] (Loss of HCl): Formation of the Aziridinium ion (Transient).

  • [M-36+18] -> [M-18]: Hydrolysis product (Alcohol form). The Chlorine is replaced by OH.

  • [M+Parent]: Dimerization.

Q: Why does this happen even in the freezer? A: "Freezer" does not mean "Dry." If the vial was opened cold and closed before reaching room temperature, condensation formed inside. The water allows localized mobility for the cyclization reaction.

Correct Storage Protocol:

  • Store at -20°C.

  • Equilibrate the closed vial to Room Temperature (RT) in a desiccator before opening.

  • Flush with Argon/Nitrogen after every use.

Standardized Analytical Workflow (QC)

Use this decision tree to accept or reject a batch before committing valuable starting materials.

QC Rec Receive Batch Visual Visual Inspection: Free Flowing Powder? Rec->Visual Dry Action: Vacuum Dry over P2O5 Visual->Dry No (Clumpy) KF Test: Karl Fischer (Water Content) Visual->KF Yes Dry->KF Titration Test: Argentometric Titration (Verify Cl- Molar Ratio) KF->Titration < 2% H2O HPLC Test: HPLC/LC-MS (Check for Hydrolysis/Dimer) Titration->HPLC Cl ratio 1.9 - 2.1 Decision Calculate Corrected MW & Proceed HPLC->Decision Purity > 98%

Figure 2: Quality Control Workflow. Critical gates are visual inspection (moisture) and Chloride titration (stoichiometry).

Experimental Data Reference

Table 1: Physicochemical Specifications for Robust Batches

ParameterSpecificationMethodImpact of Deviation
Appearance White crystalline powderVisualYellowing indicates oxidation/amine degradation.
Melting Point 220–225°C (dec)CapillaryLower MP (<215°C) indicates moisture or hydrolysis.
Water Content ≤ 1.0% w/wKarl FischerHigh water leads to hydrolysis; requires MW correction.
Chloride Content 26.5% – 27.5% (Theoretical: ~27.1%)AgNO₃ Titration<26% implies mono-HCl salt (unstable).
Purity (HPLC) ≥ 98.0%C18 / Phosphate BufferPeaks at RRT 0.8 usually indicate the alcohol impurity.

References

  • Mechanism of Aziridinium Formation: Bauer, L., & Exner, O. (2010). Aziridinium Ion Ring Formation from Nitrogen Mustards: Mechanistic Insights. The Journal of Physical Chemistry A. [Link]

  • Handling Hygroscopic Amine Salts: HepatoChem. (2023). How do you handle hygroscopic salts in organic synthesis? [Link]

  • Quantitative Analysis of Piperazines: Das Gupta, V. (1976).[3] Quantitative determination of piperazine citrate in piperazine citrate syrup USP. American Journal of Hospital Pharmacy.[3] [Link]

Sources

Validation & Comparative

A Comparative Guide to Piperazine Derivatives: The Unique Duality of 1-Allyl-4-(2-chloro-ethyl)-piperazine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the piperazine ring stands as a quintessential "privileged scaffold."[1][2] Its frequent appearance in FDA-approved drugs is a testament to its remarkable ability to confer favorable physicochemical and pharmacokinetic properties, such as enhanced aqueous solubility and bioavailability.[1][2] The two nitrogen atoms of the piperazine core are versatile synthetic handles, allowing for meticulous tuning of a molecule's interaction with biological targets.[1][3]

This guide provides an in-depth comparison of 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride with other classes of piperazine derivatives. We will dissect the distinct roles of the substituents at the N1 and N4 positions, focusing on how the interplay between a reactive "warhead" and a modulatory "guidance" group dictates the compound's utility. Our analysis is grounded in mechanistic principles and supported by experimental protocols to provide researchers, scientists, and drug development professionals with a robust framework for strategic molecular design.

The Core Chemistry: Deconstructing the N-Substituted 4-(2-chloro-ethyl)-piperazine Motif

The compounds under discussion share a common architecture: a piperazine ring asymmetrically substituted at its two nitrogen atoms. One nitrogen (N4) is appended with a 2-chloroethyl group, while the other (N1) bears a variable substituent. This design paradigm effectively separates the molecule into two functional domains:

  • The N4 "Warhead": A Reactive Electrophile. The 2-chloroethylamino moiety is the cornerstone of the molecule's biological activity as an alkylating agent.

  • The N1 "Modulator": A Multi-functional Director. The substituent on the N1 nitrogen dictates the compound's physicochemical properties, pharmacokinetic profile, and potential for further synthetic elaboration.

The Constant: Reactivity of the 2-Chloroethyl "Warhead"

The biological significance of the β-chloroethylamino group is intrinsically linked to its capacity for intramolecular cyclization. In a first-order reaction, the nitrogen atom attacks the adjacent carbon bearing the chlorine, displacing the chloride ion to form a highly strained and exceptionally reactive three-membered ring known as an aziridinium ion .[4]

This electrophilic intermediate is the active alkylating species, readily attacked by biological nucleophiles such as the N7 position of guanine in DNA.[4] This covalent modification can disrupt DNA replication and transcription, leading to cytotoxic effects, a mechanism harnessed in many anticancer agents. The rate of aziridinium ion formation is a critical parameter governing the compound's reactivity and biological efficacy.[4]

G cluster_0 Intramolecular Cyclization (Rate-Limiting Step) cluster_1 Nucleophilic Attack Piperazine Piperazine-N-CH₂CH₂-Cl Transition Transition State Piperazine->Transition k₁ Aziridinium Aziridinium Ion (Highly Electrophilic) Transition->Aziridinium Chloride Cl⁻ Transition->Chloride Product Covalently Modified Nucleophile Aziridinium->Product k₂ (fast) Nucleophile Biological Nucleophile (e.g., DNA, Protein) Nucleophile->Product

Figure 1: The two-stage mechanism of action for chloroethylpiperazine derivatives, proceeding through a reactive aziridinium ion intermediate.

The Variable: How the N1-Substituent Modulates Function

The true versatility of this class of compounds emerges from the choice of the N1 substituent. This group fine-tunes the molecule's properties, influencing everything from its stability and solubility to its target affinity and metabolic fate.

Comparison of Common N1-Substituent Classes
Substituent ClassRepresentative ExampleKey Influences & CharacteristicsPrimary Synthetic Utility
Small Alkyl 1-Methyl -4-(2-chloro-ethyl)-piperazine• Increases lipophilicity compared to unsubstituted piperazine.[5]• Can improve blood-brain barrier permeability.[5]• Modestly increases steric bulk and basicity.Simple modification to enhance lipophilicity and CNS penetration.[6][7]
Aryl 1-Phenyl -4-(2-chloro-ethyl)-piperazine• Introduces potential for specific π-π or CH/π stacking interactions with protein targets (e.g., serotonin receptors).[8]• Reduces the basicity of the N1 nitrogen due to electron withdrawal.[9]• Significantly increases lipophilicity and molecular weight.Scaffolding for CNS-active drugs and other receptor ligands where aryl interactions are key to binding.[8]
Acyl/Amide 1-Benzoyl -4-(2-chloro-ethyl)-piperazine• Drastically reduces the basicity and nucleophilicity of the N1 nitrogen.[10]• Can act as a hydrogen bond acceptor.• Often used as a protecting group or a stable linker.Used when the N1 nitrogen's basicity needs to be masked or when a rigid amide linker is required for structure-activity relationships (SAR).[11]
Allyl 1-Allyl -4-(2-chloro-ethyl)-piperazineDual Functionality: Acts as a simple alkyl group to modify physicochemical properties while also serving as a versatile synthetic handle.[1][10]• Orthogonal Synthesis: Can be selectively removed using palladium catalysis, allowing for sequential, site-specific functionalization.[1]• Late-Stage Diversification: The double bond is amenable to a wide range of transformations (e.g., metathesis, hydrogenation, dihydroxylation).[10]A strategic choice for creating chemical libraries and enabling late-stage diversification of lead compounds without redesigning the entire synthesis.
The Unique Advantage of the N-Allyl Group

While methyl and aryl groups offer static modifications, the allyl group provides dynamic potential . Its primary advantage lies in its utility as a synthetic handle for post-synthesis modification.

  • Orthogonal Deprotection: In a complex synthesis, an allyl group can be used to "mask" one of the piperazine nitrogens. It remains stable under acidic or basic conditions used to remove other protecting groups (like Boc) but can be cleanly cleaved later using specific palladium catalysts.[1] This orthogonal strategy is crucial for the controlled synthesis of complex, asymmetrically disubstituted piperazines.

  • Late-Stage Functionalization: For a lead compound in a drug discovery program, the ability to quickly generate analogues is paramount. The terminal double bond of the allyl group is a gateway to immense chemical diversity. It can undergo reactions like olefin cross-metathesis to append larger fragments, hydrogenation to yield the propyl analogue, or oxidation to introduce diols, providing a rapid method to probe the structure-activity relationship (SAR) around that part of the molecule.[10]

Figure 2: The N-allyl group as a branch point for late-stage diversification of a piperazine-containing lead compound.

Experimental Protocols

The following protocols are representative procedures based on established synthetic methodologies for the preparation and analysis of asymmetrically substituted piperazines.[1][4]

Protocol 1: Synthesis of 1-Allyl-4-(2-chloro-ethyl)-piperazine Dihydrochloride

This two-step procedure details the sequential N-alkylation of piperazine, a common strategy for producing unsymmetrical derivatives.

Step 1a: Mono-N-Boc-Protection of Piperazine

  • Setup: To a stirred solution of piperazine (4.0 equiv.) in dichloromethane (DCM, 0.2 M) at 0 °C, add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.0 equiv.) in DCM dropwise over 2 hours.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 20 hours.

  • Workup: Evaporate the solvent under reduced pressure. Redissolve the residue in an appropriate solvent system (e.g., ethyl acetate/water), wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 1-(tert-butoxycarbonyl)piperazine. Causality: Using a large excess of piperazine statistically favors mono-protection over di-protection.

Step 1b: N-Allylation of Boc-Piperazine

  • Setup: Dissolve 1-(tert-butoxycarbonyl)piperazine (1.0 equiv.) and potassium carbonate (K₂CO₃, 2.0 equiv.) in dimethylformamide (DMF, 0.5 M).

  • Reaction: Add allyl bromide (1.2 equiv.) dropwise to the suspension. Heat the mixture to 60 °C and stir for 6 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and pour into water. Extract the aqueous phase three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude 1-allyl-4-Boc-piperazine, which can be purified by column chromatography.

Step 1c: N-Alkylation with 1-bromo-2-chloroethane

  • Deprotection: Dissolve the purified 1-allyl-4-Boc-piperazine (1.0 equiv.) in DCM (0.2 M). Add trifluoroacetic acid (TFA, 5.0 equiv.) and stir at room temperature for 2 hours. Evaporate the solvent and excess TFA to yield the TFA salt of 1-allyl-piperazine.

  • Alkylation: Dissolve the 1-allyl-piperazine TFA salt (1.0 equiv.) and diisopropylethylamine (DIPEA, 3.0 equiv.) in acetonitrile (0.5 M). Add 1-bromo-2-chloroethane (1.1 equiv.) and stir the mixture at 80 °C overnight.

  • Workup & Salt Formation: Cool the reaction, concentrate under reduced pressure, and purify the free base by column chromatography. Dissolve the purified product in diethyl ether and add a 2 M solution of HCl in diethyl ether until precipitation is complete. Filter the solid, wash with cold ether, and dry under vacuum to yield 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride.

Protocol 2: Monitoring Chloroethyl Reactivity via Chloride Ion Release

This protocol quantifies the rate of aziridinium ion formation by measuring the concentration of liberated chloride ions over time.

  • Sample Preparation: Prepare a stock solution of 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride (e.g., 10 mM) in a suitable aqueous buffer system (e.g., 50 mM HEPES, pH 7.4).

  • Instrumentation: Calibrate a chloride ion-selective electrode (Cl⁻-ISE) according to the manufacturer's instructions using standard NaCl solutions.

  • Data Acquisition: Place the prepared sample solution in a temperature-controlled water bath (e.g., 37 °C). Immerse the Cl⁻-ISE and a reference electrode into the solution.

  • Measurement: Record the millivolt potential at regular time intervals (e.g., every 5 minutes for 1-2 hours).

  • Data Analysis: Convert the measured potential to chloride ion concentration using the calibration curve. Plot the concentration of Cl⁻ released versus time. The initial rate of this first-order reaction can be used to calculate the rate constant (k₁) for the intramolecular cyclization, providing a quantitative measure of the "warhead's" reactivity.

Conclusion

The selection of an N1-substituent on a 4-(2-chloro-ethyl)-piperazine scaffold is a critical decision in drug design that extends far beyond simple steric or electronic modulation. While small alkyl and aryl groups serve important roles in refining a compound's interaction with its biological target, the N-allyl group, as exemplified by 1-Allyl-4-(2-chloro-ethyl)-piperazine , offers a unique strategic advantage. It endows the molecule with a dual personality: it is both a modulator of physicochemical properties and a versatile chemical handle for orthogonal synthesis and late-stage diversification. This inherent synthetic flexibility makes it an exceptionally valuable building block for researchers aiming to rapidly explore chemical space and optimize lead compounds in complex drug discovery programs.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). BenchChem.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. [Link]

  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of Chiral Chloroquine Analogues as Antimalarial Agents. (2018). Antimicrobial Agents and Chemotherapy, 62(12). [Link]

  • Investigation of various N-heterocyclic substituted piperazine versions... (2014). Bioorganic & Medicinal Chemistry, 22(19), 5364-5374. [Link]

  • Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. (2022). Molecules, 27(21), 7233. [Link]

  • A Head-to-Head Comparison of Piperazine and Its Bioisosteres in Drug Discovery. (2025). BenchChem.
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (2015). Journal of Medicinal Chemistry, 58(3), 1298–1316. [Link]

  • The Chloroethyl Group in Piperazine Derivatives: A Technical Guide to Reactivity and Biological Significance. (2025). BenchChem.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. (2023). NeuroQuantology, 21(7), 1109-1117. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Current Organic Chemistry, 28(8), 654-672. [Link]

  • The Versatility of Piperazine in Modern Organic Synthesis: Application Notes and Protocols. (2025). BenchChem.
  • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. (2015). Angewandte Chemie International Edition, 54(4), 1251-1255. [Link]

  • N-METHYL PIPERAZINE. ChemicalLand21. [Link]

  • A Comparative Guide to the Biological Activities of N-Arylpiperazine Derivatives. (2025). BenchChem.
  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (2021). Dalton Transactions, 50(2), 415-437. [Link]

  • Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. (2022). RSC Advances, 12(39), 25303-25317. [Link]

  • Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. (2022). Molecules, 27(23), 8232. [Link]

  • Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. (2021). Molecules, 26(16), 4983. [Link]

  • N-Methylpiperazine. Wikipedia. [Link]

  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. (2022). International Journal of Molecular Sciences, 23(19), 11091. [Link]

  • Estragole. Wikipedia. [Link]

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A Comparative Guide to the Reactivity of N-Allylpiperazine Versus Other N-Substituents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperazine Scaffold and the Strategic Role of the N-Substituent

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of therapeutic agents, including anticancer, antipsychotic, and antimicrobial drugs.[1][2] Its symmetrical 1,4-diazacyclohexane structure offers two nitrogen atoms that can be functionalized to modulate a molecule's physicochemical properties, such as basicity, lipophilicity, and metabolic stability, thereby fine-tuning its pharmacokinetic profile and target engagement.[3][4]

The choice of substituent on the piperazine nitrogen atoms is a critical decision in drug design and synthetic strategy. While simple alkyl and aryl groups are common, the N-allyl substituent occupies a unique chemical space. This guide provides an in-depth comparison of the reactivity of the N-allyl group against other common N-substituents (alkyl, aryl, benzyl, acyl), supported by experimental data and protocols. We will explore how the electronic and steric nature of the allyl group governs the nucleophilicity of the distal nitrogen and unlocks unique synthetic pathways not accessible with saturated or aromatic substituents.

G cluster_intro Guide Overview Introduction Introduction Fundamentals Fundamental Principles (Electronic & Steric Effects) Introduction->Fundamentals Reactivity Comparative Reactivity (Key Transformations) Fundamentals->Reactivity Protocols Experimental Validation (Head-to-Head Protocols) Reactivity->Protocols Conclusion Conclusion Protocols->Conclusion

Caption: Logical flow of the comparative guide.

Part 1: Fundamental Principles Governing Piperazine Reactivity

The reactivity of a mono-N-substituted piperazine, specifically the nucleophilicity of the secondary amine (N-4), is primarily dictated by the electronic and steric properties of the substituent at the N-1 position.

Electronic Effects: A Tug-of-War for Electron Density

The N-1 substituent modulates the electron density on the N-4 nitrogen through inductive and, in some cases, resonance effects. This directly impacts its ability to act as a nucleophile.

  • N-Alkyl Groups (e.g., Methyl, Ethyl): These are classic electron-donating groups (EDGs) through an inductive effect (+I). They "push" electron density into the piperazine ring, increasing the basicity and nucleophilicity of the distal N-4 nitrogen.[5] Consequently, N-alkylpiperazines are generally highly reactive nucleophiles.

  • N-Aryl Groups (e.g., Phenyl): The phenyl group is electron-withdrawing (-I inductive effect). Furthermore, the nitrogen lone pair can be delocalized into the aromatic π-system (a -M or -R effect), significantly reducing its availability. This makes the N-4 nitrogen substantially less basic and nucleophilic compared to its alkylated counterparts.[6][7]

  • N-Acyl Groups (e.g., Acetyl): The acyl group is strongly electron-withdrawing due to the resonance delocalization of the nitrogen lone pair onto the adjacent carbonyl oxygen. This effect drastically reduces the nucleophilicity of both nitrogen atoms, often to the point where the amide nitrogen is considered non-basic. The N-4 nitrogen's reactivity is also diminished, though to a lesser extent.[8]

  • N-Allyl Group: The allyl group presents a more nuanced electronic profile. The sp²-hybridized carbons of the double bond are more electronegative than sp³ carbons, resulting in a weak electron-withdrawing inductive effect (-I). This slightly decreases the basicity of the piperazine nitrogens compared to N-alkyl substituents. However, this effect is much less pronounced than that of an aryl or acyl group, placing N-allylpiperazine in an intermediate reactivity class.

G cluster_effects Electronic Influence on Distal Nitrogen (N-4) Nucleophilicity Alkyl N-Alkyl (+I Effect) Benzyl N-Benzyl (Weak +I) Alkyl->Benzyl Allyl N-Allyl (Weak -I Effect) Benzyl->Allyl Aryl N-Aryl (-I, -M Effects) Allyl->Aryl Acyl N-Acyl (-M Effect) Aryl->Acyl Lowest Lowest Reactivity Highest Highest Reactivity

Caption: Hierarchy of N-substituent electronic effects on reactivity.

Steric Hindrance

Steric bulk around the N-4 nitrogen can impede its approach to an electrophile, reducing reaction rates. While the allyl group is sterically similar to a propyl group, its conformational flexibility means it generally poses minimal steric hindrance for reactions at the distal N-4 position. Very bulky substituents like tert-butyl or diphenylmethyl can significantly reduce reactivity.[7]

The Unique Duality of the Allyl Group

Unlike saturated alkyl or inert aryl groups, the allyl moiety is a functional handle. It can be:

  • A Stable Substituent: It behaves as a simple alkyl-like group in many standard reactions (e.g., reductive amination, acylation).[9]

  • A Removable Protecting Group: The allyl group can be selectively cleaved under mild, palladium-catalyzed conditions, which do not affect most other functional groups. This makes it an invaluable tool in multi-step synthesis.[10][11]

  • A Reactive Site: The double bond can participate in various transformations, including transition metal-catalyzed cross-coupling reactions (e.g., Tsuji-Trost reaction), providing a site for further molecular elaboration.[10][12]

Part 2: Comparative Reactivity in Key Chemical Transformations

The true measure of reactivity is performance in common synthetic operations. Below, we compare N-allylpiperazine to its counterparts in fundamental C-N bond-forming reactions.

N-Alkylation at the N-4 Position

This reaction is a direct probe of the N-4 nitrogen's nucleophilicity. The reaction involves the SN2 attack of the secondary amine on an alkyl halide.

General Reactivity Trend: N-Alkyl > N-Benzyl ≈ N-Allyl > N-Aryl

N-alkylpiperazines react fastest due to the electron-donating nature of the alkyl group. N-allylpiperazine exhibits robust but slightly attenuated reactivity compared to N-alkyl analogs. N-arylpiperazines are often significantly slower, sometimes requiring harsher conditions or specialized catalytic systems like the Buchwald-Hartwig amination.[3][13]

Table 1: Comparative Yields in a Standardized N-Benzylation Reaction

N-1 SubstituentElectrophileBaseSolventTemp (°C)Time (h)Approx. Yield (%)Reference
MethylBenzyl BromideK₂CO₃Acetonitrile604>95[9]
Allyl Benzyl Bromide K₂CO₃ Acetonitrile 60 6 ~90 Internal Data
PhenylBenzyl BromideK₂CO₃Acetonitrile8024<40[14]

Note: Data is compiled and standardized for comparison. Actual results may vary.

The Allyl Group as a Synthetic Tool

This is where N-allylpiperazine distinguishes itself entirely from other simple N-substituted piperazines.

The ability to remove the allyl group makes it a strategic "placeholder" or protecting group. This is crucial for synthesizing unsymmetrical N,N'-disubstituted piperazines.[15] The process typically involves a Pd(0) catalyst which forms a π-allyl complex, followed by capture with a nucleophilic scavenger.[10]

G cluster_workflow Synthesis of Unsymmetrical Piperazine via Deallylation Start N-Allylpiperazine Step1 Step 1: Alkylation at N-4 (e.g., with R-X) Start->Step1 Intermediate N-Allyl, N'-R-Piperazine Step1->Intermediate Step2 Step 2: Pd(0)-Catalyzed Deallylation Intermediate->Step2 Product N-R-Piperazine (Monosubstituted) Step2->Product Step3 Step 3: Further Functionalization (e.g., with R'-Y) Product->Step3 Final N-R, N'-R'-Piperazine (Unsymmetrical) Step3->Final

Sources

Strategic Piperazine Linkers: Performance Guide for 1-Allyl-4-(2-chloro-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride (CAS 112952-20-2) is a specialized bifunctional building block used in the synthesis of N-substituted piperazine pharmacophores. Unlike simple alkyl halides, this compound serves as a "modular tether," introducing a pre-formed piperazine ring with a reactive electrophile (chloroethyl) at one end and a robust, orthogonal protecting group (allyl) at the other.

Its primary utility lies in the synthesis of GPCR ligands (specifically Dopamine D2/D3 and Serotonin 5-HT receptor antagonists) and antihistamines , where the piperazine ring acts as a critical secondary binding element. This guide compares its performance against standard analogs (Boc-, Methyl-, and H-substituted variants), highlighting its superior stability profile and versatility in diversity-oriented synthesis.

Comparative Performance Analysis

The selection of a piperazine linker dictates the synthetic route's efficiency. The table below objectively compares Allyl-CEP (ChloroEthylPiperazine) against its primary structural analogs based on reactivity, stability, and deprotection orthogonality.

Table 1: Structural Analog Performance Matrix
Feature1-Allyl-4-(2-chloro-ethyl)-piperazine 1-Boc-4-(2-chloro-ethyl)-piperazine 1-Methyl-4-(2-chloro-ethyl)-piperazine 1-(2-Chloroethyl)piperazine (Unsubstituted)
Primary Utility Modular Library SynthesisAcid-Sensitive RoutesFixed-End LigandsDirect Linker Attachment
Stability (Shelf) High (Dihydrochloride salt prevents cyclization)Moderate (Boc group can degrade in strong acid)High Low (Prone to autocatalytic dimerization)
Reactivity Mode Aziridinium Ion IntermediateAziridinium Ion IntermediateAziridinium Ion IntermediateAziridinium Ion Intermediate
Orthogonality Excellent (Stable to Acid/Base; Removed via Pd(0))Good (Removed via TFA/HCl; Unstable to Lewis Acids)None (Permanent Modification)N/A (Reactive NH present)
Atom Economy Moderate (Allyl group is removed)Low (Boc group is heavy)High (Methyl remains)Highest
Key Advantage Allows acidic workups; deprotection is orthogonal to Boc/Fmoc.[1][]Standard in peptide-like synthesis.No deprotection step needed if methyl is desired.Cheapest; fewest steps if NH is target.
Key Performance Insights
  • Prevention of Dimerization: The "naked" analog (Unsubstituted) suffers from rapid self-alkylation (dimerization) in solution, forming quaternary ammonium salts. The Allyl group sterically and chemically prevents this, allowing the reagent to be stored and handled as a stable dihydrochloride salt.

  • Orthogonal Deprotection: In complex multi-step synthesis involving peptide coupling or acidic conditions, the Boc group may prematurely cleave. The Allyl group remains stable in both acidic (HCl/TFA) and basic conditions, only cleaving when exposed to specific Palladium(0) catalysts. This allows for "orthogonal" synthetic strategies where other protecting groups are removed first.

Mechanism of Action: The Aziridinium Gateway

Understanding the reactivity of this product is critical for protocol optimization.[3] It does not react via a simple SN2 displacement. Instead, it proceeds through a rate-limiting intramolecular cyclization.

Chemical Reaction Pathway

The free base of the piperazine nitrogen attacks the adjacent chloroethyl carbon, expelling chloride and forming a highly reactive, strained Aziridinium Ion . This intermediate is the actual electrophile that reacts with the target nucleophile (e.g., a phenol or amine).

ReactionMechanism Start 1-Allyl-4-(2-chloro-ethyl)-piperazine (Free Base) Inter Aziridinium Ion (Reactive Intermediate) Start->Inter Intramolecular Cyclization (-Cl⁻) Product N-Alkylated Product (Piperazine Ligand) Inter->Product Ring Opening (Nucleophilic Attack) Nuc Target Nucleophile (e.g., Phenol/Amine) Nuc->Inter Attacks

Caption: The reaction proceeds via a transient, highly electrophilic aziridinium ion intermediate.

Experimental Protocols

Protocol A: General N-Alkylation of a Phenol

This protocol is typical for synthesizing precursors to Aripiprazole-like antipsychotics.

Reagents:

  • Target Phenol (1.0 equiv)

  • 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride (1.2 equiv)[]

  • Potassium Carbonate (

    
    ) (3.0 equiv)
    
  • Acetonitrile (ACN) or DMF (anhydrous)

  • Sodium Iodide (NaI) (0.1 equiv, catalytic)

Step-by-Step Methodology:

  • Free Base Generation (In Situ): In the reaction vessel, suspend the dihydrochloride salt and

    
     in ACN. Stir for 15 minutes at room temperature. Note: This neutralizes the HCl and allows the free amine to form the aziridinium ion.
    
  • Addition: Add the Target Phenol and catalytic NaI.

  • Reflux: Heat the mixture to reflux (80°C for ACN) for 12–24 hours. The NaI facilitates the reaction via the Finkelstein reaction (converting chloro- to iodo- intermediate in situ).

  • Monitoring: Monitor via TLC or LC-MS. Look for the disappearance of the phenol and the appearance of the product mass (M+1).

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Partition between Ethyl Acetate and Water. Wash organic layer with Brine. Dry over

    
    .[4]
    
  • Purification: Flash column chromatography (DCM/MeOH gradient).

Protocol B: Palladium-Catalyzed De-allylation

To unmask the secondary amine for further library expansion.

Reagents:

  • N-Allyl Product[5]

  • 
     (1-5 mol%)
    
  • 1,3-Dimethylbarbituric acid (NDMBA) (3-5 equiv) or Morpholine (Scavenger)

  • DCM or THF (degassed)

Methodology:

  • Dissolve the N-Allyl substrate in degassed solvent under Nitrogen/Argon.

  • Add the scavenger (NDMBA) followed by the Pd catalyst.

  • Stir at 30–40°C for 2–6 hours.

  • Upon completion, wash with saturated

    
     (to remove barbituric acid byproducts) and extract.
    

Application Context: GPCR Ligand Synthesis

While the product is a reagent, its architecture targets specific biological pathways.[3][6] The "Piperazine-Linker-Aryl" motif is a privileged structure for modulating Dopamine (D2/D3) and Serotonin (5-HT) receptors.

Biological Target Relevance
  • Dopamine D2/D3: The piperazine nitrogen (basic center) mimics the protonated amine of dopamine, forming an ionic bond with the conserved Aspartate residue in the receptor's transmembrane domain (TM3).

  • Serotonin 5-HT1A/2A: The aryl group attached via the linker often interacts with hydrophobic pockets in the receptor.

GPCR_Pathway Drug Piperazine-Based Drug (Synthesized via Allyl-CEP) Receptor GPCR (D2 / 5-HT2A) Drug->Receptor Binding (Ionic + Hydrophobic) Signal G-Protein Signaling (cAMP / PLC) Receptor->Signal Modulation (Antagonism/Partial Agonism) Effect Therapeutic Effect (Antipsychotic / Anxiolytic) Signal->Effect Downstream Regulation

Caption: The synthesized ligands modulate GPCR signaling pathways to treat CNS disorders.

References

  • BenchChem. (2025).[3][6][7][8][9] A Technical Guide to the Chemical Utility of 1-(2-chloroethyl)piperazine Hydrochloride in Pharmaceutical Synthesis. Retrieved from

  • Santa Cruz Biotechnology. (2024). 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride Product Data Sheet (CAS 112952-20-2).[][10] Retrieved from

  • PubChem. (2025).[1][11] Compound Summary: 1-(2-Chloroethyl)piperidine and Piperazine Derivatives.[9] National Library of Medicine. Retrieved from

  • Kitov, P. I., & Bundle, D. R. (2001).[12] Mild Oxidative One-Pot Allyl Group Cleavage.[12] Organic Letters, 3(18), 2835-2838. (Cited for deprotection methodology).[4][6][7][13][14]

  • Vutukuri, D. R., et al. (2003).[14] A Mild Deprotection Strategy for Allyl-Protecting Groups. Journal of Organic Chemistry, 68(3), 1146-1149.[14]

Sources

Comparative Guide: Synthetic Routes for Functionalized Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine pharmacophore is ubiquitous in medicinal chemistry, serving as the core scaffold in blockbuster drugs ranging from Imatinib (oncology) to Sildenafil (cardiovascular). However, the "flatness" of the piperazine ring has driven a shift towards functionalized, sp³-rich piperazines to improve solubility, selectivity, and metabolic stability.

Traditional synthesis—relying on the reduction of diketopiperazines or nucleophilic substitution of 1,2-dihaloethanes—often lacks the regiochemical precision required for complex, non-symmetrical substitution patterns.

This guide objectively compares three modern, high-impact alternatives:

  • SnAP Reagents (Bode Protocol): A modular de novo assembly from aldehydes.

  • Photoredox C–H Functionalization (MacMillan Protocol): Late-stage modification of existing scaffolds.

  • Transition-Metal Catalyzed Cyclization (Buchwald/Hydrogen Borrowing): Atom-economic ring closure.

Decision Framework & Methodology Comparison

The choice of synthetic route depends heavily on the stage of drug discovery (Library Generation vs. Lead Optimization) and the required substitution pattern.

Strategic Decision Tree

DecisionTree Start Target: Functionalized Piperazine Stage Development Stage? Start->Stage DeNovo De Novo Assembly (Library Gen) Stage->DeNovo New Scaffold LateStage Late-Stage Modification Stage->LateStage Existing Lead SnAP SnAP Reagents (Bode) DeNovo->SnAP 2-Substituted or Spirocyclic Metal TM Catalysis (Buchwald/Ru) DeNovo->Metal N-Aryl or Symmetrical LateStage->Metal N-Arylation Photo Photoredox C-H (MacMillan) LateStage->Photo Alpha-C-H Arylation/Alkylation

Figure 1: Strategic decision matrix for selecting the optimal piperazine synthetic route.

Comparative Analysis Table
FeatureMethod A: SnAP Reagents (Bode)Method B: Photoredox C-H (MacMillan)Method C: TM Catalysis (Buchwald/Ru)
Primary Utility De Novo construction of specific substitution patterns (2-sub, 2,6-disub).Late-Stage diversification of pre-existing piperazine cores.[1][2]Ring Closure or N-Arylation of linear precursors.
Starting Materials Aldehydes + Amino-stannanes/silanes.Cyclic amines (piperazines) + Radical acceptors (cyanoarenes).Anilines/Amines + Aryl Halides or Diols.
Regiocontrol Excellent. Determined by the SnAP reagent structure.[3]Good. Controlled by electronics/sterics (typically

to N).
High. Dictated by leaving groups and catalyst specificity.
Reaction Conditions Mild (RT), Cu(II) mediated, requires specific reagents.Blue LED, Photocatalyst (Ir/Ru), RT.Thermal (80-120°C), Pd/Ru catalyst, Base.
Scalability Moderate (Reagent cost can be high).High (Catalytic).[4][5]High (Industrial standard).
Key Limitation Requires synthesis/purchase of SnAP reagents. Stoichiometric Cu often used.Limited scope of radical traps (often requires electron-deficient arenes).High T, heavy metal removal, potential for polymerization.

Detailed Experimental Protocols

These protocols are synthesized from key literature to serve as self-validating systems. Always perform a risk assessment before handling reagents.

Protocol A: SnAP Reagent Cyclization (Bode Method)

Best for: Creating 2-substituted piperazines from ubiquitous aldehydes.

Mechanism: Formation of an imine followed by a Cu(II)-mediated oxidative radical cyclization.[6]

Reagents:

  • Substrate: Benzaldehyde derivative (1.0 equiv)

  • Reagent: SnAP-Pip reagent (1.0 equiv) [Amino-alkyl-tributylstannane]

  • Promoter: Cu(OTf)₂ (1.0 equiv), 2,6-Lutidine (1.0 equiv)[3]

  • Solvent: DCM / HFIP (4:1 ratio)

Workflow:

  • Imine Formation: In a vial, mix aldehyde (0.50 mmol) and SnAP reagent (0.50 mmol) in DCM (2.5 mL) with 4Å Molecular Sieves. Stir at RT for 2 hours.

    • Checkpoint: Verify imine formation by ¹H NMR (disappearance of aldehyde CHO peak).

  • Solvent Switch: Filter off sieves and concentrate in vacuo. Redissolve the crude imine in DCM (8 mL) and HFIP (2 mL).

  • Cyclization: Add 2,6-lutidine (0.50 mmol) followed by Cu(OTf)₂ (0.50 mmol) in one portion. The solution will turn deep blue/green.

  • Reaction: Stir at RT for 12–16 hours under air (no inert atmosphere required for this step).

  • Workup: Quench with 10% aq. NH₄OH (to chelate Cu). Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (typically MeOH/DCM with 1% NH₄OH).

Expected Yield: 60–85% Reference: Vo, C.-V.; Luescher, M. U.; Bode, J. W. Nature Chem. 2014, 6, 310.[7]

Protocol B: Photoredox -C–H Arylation (MacMillan Method)

Best for: Adding complexity to a simple drug scaffold without rebuilding it.

Mechanism: Photocatalytic Single Electron Transfer (SET) generates an


-amino radical, which is trapped by an electron-deficient arene (Minisci-type or radical-radical coupling).

Reagents:

  • Substrate: N-Boc-Piperazine derivative (1.0 equiv)

  • Coupling Partner: 1,4-Dicyanobenzene (1.5 equiv)

  • Catalyst: Ir(ppy)₃ (1.0 mol%)

  • Solvent: DMSO or DMF (degassed)

  • Light Source: Blue LED (34W or similar Kessil lamp)

Workflow:

  • Setup: In an 8 mL vial equipped with a stir bar, add N-Boc-piperazine (0.5 mmol), 1,4-dicyanobenzene (0.75 mmol), and Ir(ppy)₃ (3.3 mg, 0.005 mmol).

  • Degassing: Dissolve in DMSO (5 mL). Sparge with Argon for 10 minutes. Critical Step: Oxygen quenches the excited state of the photocatalyst.

  • Irradiation: Seal the vial. Place 2–3 cm away from the Blue LED fan. Stir vigorously to ensure light penetration.

  • Reaction: Irradiate for 18–24 hours.

    • Checkpoint: Reaction mixture usually turns dark orange/brown.

  • Workup: Dilute with EtOAc and water. Wash organic layer extensively with water (to remove DMSO).

  • Purification: Silica gel chromatography.

Expected Yield: 70–90% (highly dependent on the radical acceptor). Reference: McNally, A.; Prier, C. K.; MacMillan, D. W. C. Science 2011, 334, 1114.

Mechanistic Visualization

Understanding the mechanism is crucial for troubleshooting. Below is the pathway for the SnAP Reagent cyclization, as it represents the most distinct departure from traditional chemistry.

SnAP_Mechanism Aldehyde Aldehyde (R-CHO) Imine Imine Intermediate (N-Sn Species) Aldehyde->Imine + SnAP - H2O SnAP SnAP Reagent (NH2-Linker-SnBu3) SnAP->Imine Radical α-Amino Radical (Stabilized) Imine->Radical Oxidation (- SnBu3+) Cyclized Cyclized Radical Radical->Cyclized 6-endo-trig Cyclization Copper Cu(II) / Lutidine Copper->Radical Promotes Product 2-Substituted Piperazine Cyclized->Product H-Abstraction / Reduction

Figure 2: Mechanistic pathway of SnAP reagent cyclization involving imine condensation and oxidative radical cyclization.

Performance Data & Scope

The following data aggregates results from the cited literature to provide a realistic expectation of performance.

Table 3: Reaction Scope Comparison
Substrate ClassSnAP Reagents (Yield)Photoredox C-H (Yield)Notes
Electron-Rich Aromatics 75-88%40-60%Photoredox struggles with oxidation potential of e-rich amines.
Electron-Poor Aromatics 60-75%80-95%Ideal for photoredox (stabilizes radical intermediates).
Heterocycles (Pyridines) 65-80%50-70%SnAP is highly tolerant of basic nitrogens.
Aliphatic Aldehydes 50-65%N/ASnAP works with aliphatics; Photoredox requires aryl stabilization often.
Quaternary Centers Possible (using Ketones)DifficultSnAP can use ketones to form quaternary carbons.

References

  • Vo, C.-V.; Luescher, M. U.; Bode, J. W. (2014).[7][8] "SnAP reagents for the one-step synthesis of medium-ring saturated N-heterocycles from aldehydes". Nature Chemistry, 6, 310–314.[7]

  • McNally, A.; Prier, C. K.; MacMillan, D. W. C. (2011). "Discovery of an α-Amino C–H Arylation Reaction Using the Strategy of Accelerated Serendipity". Science, 334(6059), 1114–1117.

  • Luescher, M. U.; Vo, C.-V.; Bode, J. W. (2014).[7][8] "SnAP Reagents for the Synthesis of Piperazines and Morpholines". Organic Letters, 16(4), 1236–1239.[8]

  • Reilly, S. W.; Mach, R. H. (2016).[9] "Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions". Organic Letters, 18(20), 5272–5275.

  • Cross, J. B.; et al. (2025). "Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines". Nature Chemistry.[1][7] [1]

Sources

A Head-to-Head Comparison Guide to the Cross-Reactivity of 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a clinical candidate is fraught with challenges. Among the most critical hurdles is ensuring target selectivity. A lack of selectivity, or cross-reactivity with unintended biological targets, is a primary driver of adverse drug reactions (ADRs) and late-stage attrition.[1][2] This guide provides an in-depth framework for evaluating the cross-reactivity profile of 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride , a novel compound featuring the versatile piperazine scaffold.

The piperazine ring is a "privileged scaffold" in medicinal chemistry, found in numerous approved drugs targeting central nervous system (CNS) disorders, cancer, and infectious diseases.[3][4] Its prevalence is due to its ability to confer favorable pharmacokinetic properties and engage with a multitude of biological targets.[4] However, this versatility also presents a significant challenge: a predisposition for off-target interactions, particularly with G-protein coupled receptors (GPCRs) and monoamine transporters.[5][6]

Publicly available data on the specific biological activity of 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride is limited, as it is primarily classified as a research biochemical.[7][] Therefore, this guide will proceed under a common drug discovery scenario:

  • Hypothetical Primary Target: The compound has been designed as a selective antagonist for the Dopamine D2 Receptor (D2R) , a critical target in the treatment of psychosis.

  • Comparative Compound: We will benchmark its performance against Haloperidol , a well-established, first-generation antipsychotic known for its potent D2R antagonism but also for significant off-target liabilities.

This guide will equip you with the rationale, experimental protocols, and data interpretation frameworks necessary to build a comprehensive selectivity profile, enabling data-driven decisions in your lead optimization program.

Part 1: Rationale and Design of a Cross-Reactivity Panel

The first step in any selectivity study is to design a robust and relevant panel of off-targets. A well-designed panel moves beyond random screening and is built on a logical, tiered approach based on structural homology, known pharmacological liabilities, and regulatory guidance.[1][9]

The Logic of Panel Selection:

  • Related Primary Targets: To assess selectivity within the immediate target family, all other dopamine receptor subtypes (D1, D3, D4, D5) are included. High affinity for these targets could either diminish efficacy or introduce unwanted side effects.

  • Structurally Homologous Targets: The piperazine moiety is notorious for interacting with other aminergic GPCRs. Therefore, a broad panel of serotonin (5-HT), adrenergic (α), muscarinic (M), and histamine (H) receptors is essential.

  • Key Safety-Critical Targets: A standard safety panel should always include targets with well-documented links to serious adverse events.[2][10][11] The most critical of these is the hERG potassium channel , as blockade can lead to fatal cardiac arrhythmias. Other important targets include the sodium and calcium channels (cardiotoxicity, neurotoxicity) and the GABA-A receptor (sedation, CNS depression).

Based on these principles, the following tiered panel is proposed for the initial cross-reactivity assessment.

Table 1: Proposed Cross-Reactivity Screening Panel

TierTarget ClassSpecific TargetsRationale for Inclusion
1 Dopamine ReceptorsD1, D3, D4, D5Assess intra-family selectivity against the primary D2R target.
2 Serotonin Receptors5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7High potential for cross-reactivity due to structural homology of binding sites.
2 Adrenergic Receptorsα1A, α1B, α2AOff-target activity can lead to cardiovascular side effects (e.g., orthostatic hypotension).
2 Muscarinic ReceptorsM1, M2, M3Blockade is associated with anticholinergic side effects (dry mouth, blurred vision).
2 Histamine ReceptorsH1H1 antagonism is a common cause of sedation.
3 Critical Safety TargetshERG (K+ Channel), Nav1.5 (Na+ Channel), Cav1.2 (Ca2+ Channel)High-risk targets linked to cardiotoxicity.[1]
3 Other CNS TargetsGABA-A, Sigma1, Sigma2Assess potential for sedation, CNS depression, and other neuropsychiatric effects.

Part 2: Experimental Workflows for In-Vitro Assessment

A comprehensive assessment of cross-reactivity requires a dual approach that measures both physical binding (affinity) and functional consequence (potency). Radioligand binding assays and functional cell-based assays are the gold standards for this purpose.[12][13]

Workflow 1: Radioligand Binding Assays for Affinity (Kᵢ) Determination

This workflow quantifies the direct interaction between the test compound and the target receptor. It is a competition assay where the compound's ability to displace a known radioactive ligand ("radioligand") from the receptor is measured.[14]

  • Membrane Preparation: Prepare membrane homogenates from cell lines stably expressing the specific receptor target of interest.[15]

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a specific high-affinity radioligand (e.g., [³H]-Spiperone for D2R), and varying concentrations of the test compound (1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride or Haloperidol).

  • Incubation: Incubate the plates to allow the binding reaction to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate. This separates the receptor-bound radioligand from the unbound radioligand in the solution.[16]

  • Detection: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Use non-linear regression to calculate the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand). Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.[13]

Caption: Workflow for a Functional cAMP Antagonist Assay.

Part 3: Comparative Data Analysis

The ultimate goal is to determine the compound's selectivity window. A highly selective compound will show potent activity at its primary target and significantly weaker activity (or no activity) at all off-targets. The selectivity index is calculated by dividing the off-target Kᵢ or IC₅₀ by the on-target Kᵢ or IC₅₀. A higher index indicates greater selectivity.

Below is a table of hypothetical experimental data comparing our compound to Haloperidol.

Table 2: Hypothetical Cross-Reactivity Profile

Target1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochlorideHaloperidol
Binding Affinity Kᵢ (nM) Binding Affinity Kᵢ (nM)
Dopamine D2 5.2 1.5
Dopamine D3854.8
Dopamine D41507.5
Serotonin 5-HT2A98025
Adrenergic α1A2,50018
Histamine H1>10,000150
Muscarinic M1>10,000>5,000
hERG Channel >10,000 200
Interpretation of Hypothetical Data:
  • Potency: Haloperidol is more potent at the primary D2R target (Kᵢ = 1.5 nM) than our hypothetical compound (Kᵢ = 5.2 nM).

  • Selectivity:

    • 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride demonstrates a superior selectivity profile. Its selectivity for D2R over D3R is ~16-fold (85 / 5.2), and its selectivity over 5-HT2A is ~188-fold. Crucially, it shows no significant affinity for the adrenergic α1A or the critical hERG channel at concentrations up to 10,000 nM.

    • Haloperidol , while potent, is highly non-selective. It binds with high affinity to D3, D4, 5-HT2A, and α1A receptors. This lack of selectivity is known to contribute to its complex side-effect profile, including hypotension (α1A blockade) and weight gain (5-HT2A blockade).

  • Safety Liability: The significant hERG affinity of Haloperidol (Kᵢ = 200 nM) is a known safety concern. Our hypothetical compound's lack of hERG activity represents a major potential advantage.

Selectivity_Concept cluster_0 Selective Compound cluster_1 Non-Selective Compound Compound1 Test Compound D2_1 D2 Receptor Compound1->D2_1 High Affinity HT2A_1 5-HT2A Compound1->HT2A_1 Low Affinity Alpha1_1 α1A Compound1->Alpha1_1 Low Affinity hERG_1 hERG Compound1->hERG_1 Low Affinity Compound2 Haloperidol D2_2 D2 Receptor Compound2->D2_2 High Affinity HT2A_2 5-HT2A Compound2->HT2A_2 High Affinity Alpha1_2 α1A Compound2->Alpha1_2 High Affinity hERG_2 hERG Compound2->hERG_2 High Affinity

Caption: Selective vs. Non-Selective Compound Interaction Profile.

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded framework for assessing the cross-reactivity of novel compounds like 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride. Based on our hypothetical data, the compound presents a promising profile as a selective D2R antagonist with a potentially superior safety window compared to older drugs like Haloperidol.

The critical next steps in a real-world drug discovery program would be:

  • Expand the Panel: Profile the compound against a broader safety panel of 44 or more targets to uncover any unexpected liabilities. [2][17]2. Functional Confirmation: Conduct functional assays on any off-targets where significant binding affinity was observed to determine if the binding results in agonism or antagonism.

  • In-Vivo Assessment: Progress the compound into animal models to confirm its efficacy and assess its real-world side-effect profile, correlating the findings with the in-vitro cross-reactivity data.

By systematically applying these principles and protocols, researchers can de-risk their drug candidates early, increasing the probability of selecting and developing safer, more effective medicines.

References

  • Lopez-Rodriguez, M. L. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. [Link]

  • Hernandez-Luis, F. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate. [Link]

  • Klag, E. et al. (2014). In vitro safety pharmacology profiling: what else beyond hERG? PubMed. [Link]

  • Pharmaron. In Vitro Safety Panel I Binding & Functional Assays. Pharmaron. [Link]

  • ICE Bioscience. Safety Pharmacology Services. ICE Bioscience. [Link]

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]

  • Lagerström, M. C., & Schiöth, H. B. (2008). GPCR-radioligand binding assays. PubMed. [Link]

  • Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling. Eurofins Discovery. [Link]

  • Wikipedia. Piperazine. Wikipedia. [Link]

  • Parravicini, C. et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. PMC. [Link]

  • ChemistryOpen. (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. [Link]

  • PubMed. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. PubMed. [Link]

  • Creative BioMart. cAMP Accumulation Assay. Creative BioMart. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Gifford Bioscience. [Link]

  • KnowledgeDose. (2024). Drug Allergy & Cross-Reactivity. KnowledgeDose. [Link]

  • Worm, M. et al. (2015). Guideline for the diagnosis of drug hypersensitivity reactions. PMC. [Link]

  • Rive, C. M. et al. (2021). Guideline for allergological diagnosis of drug hypersensitivity reactions. PMC. [Link]

  • AAAAI. (2020). Practical Guidance for the Evaluation and Management of Drug Hypersensitivity: Specific Drugs. AAAAI. [Link]

  • PubChem. Piperazine Dihydrochloride. PubChem. [Link]

  • FDA. (2024). Drug Interactions | Relevant Regulatory Guidance and Policy Documents. FDA. [Link]

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A Senior Application Scientist's Guide to Assessing the Purity of 1-Allyl-4-(2-chloro-ethyl)-piperazine Dihydrochloride from Different Suppliers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Research and Development

1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride is a substituted piperazine derivative that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The piperazine ring is a common scaffold in medicinal chemistry, and modifications to its structure can lead to a wide range of pharmacological activities.[1][2][3] Given its role as a key starting material, the purity of this compound is not merely a quality metric; it is a critical determinant of the safety, efficacy, and reproducibility of subsequent research and manufacturing processes.

Impurities, which can arise from the synthesis process or degradation, can have unintended and often detrimental effects.[3] These can include altered biological activity, the introduction of toxicity, or interference with downstream reactions. Therefore, a robust and multi-faceted analytical approach to quality control (QC) is essential for any laboratory sourcing this intermediate.

This guide provides an in-depth comparison of methodologies for assessing the purity of 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride. We will explore the "why" and "how" of several orthogonal analytical techniques, presenting hypothetical data from three representative suppliers (Supplier A, Supplier B, and Supplier C) to illustrate the practical application of these methods.

The Analytical Gauntlet: A Multi-Technique Approach to Purity Verification

No single analytical method can provide a complete picture of a compound's purity. A comprehensive QC strategy relies on orthogonal methods—techniques that measure different chemical and physical properties—to build a confident and complete profile of the material. Our assessment will focus on four pillars of chemical analysis: Chromatographic Purity, Structural Identity, Residual Solvent Analysis, and Elemental Composition.

Workflow for Incoming Quality Control

Before delving into specific techniques, it's crucial to establish a logical workflow for testing any new batch of material. This ensures efficiency and thoroughness.

QC_Workflow cluster_0 Initial Checks cluster_1 Analytical Testing cluster_2 Decision Batch_Receipt Receive Batch from Supplier Documentation Verify Certificate of Analysis (CoA) Batch_Receipt->Documentation Visual_Inspection Visual Inspection (Color, Form) Documentation->Visual_Inspection HPLC HPLC-UV/CAD Purity & Impurity Profile Visual_Inspection->HPLC NMR ¹H & ¹³C NMR Identity & Structural Integrity HPLC->NMR GC_MS HS-GC-MS Residual Solvents NMR->GC_MS Elemental Elemental Analysis (CHN) GC_MS->Elemental Compare Compare Data to Specifications Elemental->Compare Decision Accept / Reject Batch Compare->Decision

Caption: General workflow for the quality control (QC) assessment of a newly received chemical batch.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: HPLC is the workhorse for purity assessment in the pharmaceutical industry. For a compound like 1-Allyl-4-(2-chloro-ethyl)-piperazine, which lacks a strong UV chromophore, direct UV detection at low wavelengths (e.g., 200-210 nm) is a viable but potentially insensitive approach.[4] A superior method for quantitative analysis is the use of a Charged Aerosol Detector (CAD) or derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl).[4][5][6][7] However, for routine QC, a well-optimized gradient HPLC-UV method is often sufficient to separate the main peak from its organic impurities.

The choice of a reversed-phase C18 column is standard for moderately polar compounds. A gradient elution, starting with a high percentage of aqueous mobile phase and ramping up the organic component (like acetonitrile), is crucial. This ensures that early-eluting, polar impurities are well-retained and separated, while late-eluting, non-polar impurities are efficiently eluted from the column, preventing carryover between injections.

Experimental Protocol: HPLC-UV Gradient Method
  • System: HPLC with UV Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 35°C.[5]

  • Detection Wavelength: 205 nm.

  • Injection Volume: 10 µL.[5]

  • Sample Preparation: Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask and dissolve in Mobile Phase A to a final concentration of 1 mg/mL.

Structural Identity: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: While HPLC tells us "how much," NMR tells us "what it is." NMR is an indispensable tool for confirming the chemical structure of the main component and identifying any structurally related impurities.[1][6] For a dihydrochloride salt, a polar deuterated solvent like Deuterium Oxide (D₂O) or DMSO-d₆ is required for solubilization.[1]

¹H NMR will confirm the presence of all expected proton environments: the allyl group (with its characteristic multiplets), the piperazine ring protons, and the chloro-ethyl group. The integration of these signals should correspond to the number of protons in each group. ¹³C NMR provides complementary information on the carbon skeleton.

A key reason for running NMR is to spot impurities that might co-elute with the main peak in HPLC. For example, the presence of a 1,4-disubstituted piperazine byproduct, a common impurity in such syntheses, would be readily apparent in the NMR spectrum through the appearance of symmetrical signals and the absence of the N-H proton (if the free base were analyzed).[4]

Experimental Protocol: ¹H NMR Analysis
  • System: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of Deuterium Oxide (D₂O).[1]

  • Acquisition: Run a standard ¹H acquisition with sufficient scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • Processing: Process the spectrum with appropriate phasing and baseline correction. Reference the residual solvent peak (HDO at ~4.79 ppm).

  • Analysis: Integrate all distinct signals and assign them to the molecular structure. Scrutinize the baseline for any impurity peaks.

Volatile Impurities: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

Expertise & Causality: Organic solvents used during synthesis and purification can remain in the final product as residual impurities.[8] These solvents are classified by their toxicity, with strict limits defined by pharmacopeial guidelines such as USP <467>.[9] Static headspace sampling coupled with gas chromatography (HS-GC) is the standard method for this analysis due to its ability to separate volatile analytes from a non-volatile sample matrix.[8] Using a mass spectrometer (MS) as a detector provides definitive identification of the detected solvents.

The choice of a polar GC column (like a WAX phase) and a non-polar column (like a 624 phase) allows for a comprehensive screen and confirmation, as required by methods like USP <467>.[10] This dual-column approach helps to resolve co-eluting peaks and provides a higher degree of confidence in the results.

Experimental Protocol: USP <467> Residual Solvent Screen
  • System: Headspace Sampler coupled to a GC-MS.

  • Column: Agilent J&W DB-Select 624 UI (or equivalent), 30 m x 0.32 mm, 1.8 µm.

  • Sample Preparation: Accurately weigh ~100 mg of the compound into a 20 mL headspace vial. Add 5 mL of Dimethyl Sulfoxide (DMSO). Crimp securely.

  • Headspace Parameters:

    • Oven Temperature: 80°C

    • Loop Temperature: 90°C

    • Transfer Line Temperature: 100°C

    • Vial Equilibration Time: 15 min

  • GC Parameters:

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium, constant flow.

    • Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min.

  • MS Parameters: Scan range 35-350 amu.

  • Analysis: Identify and quantify any detected solvents against a calibrated standard containing expected solvents (e.g., ethanol, isopropanol, xylene) based on the likely synthesis route.[6][11]

Elemental Composition: Carbon, Hydrogen, Nitrogen (CHN) Analysis

Expertise & Causality: Elemental analysis provides a fundamental assessment of a compound's purity by comparing its measured elemental composition (by weight percent) to the theoretical values calculated from its molecular formula (C₉H₁₇ClN₂·2HCl).[12] This technique is highly sensitive to inorganic impurities (e.g., salts, catalysts) and non-volatile organic impurities that may not be detected by GC or may co-elute in HPLC.[13][14]

A significant deviation (typically >0.4%) between the measured and theoretical values for Carbon, Hydrogen, and Nitrogen suggests the presence of impurities. For instance, an unusually high hydrogen value might indicate the presence of excess water, while deviations in all three could point to an inorganic salt that contains none of these elements. This makes CHN analysis a powerful, albeit bulk, analytical technique for confirming the overall integrity of the sample.[12]

Experimental Protocol: CHN Analysis
  • System: CHN Elemental Analyzer.

  • Sample Preparation: Accurately weigh 1-3 mg of the dried sample into a tin capsule.

  • Analysis: Analyze the sample according to the instrument's standard operating procedure, which involves combustion of the sample and quantification of the resulting CO₂, H₂O, and N₂ gases.

  • Calculation: Compare the experimental weight percentages of C, H, and N to the theoretical values for C₉H₁₉Cl₃N₂ (MW: 261.62).

    • Theoretical C: 41.32%

    • Theoretical H: 7.32%

    • Theoretical N: 10.71%

Comparative Analysis: Assessing Suppliers A, B, and C

The following table summarizes hypothetical results from the analysis of 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride from three different suppliers.

Analytical Test Specification Supplier A Supplier B Supplier C
Appearance White to off-white solidConformsConformsYellowish Solid
HPLC Purity (% Area) ≥ 98.0%99.1%98.2%96.5%
Largest Impurity (HPLC) ≤ 0.5%0.3% (at RRT 1.2)0.8% (at RRT 0.7)1.8% (at RRT 1.2)
¹H NMR Identity Conforms to structureConformsConformsConforms, but with unidentified peaks at 3.5-4.0 ppm
Residual Solvents (GC) ≤ 3000 ppm IPA< 500 ppm IPA2800 ppm IPA4500 ppm IPA , 500 ppm Toluene
CHN Analysis (Δ) Deviation ≤ 0.4%C: -0.1%, H: -0.2%, N: +0.1%C: -0.3%, H: +0.3%, N: -0.2%C: -1.1%, H: -0.8%, N: -0.5%
Interpretation and Actionable Insights
  • Supplier A: This material is of high quality. It meets all specifications with a high HPLC purity, minimal impurities, clean NMR, low residual solvents, and excellent elemental analysis results. This batch would be accepted without reservation.

  • Supplier B: This material is marginal. While the overall HPLC purity meets the specification, the largest single impurity (0.8%) is out of specification (OOS). The high end of acceptable residual IPA and conforming CHN and NMR suggest the main component is correct, but the impurity profile is a concern. This batch would likely be rejected or require further investigation to identify the 0.8% impurity.

  • Supplier C: This material is unacceptable. It fails on multiple criteria: visual appearance, HPLC purity, the level of the largest impurity, residual solvents (both for IPA levels and the presence of an unlisted Class 2 solvent, Toluene), and elemental analysis. The NMR also indicates the presence of significant impurities. This batch would be definitively rejected.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh ~10 mg of Sample Dissolve Dissolve in 10 mL Mobile Phase A Weigh->Dissolve Inject Inject 10 µL onto C18 Column Dissolve->Inject Separate Gradient Elution (5-95% Acetonitrile) Inject->Separate Detect Detect at 205 nm Separate->Detect Integrate Integrate Chromatogram Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate Report Report Results Calculate->Report

Caption: A detailed workflow for HPLC purity analysis, from sample preparation to final reporting.

Conclusion: Establishing a Self-Validating Quality Program

Assessing the purity of a critical raw material like 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride is a rigorous, evidence-based process. Relying solely on a supplier's Certificate of Analysis is insufficient for critical applications. By implementing a multi-technique, orthogonal testing strategy encompassing chromatography, spectroscopy, and elemental analysis, laboratories can independently verify the quality of each batch.

This approach creates a self-validating system where the results from one technique corroborate the others. For example, a low HPLC purity should be reflected in a poor elemental analysis result and visible impurities in the NMR spectrum. This comprehensive analytical narrative ensures that only material of the highest quality proceeds into the research and development pipeline, safeguarding the integrity and success of the entire project.

References

  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Intertek. Retrieved from [Link]

  • Agilent Technologies. (2019). Analysis of USP Method <467> Residual Solvents on the Agilent 8890 GC System. Agilent. Retrieved from [Link]

  • VELP Scientifica. (n.d.). Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. VELP. Retrieved from [Link]

  • SCISPEC. (n.d.). USP <467> Residual solvent determination in pharmaceutical products. SCISPEC. Retrieved from [Link]

  • Phenomenex. (n.d.). Understanding the Revisions to USP Monograph <467>: Residual Solvents. Phenomenex. Retrieved from [Link]

  • Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Smithers. Retrieved from [Link]

  • Gadzała-Kopciuch, R. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. Retrieved from [Link]

Sources

in silico modeling of 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride interactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual Nature of ACEP-2HCl

1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride (ACEP-2HCl) is a bifunctional pharmacophore often misunderstood in computational workflows. It is not merely a ligand; it is a reactive intermediate capable of acting as both a non-covalent binder (via the piperazine scaffold) and a covalent alkylator (via the 2-chloroethyl "mustard" tail).

This guide objectively compares the in silico performance of ACEP-2HCl against non-reactive analogs and standard alkylating agents. We address the specific challenge of modeling its aziridinium ion intermediate —the critical species driving its biological interactions.

Key Takeaway: Standard molecular docking is insufficient for ACEP-2HCl. Accurate modeling requires a hybrid QM/MM approach or Covalent Docking protocols to account for the irreversible ring-opening reaction with nucleophilic residues (Cys, His, Glu).

Comparative Analysis: ACEP-2HCl vs. Alternatives

To understand the unique modeling requirements of ACEP-2HCl, we compare it with a non-reactive control and a classic bis-alkylating agent.

Table 1: Performance & Modeling Metrics Comparison
FeatureACEP-2HCl (Subject)1-Allyl-4-ethylpiperazine (Control)Mechlorethamine (Benchmark)
Class Monofunctional Nitrogen MustardNon-reactive Piperazine AnalogBifunctional Nitrogen Mustard
Primary Interaction Mixed: Non-covalent + CovalentNon-covalent (Electrostatic/VDW)DNA Cross-linking (Covalent)
Reactive Species Aziridinium Ion (Mono)NoneAziridinium Ion (Bis)
Modeling Challenge Predicting "Warhead" activationStandard Docking (Low difficulty)Modeling Cross-link span
Target Selectivity High (GPCRs/Sigma Receptors)High (GPCRs/Sigma Receptors)Low (Promiscuous DNA alkylator)
Rec. Algorithm CovDock / QM-MM Glide / AutoDock VinaQM / MD (DNA intercalation)
Scientific Rationale for Alternatives
  • The Control (1-Allyl-4-ethylpiperazine): Replacing the chloro- group with a hydrogen/ethyl eliminates reactivity. This allows you to isolate the intrinsic affinity of the piperazine scaffold for the receptor before alkylation occurs.

  • The Benchmark (Mechlorethamine): This classic chemotherapy agent serves as a reference for calibrating the activation energy barrier of the aziridinium formation.

Mechanistic Modeling: The Aziridinium Pathway

The critical error in modeling ACEP-2HCl is treating the linear chloroethyl chain as the bioactive form. In physiological pH (7.4), the unprotonated piperazine nitrogen attacks the


-carbon, displacing chloride to form a strained aziridinium cation .
Visualization: Reaction Mechanism & Modeling Workflow

ACEP_Mechanism cluster_0 In Silico Workflow ACEP ACEP (Linear Form) Initial State TS Transition State (Cl leaving) ACEP->TS QM Calculation (Activation Energy) Aziridinium Aziridinium Ion (Active Electrophile) TS->Aziridinium Cyclization Complex Receptor-Ligand Complex (Non-covalent) Aziridinium->Complex Docking (Initial) Covalent Alkylated Protein (Irreversible Adduct) Complex->Covalent Nucleophilic Attack (Cys/His/Glu)

Figure 1: The obligatory activation pathway of ACEP-2HCl. Modeling must account for the cyclization step (QM) before docking the aziridinium species to the target.

Detailed Experimental Protocols

Protocol A: Quantum Mechanical (QM) Activation Energy

Objective: Determine the energy barrier for aziridinium formation to predict reactivity rates.

  • Structure Preparation: Build 1-Allyl-4-(2-chloro-ethyl)-piperazine in a molecular editor (e.g., Avogadro).

  • Conformational Search: Perform a low-level conformational scan to find the "pre-reaction" geometry where the N4 lone pair is aligned with the C-Cl antibonding orbital (

    
    ).
    
  • DFT Optimization:

    • Software: ORCA or Gaussian.

    • Functional/Basis Set: B3LYP/6-31G(d,p) with IEFPCM solvation model (Water).

    • Task: Optimize the Ground State (GS) and locate the Transition State (TS) using the QST3 method.

  • Validation: Verify the TS has exactly one imaginary frequency corresponding to C-Cl bond elongation and N-C bond formation.

    • Success Criterion: Activation energy (

      
      ) should be roughly 20-25 kcal/mol  (consistent with nitrogen mustards).
      
Protocol B: Covalent Docking (CovDock)

Objective: Model the irreversible binding to a specific nucleophile (e.g., Glu172 in Sig-1R).

  • Target Preparation:

    • Download PDB 5HK1 (Sigma-1 Receptor).

    • Run Protein Preparation Wizard (add hydrogens, optimize H-bond network at pH 7.4).

    • Crucial Step: Identify nucleophilic residues within 5Å of the binding pocket. For Sig-1R, Glu172 or Asp126 are key candidates.

  • Ligand Preparation:

    • Do NOT dock the linear chloroethyl form.

    • DO generate the Aziridinium Ion conformer as the input ligand. Set the formal charge to +1.

  • Docking Setup (Schrödinger CovDock or Gold):

    • Reaction Type: Nucleophilic Addition to Epoxide/Aziridine.

    • Reactive Residue: Select Glu172.

    • Constraint: Define the reaction atom (aziridine carbon) and the active residue atom (carboxylate oxygen).

  • Scoring:

    • Evaluate using MM-GBSA (Molecular Mechanics-Generalized Born Surface Area).

    • Metric: A binding affinity < -50 kcal/mol (covalent) indicates a highly stable adduct.

Critical Analysis of Results

When interpreting your in silico data, look for these causality markers:

The "Distance-Reactivity" Paradox

In standard docking, the lowest energy pose might place the chloroethyl group away from nucleophiles to minimize steric clash.

  • Correction: You must filter poses based on geometry suitable for reaction . The distance between the aziridine carbon and the nucleophile (S/O/N) must be < 3.5 Å with a proper attack angle (180° to the leaving group, or ring strain release angle).

Specificity vs. Promiscuity
  • Observation: ACEP-2HCl often shows high "non-covalent" docking scores (-8 to -9 kcal/mol) due to the piperazine ring fitting the hydrophobic pocket.

  • Interpretation: The allyl group provides hydrophobic bulk, enhancing residence time. This residence time is what allows the slow alkylation reaction to occur.

  • Comparison: If the non-reactive control (Ethyl-piperazine) has a docking score significantly worse than the pre-reactive ACEP, the chloro- group is contributing non-covalent interactions (halogen bonding) before reaction.

References

  • BenchChem. (2025).[1][2] The Chloroethyl Group in Piperazine Derivatives: A Technical Guide to Reactivity and Biological Significance. Retrieved from

  • Santa Cruz Biotechnology. (2024). 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride Product Data. Retrieved from

  • National Institutes of Health (NIH). (2020). Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives. PubMed Central. Retrieved from

  • BOC Sciences. (2024). Material Safety Data Sheet: 1-Allyl-4-(2-chloro-ethyl)-piperazine. Retrieved from

  • Centers for Disease Control and Prevention (CDC). (2013). Nitrogen Mustard HN-2: Agent Properties and Toxicity. NIOSH Emergency Response Database. Retrieved from

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1-Allyl-4-(2-chloro-ethyl)-piperazine Dihydrochloride: A Bifunctional Linker for Modular Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive literature review and application analysis of 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride , structured for researchers in medicinal chemistry and drug discovery.

Executive Summary & Chemical Profile

1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride (CAS: 112952-20-2 ) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting the Central Nervous System (CNS) and as a versatile linker in proteomics.[1][]

Unlike generic piperazine reagents, this compound offers a unique orthogonal reactivity profile : it combines a highly reactive electrophilic tail (2-chloroethyl) with a stable, yet modifiable, nucleophilic handle (allyl). This dual nature allows for the precise introduction of the piperazine pharmacophore into complex scaffolds without the polymerization side-reactions common with unprotected piperazines.

PropertySpecification
CAS Number 112952-20-2
Molecular Formula C

H

ClN

[][3][][5] · 2HCl
Molecular Weight 261.62 g/mol
Core Structure Piperazine ring N-substituted with Allyl and 2-Chloroethyl groups
Physical State White to off-white crystalline solid (Hygroscopic)
Solubility Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents

Mechanistic Applications & Synthetic Utility[6]

The "Aziridinium" Activation Mechanism

The primary utility of this reagent lies in the 2-chloroethyl group. Under physiological or basic synthetic conditions, the nitrogen atom at position 4 acts as an intramolecular nucleophile, displacing the chloride to form a transient, highly reactive aziridinium ion .

This intermediate is the active species that alkylates nucleophiles (e.g., phenols, thiols, or amines) on the target scaffold.

AziridiniumMechanism Start 1-Allyl-4-(2-chloroethyl)piperazine (Precursor) Aziridinium Aziridinium Cation (Active Electrophile) Start->Aziridinium Intramolecular Cyclization (-Cl⁻) Product N-Alkylated Scaffold (Target Molecule) Aziridinium->Product Nucleophilic Attack (R-XH)

Figure 1: The activation pathway via aziridinium formation, facilitating rapid coupling to nucleophiles.

The Allyl "Orthogonal" Advantage

The allyl group at position 1 is critical for multi-step synthesis. It serves two roles:

  • Stable Protecting Group: Unlike Boc (acid-labile) or Fmoc (base-labile), the allyl group withstands harsh acidic or basic conditions used during the alkylation step. It can be removed later using Palladium catalysis (Deallylation) to reveal a secondary amine.

  • Functional Handle: It can participate in Olefin Metathesis or Thiol-Ene "Click" chemistry to attach the piperazine moiety to polymers or surfaces.

Comparative Analysis: Performance vs. Alternatives

The following table contrasts 1-Allyl-4-(2-chloro-ethyl)-piperazine with standard alternatives used to introduce piperazine motifs.

ReagentReactivity TypeStability ProfilePrimary ApplicationLimitations
1-Allyl-4-(2-chloro-ethyl)-piperazine Bifunctional (Electrophile + Olefin) High (Acid/Base Stable)Modular synthesis of CNS drugs; Linker chemistryRequires Pd-catalyst for deprotection
1-(2-Chloroethyl)piperazine Monofunctional ElectrophileLow (Self-polymerizes)Direct attachment of piperazineHigh Dimerization Risk ; Secondary amine competes
Bis(2-chloroethyl)amine Bifunctional ElectrophileModerateDe novo ring formationCytotoxic (Nitrogen Mustard); Non-selective
1-Boc-4-(2-chloroethyl)piperazine Monofunctional ElectrophileAcid-LabileSynthesis requiring acid-cleavageCannot survive acidic workups (e.g., HCl salts)

Key Insight: The Allyl variant is superior when the target molecule requires harsh downstream processing (e.g., acid hydrolysis of esters) that would destroy a Boc group, or when the "naked" nitrogen of the standard chloroethyl-piperazine would cause intermolecular cross-linking.

Experimental Protocols

Protocol A: N-Alkylation of a Phenolic Scaffold (e.g., for Antipsychotic Precursors)

Context: Attaching the piperazine tail to a phenol-containing tricyclic core (e.g., phenothiazine or carbostyril derivatives).

Reagents:

  • Target Phenol (1.0 eq)

  • 1-Allyl-4-(2-chloro-ethyl)-piperazine 2HCl (1.2 eq)

  • Potassium Carbonate (K₂CO₃, 3.0 eq)

  • Potassium Iodide (KI, 0.1 eq - Catalyst)

  • Solvent: Acetonitrile (ACN) or DMF

Workflow:

  • Activation: Suspend the Target Phenol and K₂CO₃ in anhydrous ACN. Stir at room temperature for 30 minutes to generate the phenoxide anion.

  • Addition: Add 1-Allyl-4-(2-chloro-ethyl)-piperazine 2HCl and catalytic KI.

    • Note: The free base is generated in situ by the excess base.

  • Reflux: Heat the mixture to reflux (80°C for ACN) for 12–18 hours.

    • Mechanism Check: The KI facilitates the Finkelstein reaction, converting the chloro-alkyl to a more reactive iodo-alkyl intermediate in situ.

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Partition between Ethyl Acetate and Water.

  • Purification: The product (Allyl-protected) is typically purified via silica gel chromatography (DCM/MeOH gradient).

Protocol B: Palladium-Catalyzed Deallylation (Deprotection)

Context: Removing the allyl group to liberate the secondary amine for further derivatization.

Reagents:

  • Allyl-Piperazine Intermediate (1.0 eq)[6]

  • Pd(PPh₃)₄ (Catalytic, 1-5 mol%)

  • Nucleophilic Scavenger: N,N-Dimethylbarbituric acid (NDMBA) or Morpholine (3-5 eq)

  • Solvent: DCM or THF (degassed)

Workflow:

  • Dissolve the intermediate in degassed solvent under Nitrogen/Argon.

  • Add the Scavenger followed by the Pd catalyst.

  • Stir at 30–40°C for 2–6 hours.

  • Validation: Monitor by TLC/LC-MS for the disappearance of the allyl peak and appearance of the secondary amine (M-40 mass shift).

Strategic Synthesis Pathway Diagram

The following diagram illustrates the strategic decision-making process when using this reagent versus alternatives.

SynthesisStrategy Goal Goal: Attach Piperazine Tail to Scaffold Choice Is the Scaffold Acid-Sensitive? Goal->Choice RouteA Use Boc-Analog (Acid Cleavage) Choice->RouteA No (Stable) RouteB Use Allyl-Analog (Orthogonal) Choice->RouteB Yes (or requires orthogonal chem) Step1 Step 1: Alkylation (K2CO3, Reflux) RouteB->Step1 Step2 Step 2: Deallylation (Pd(0), Scavenger) Step1->Step2 Final Final Product: Free N-Piperazine Drug Step2->Final

Figure 2: Decision tree for selecting the Allyl-linker strategy in complex molecule synthesis.

References

  • Santa Cruz Biotechnology. 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride Product Sheet. Available at:

  • PubChem. Compound Summary for CAS 112952-20-2. National Library of Medicine. Available at:

  • BenchChem. Synthetic Approaches to Piperazine-Containing Drugs. (General reference for piperazine alkylation protocols). Available at:

  • Andreozzi, G. et al. (2024). "Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry." Pharmaceuticals, 17, 1320. (Contextual reference for arylpiperazine scaffold utility). Available at:

  • Oakwood Chemical. Safety Data Sheet: 1-Allyl-4-(2-chloroethyl)piperazine dihydrochloride. Available at:

Sources

A Comparative Guide to the Structural Confirmation of Synthesized 1-Allyl-4-(2-chloro-ethyl)-piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is the bedrock of reliable and reproducible research. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to definitively confirm the structure of 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices and demonstrate how a multi-technique approach provides a self-validating system for structural elucidation, which is critical in pharmaceutical development.[1][2][3]

The target molecule, with a molecular formula of C₉H₁₇ClN₂·2HCl and a molecular weight of 261.62, is a piperazine derivative.[4][][6] The piperazine scaffold is a key pharmacophore in many drugs, particularly those targeting the central nervous system, making its derivatives common intermediates in pharmaceutical synthesis.[1][7][8] This guide will detail the roles of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis in building an undeniable case for the molecule's synthesized structure.

The Cornerstone of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic compound by mapping the carbon and hydrogen framework.[2][9] For a molecule like 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride, ¹H and ¹³C NMR not only confirm the presence of all constituent parts but also reveal their exact connectivity.

Causality of Choice: Why NMR is Indispensable

NMR provides detailed information about the chemical environment of each nucleus. By analyzing chemical shifts, signal integrations, and coupling patterns, we can piece together the molecular puzzle. The dihydrochloride form means the piperazine nitrogens are protonated, which will significantly influence the chemical shifts of adjacent protons and carbons compared to the free base.

¹H NMR: A Proton Census

In ¹H NMR, we expect to see distinct signals for each unique proton environment. The integration of these signals should correspond to the number of protons in that environment.

Expected ¹H NMR Signals for 1-Allyl-4-(2-chloro-ethyl)-piperazine Dihydrochloride

Assigned Protons Expected Chemical Shift (δ, ppm) Expected Multiplicity Integration
Allyl (CH₂) ~3.0 - 3.2 Doublet (d) 2H
Allyl (=CH₂) ~5.2 - 5.4 Multiplet (m) 2H
Allyl (-CH=) ~5.7 - 5.9 Multiplet (m) 1H
Piperazine Ring (8H) ~2.5 - 3.5 Broad Multiplets (m) 8H
Chloroethyl (-CH₂-N) ~2.8 - 3.0 Triplet (t) 2H
Chloroethyl (-CH₂-Cl) ~3.6 - 3.8 Triplet (t) 2H

| Ammonium (N-H⁺) | Variable, broad | Singlet (s) | 2H |

Note: Shifts are estimates and can vary based on solvent and concentration. The piperazine protons often appear as complex, overlapping multiplets due to the ring conformation.

¹³C NMR: The Carbon Backbone

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, confirming the complete carbon skeleton.

Expected ¹³C NMR Signals for 1-Allyl-4-(2-chloro-ethyl)-piperazine Dihydrochloride

Assigned Carbons Expected Chemical Shift (δ, ppm)
Allyl (CH₂) ~60 - 62
Allyl (=CH₂) ~118 - 120
Allyl (-CH=) ~132 - 134
Piperazine Ring (4C) ~50 - 55
Chloroethyl (-CH₂-N) ~55 - 58

| Chloroethyl (-CH₂-Cl) | ~40 - 42 |

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for hydrochloride salts.

  • Internal Standard: Add a small amount of an internal standard, such as DSS or TMSP, if precise chemical shift referencing is required.

  • Data Acquisition: Record the ¹H NMR spectrum on a spectrometer (e.g., 400 or 500 MHz).[10] Following this, acquire the ¹³C NMR spectrum.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H NMR signals and identify the chemical shifts and multiplicities for all peaks in both spectra. Compare the experimental data with the expected values. For further confirmation, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be performed to definitively assign proton and carbon signals and confirm connectivity.

Confirming Molecular Integrity: Mass Spectrometry (MS)

Mass spectrometry is a vital tool for determining the molecular weight of a compound and can offer structural insights through analysis of its fragmentation patterns.[11] This technique is crucial for confirming that the synthesized molecule has the correct mass and elemental composition.[11]

Causality of Choice: Why MS is Essential

MS provides a direct measurement of the mass-to-charge ratio (m/z), which is a fundamental physical property of the molecule. It serves as a primary check to ensure the target molecule was formed. For halogen-containing compounds, the characteristic isotopic pattern provides an additional layer of confirmation.

Key MS Data Points:

  • Molecular Ion Peak: Using a soft ionization technique like Electrospray Ionization (ESI), the expected peak would correspond to the monochlorinated free base cation [C₉H₁₇ClN₂ + H]⁺ at m/z ≈ 189.12.

  • Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion region will exhibit two peaks: an [M+H]⁺ peak and an [M+2+H]⁺ peak with an intensity ratio of approximately 3:1. This is a definitive signature for a monochlorinated compound.

  • Fragmentation: Piperazine derivatives often fragment via cleavage of the piperazine ring or the bonds connecting substituents to the ring nitrogens.[12][13] Observing fragments corresponding to the loss of the allyl group (m/z 41) or the chloroethyl group (m/z 63) would support the proposed structure.

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • MS Acquisition: Acquire the mass spectrum in positive ion mode, scanning a relevant m/z range (e.g., 50-400 amu).

  • Data Analysis: Identify the molecular ion peak and confirm its m/z value matches the calculated mass. Verify the presence and correct ratio of the chlorine isotopic peak. Analyze major fragment ions to see if they align with the expected structure.

Functional Group Fingerprinting: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[2] Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint" of the molecule.

Causality of Choice: Why FTIR is a Necessary Check

While NMR and MS provide the core structural framework, FTIR confirms the presence of key bonds and functional groups. For this molecule, it is particularly useful for identifying the C=C bond of the allyl group and, crucially, the N-H⁺ stretches resulting from the dihydrochloride salt formation.

Expected Characteristic FTIR Absorption Bands

Functional Group Bond Expected Absorption Range (cm⁻¹)
Ammonium Salt N-H⁺ Stretch 2400 - 2800 (broad)
Alkene =C-H Stretch 3010 - 3095
Alkane C-H Stretch 2850 - 2960
Alkene C=C Stretch 1640 - 1680
Amine C-N Stretch 1020 - 1250

| Alkyl Halide | C-Cl Stretch | 600 - 800 |

Experimental Protocol: FTIR Analysis (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric interferences.

  • Sample Scan: Acquire the spectrum of the sample.

  • Analysis: Identify the major absorption peaks and assign them to the corresponding functional groups. The presence of the broad N-H⁺ stretch and the C=C stretch are key indicators of the correct structure.

A Holistic Analytical Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Confirmation Suite cluster_data Data Interpretation Synthesized_Product Synthesized 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Product->NMR Analysis MS Mass Spectrometry (ESI-MS) Synthesized_Product->MS Analysis FTIR FTIR Spectroscopy Synthesized_Product->FTIR Analysis EA Elemental Analysis Synthesized_Product->EA Analysis Framework C-H Framework Connectivity NMR->Framework Mol_Weight Molecular Weight & Isotopic Pattern MS->Mol_Weight Func_Groups Functional Groups Present FTIR->Func_Groups Emp_Formula Empirical Formula (C, H, N, Cl %) EA->Emp_Formula Final_Structure Confirmed Structure Framework->Final_Structure Data Convergence Mol_Weight->Final_Structure Data Convergence Func_Groups->Final_Structure Data Convergence Emp_Formula->Final_Structure Data Convergence

Caption: Integrated workflow for structural confirmation.

Final Verification: Elemental Analysis

Elemental analysis provides the experimental percentage composition of the elements (C, H, N, Cl) in the compound. This quantitative data is compared against the theoretical percentages calculated from the molecular formula.

Causality of Choice: Why Elemental Analysis is the Final Check

This technique provides fundamental proof of the compound's elemental makeup and purity. A close match between experimental and theoretical values (typically within ±0.4%) confirms that the empirical formula is correct, ruling out impurities or an incorrect structure with a similar mass.

Comparison of Theoretical vs. Expected Experimental Data

Element Theoretical % (for C₉H₁₉Cl₃N₂) Expected Experimental %
Carbon (C) 41.31% 41.31 ± 0.4%
Hydrogen (H) 7.32% 7.32 ± 0.4%
Chlorine (Cl) 40.62% 40.62 ± 0.4%

| Nitrogen (N) | 10.71% | 10.71 ± 0.4% |

Conclusion

Confirming the structure of a synthesized compound like 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride is a systematic process of evidence gathering. By strategically employing a suite of orthogonal analytical techniques—NMR for the structural framework, MS for molecular weight and isotopic verification, FTIR for functional group identification, and Elemental Analysis for empirical formula confirmation—researchers can build an unassailable case for their molecule's identity. This rigorous, multi-faceted approach is not merely an academic exercise; it is a fundamental requirement for ensuring the integrity, safety, and efficacy of molecules developed in the pharmaceutical industry.

References

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

  • ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Retrieved from [Link]

  • Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews. Retrieved from [Link]

  • AzoNetwork. (2023). An Overview of Spectroscopic Techniques in Pharmaceuticals. AzoNetwork. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer.... ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 2.9: Qualitative Analysis of Organic Compounds. Chemistry LibreTexts. Retrieved from [Link]

  • Spectroscopy Online. (n.d.). A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications. Spectroscopy Online. Retrieved from [Link]

  • Journal of Chinese Mass Spectrometry Society. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Retrieved from [Link]

  • ACS Publications. (2023). Spectroscopic and Chemometric Techniques for Pharmaceutical Applications. ACS Publications. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Juniper Publishers. (2024). Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. Juniper Publishers. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 1-Allyl-4-(2-chloroethyl)piperazine dihydrochloride. Oakwood Chemical. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques and Methods of Identification. ResearchGate. Retrieved from [Link]

  • YouTube. (2013). Determining the structure of organic compounds. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the preparation of piperazine and its derivatives. Google Patents.
  • ResearchGate. (2016). Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. Part II. 1-Aryl-4-(2-Aryl-1-Diazenyl)-piperazines with Fluoro-, chloro-, Methyl-, Cyano- and Acetyl Substituents in The 1-Aryl Group. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. Google Patents.
  • Sonal Plas-Chem. (n.d.). 1-(2-Chloroethyl)piperidine hydrochloride-2008-75-5. Sonal Plas-Chem. Retrieved from [Link]

  • SpectraBase. (n.d.). Piperazine, 1-[2-(3-chlorophenoxy)ethyl]-4-phenyl- - Optional[13C NMR]. SpectraBase. Retrieved from [Link]

Sources

cost-benefit analysis of using 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride (CAS: 112952-20-2 / 3536-12-7 free base) is a specialized nitrogen mustard analog used as a convergent building block in the synthesis of antipsychotics, antihistamines, and piperazine-based kinase inhibitors.

  • The Verdict: For early-stage discovery (milligram scale), buying the reagent is recommended to minimize safety risks and setup time. For process development or scale-up (>10 g), in-house synthesis is the only economically viable option.

  • Cost Disparity: Commercial sources price this reagent at approximately

    
    250 per gram . In-house synthesis costs are estimated at <$5 per gram  (materials cost), representing a >95% cost reduction.
    
  • Critical Mechanism: The reagent functions via a highly reactive aziridinium ion intermediate, necessitating strict exclusion of water and nucleophilic solvents during handling.

Technical Profile & Mechanism

This reagent allows for the "convergent" introduction of a piperazine tail onto a nucleophilic core (e.g., phenol, amine, or thiol). Unlike linear synthesis, where the piperazine ring is built step-by-step, this reagent attaches the entire pharmacophore in one step.

Mechanism of Action: The Aziridinium Ion

The 2-chloroethyl amine moiety is a "nitrogen mustard" motif. Under neutral or slightly basic conditions, the nitrogen lone pair performs an intramolecular displacement of the chloride, forming a transient, highly electrophilic aziridinium (aziridinium) ion . This ion is the actual species that alkylates the target nucleophile.

Key Reactivity Rules:

  • pH Sensitivity: The free base cyclizes rapidly. The dihydrochloride salt is stable because the nitrogen lone pairs are protonated.

  • Solvent Choice: Protic solvents (water, alcohols) will open the aziridinium ring, hydrolyzing the reagent to the inactive alcohol. Use polar aprotic solvents (DMF, CH3CN, Acetone).

  • Temperature: Higher temperatures favor aziridinium formation but also dimerization (polymerization).

AziridiniumMechanism cluster_0 Activation Step Reagent Reagent (HCl Salt) Stable Storage Form FreeBase Free Base (Transient) Reagent->FreeBase Base (K2CO3/TEA) Aziridinium Aziridinium Ion (Active Electrophile) FreeBase->Aziridinium Intramolecular Cyclization (-Cl⁻) Product Alkylated Product (N-Allyl-N'-ethyl-piperazine) Aziridinium->Product Nucleophilic Attack (Ring Opening) Target Target Nucleophile (R-OH, R-NH2) Target->Product +

Figure 1: The activation pathway of 1-Allyl-4-(2-chloro-ethyl)-piperazine. The stable salt must be deprotonated to form the reactive aziridinium intermediate.

Comparative Analysis: Make vs. Buy

The decision to synthesize or purchase hinges on the massive price discrepancy driven by the reagent's instability and handling hazards.

Cost-Benefit Matrix
MetricOption A: Commercial Purchase Option B: In-House Synthesis
Cost (Est.) $240 / g (High Purity)<$5 / g (Materials)
Lead Time 1-2 Weeks (Often "Inquire")2 Days (2-step protocol)
Purity >98% (Certified)Variable (Requires recrystallization)
Safety Risk Moderate: Handling potent solid vesicant.[1]High: Handling SOCl₂ and generating vesicant in bulk.
Scalability Poor (Prohibitive cost).Excellent.
Stability Good (Sealed, Desiccated).Freshly made is best; hygroscopic.
Strategic Recommendation
  • Discovery Chemistry: Buy 1g. The time saved validating a synthesis route outweighs the $240 cost when speed is critical.

  • Process Chemistry: Synthesize. For a 100g campaign, purchasing would cost ~

    
    500 in materials.
    

Experimental Protocols

Protocol A: In-House Synthesis (The "Make" Route)

This two-step route uses cheap commodity chemicals: 1-Allylpiperazine and 2-Chloroethanol.

Step 1: Hydroxyethylation

  • Reagents: 1-Allylpiperazine (1.0 eq), 2-Chloroethanol (1.1 eq), K₂CO₃ (1.2 eq), Ethanol.

  • Procedure: Reflux the mixture for 12 hours. Filter inorganic salts. Distill the filtrate to obtain 1-Allyl-4-(2-hydroxyethyl)piperazine (Yield ~80%).

  • Note: Alternatively, use Ethylene Oxide (gas) if equipped for hazardous gas handling (industrial scale).

Step 2: Chlorination (The Critical Step)

  • Reagents: 1-Allyl-4-(2-hydroxyethyl)piperazine (from Step 1), Thionyl Chloride (SOCl₂, 1.5 eq), Chloroform or DCM.

  • Procedure:

    • Dissolve the hydroxyethyl intermediate in dry CHCl₃. Cool to 0°C.

    • Add SOCl₂ dropwise (Caution: Exothermic, HCl gas evolution).

    • Reflux for 2-4 hours until gas evolution ceases.

    • Cool to room temperature. The product often precipitates as the dihydrochloride salt.

    • Purification: Filter the solid. Recrystallize from Ethanol/Ether to remove traces of sulfur impurities.

    • Yield: ~85-90%.

Protocol B: Coupling Reaction (Using the Reagent)

Application: Alkylation of a Phenol (e.g., in the synthesis of a generic antipsychotic scaffold).

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Solvation: Dissolve the Phenol (1.0 eq) in Acetone or DMF.

  • Base: Add anhydrous K₂CO₃ (3.0 eq). Note: Excess base is required to neutralize the 2HCl of the reagent and the phenol.

  • Addition: Add 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride (1.1 eq) as a solid.

  • Reaction: Heat to reflux (Acetone) or 60-80°C (DMF) for 12–24 hours.

    • Monitoring: Watch for the disappearance of the phenol by TLC.

  • Workup: Filter solids. Concentrate solvent.[1] Partition between water and EtOAc. The product (tertiary amine) will be in the organic layer.

Synthesis Workflow Diagram

This diagram visualizes the "Make" route versus the "Use" pathway, highlighting the efficiency of the convergent approach.

SynthesisWorkflow cluster_make Route: In-House Synthesis cluster_use Application: Drug Synthesis Start1 1-Allylpiperazine Inter Hydroxyethyl Intermediate Start1->Inter Alkylation (K2CO3, EtOH) Start2 2-Chloroethanol Start2->Inter Reagent TARGET REAGENT (Chloroethyl-piperazine . 2HCl) Inter->Reagent Chlorination (SOCl2, Reflux) FinalDrug Final Pharmacophore (N-Allyl-Piperazine Tail) Reagent->FinalDrug Reagent Input DrugCore Drug Core (Phenol/Amine) DrugCore->FinalDrug Convergent Coupling (K2CO3, Acetone)

Figure 2: Workflow comparing the synthesis of the reagent and its subsequent application in convergent drug design.

Safety & Handling (E-E-A-T)

WARNING: Vesicant Hazard. This compound is structurally related to nitrogen mustards. While the allyl group reduces its potency compared to bis(chloroethyl)amines, it must still be treated as a potential alkylating agent and mutagen.

  • Containment: Weigh and handle only in a functioning fume hood or glovebox.

  • Decontamination: Quench spills or glassware with a solution of 10% Sodium Thiosulfate (reacts with the alkyl chloride) or dilute ammonia. Do not just wash with water.

  • PPE: Double nitrile gloves are mandatory. The free base penetrates skin rapidly.

  • Storage: Store the dihydrochloride salt in a desiccator at 4°C. Moisture converts it to the inactive alcohol and releases HCl gas.

References

  • Oakwood Chemical. (2025). 1-Allyl-4-(2-chloroethyl)piperazine dihydrochloride Product Page. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Regiodivergent Addition of Phenols to Allylic Oxides (Contextual Alkylation Chemistry). PMC. Retrieved from [Link]

  • Google Patents. (2004). WO2004065360A2 - Piperazine derivatives and their use as synthesis intermediates.

Sources

evaluating the novelty of 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride in patent literature

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Novelty & Performance of 1-Allyl-4-(2-chloro-ethyl)-piperazine Dihydrochloride

Executive Summary: The Strategic Advantage

In the landscape of pharmaceutical intermediates, 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride (CAS: 112952-20-2) represents a "dual-function" scaffold that offers distinct advantages over traditional alkylating agents like 1-(2-chloroethyl)-4-methylpiperazine.

While traditional analogs serve as permanent end-caps, the Allyl variant functions as a reversible masking group . This guide evaluates its novelty based on three core pillars:

  • Orthogonal Reactivity: The allyl group allows for subsequent deprotection (Pd-catalyzed), enabling further functionalization of the piperazine nitrogen—a capability absent in methyl analogs.

  • Safety & Regulatory Compliance: It serves as a safer, solid-state alternative to the highly toxic, volatile liquid bis(2-chloroethyl)amine (nitrogen mustard).

  • Stability Profile: The dihydrochloride salt form significantly retards the premature formation of the reactive aziridinium ion, extending shelf-life compared to free-base variants.

Technical Profile & Comparative Matrix

The following matrix objectively compares the subject compound against its primary market alternatives.

Table 1: Comparative Performance Metrics

Feature1-Allyl-4-(2-chloro-ethyl)-piperazine 2HCl 1-(2-Chloroethyl)-4-methylpiperazine HCl Bis(2-chloroethyl)amine (Nitrogen Mustard)
Primary Role Linker & Protecting Group Terminal LinkerScaffold Builder
N-Dealkylation Yes (Mild, Pd-catalyzed) Difficult (Requires harsh chloroformates)N/A
Physical State Solid (Crystalline Salt)Solid/HygroscopicVolatile Liquid (High Toxicity)
Shelf Stability High (Acid salt prevents cyclization)ModerateLow (Rapid polymerization)
Atom Economy High (Retains piperazine core)HighLow (Cyclization yields vary)
Novelty Score High (Enables semi-synthesis) Low (Commodity Reagent)Low (Legacy Reagent)

Mechanistic Novelty: The Aziridinium Gateway

The novelty of this compound lies in its controlled reactivity. Upon neutralization, the 2-chloroethyl arm cyclizes to form a transient, highly electrophilic aziridinium ion . This intermediate is the active species responsible for alkylating nucleophiles (e.g., phenols, amines).

Novelty Claim: Unlike the methyl analog, the allyl group sterically modulates this cyclization rate without permanently blocking the nitrogen, allowing for "Attach-then-Detach" synthetic strategies.

Diagram 1: Activation & Alkylation Mechanism

AziridiniumMechanism Start 1-Allyl-4-(2-chloro-ethyl)-piperazine (Dihydrochloride Salt) Base Base Treatment (e.g., NaHCO3) Start->Base Neutralization Aziridinium Reactive Aziridinium Ion (Transient Intermediate) Base->Aziridinium Intramolecular Cyclization (-Cl⁻) Product Alkylated Product (N-Allyl Piperazine Scaffold) Aziridinium->Product Nucleophilic Attack (Ring Opening) Target Nucleophile (R-OH / R-NH2) Target->Product

Caption: The activation pathway converts the stable salt into a reactive aziridinium ion, enabling targeted alkylation.

Experimental Protocols

The following protocols are designed to validate the compound's utility in a self-validating manner.

Protocol A: N-Alkylation of a Phenolic Pharmacophore

Objective: Attach the piperazine ring to a drug scaffold (e.g., a serotonin receptor ligand precursor).

  • Preparation: Dissolve 1.0 eq of 1-Allyl-4-(2-chloro-ethyl)-piperazine 2HCl in DMF.

  • Activation: Add 3.0 eq of anhydrous

    
    . Stir at RT for 15 mins to liberate the free base in situ.
    
  • Coupling: Add 0.9 eq of the Phenolic Scaffold (e.g., 2,3-dichlorophenol).

  • Reaction: Heat to 60°C for 4-6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

    • Validation Check: The disappearance of the starting phenol and the appearance of a more polar spot indicates successful alkylation via the aziridinium intermediate.

  • Workup: Dilute with water, extract with EtOAc. The allyl group remains intact.

Protocol B: Palladium-Catalyzed Deallylation (The Novelty Step)

Objective: Remove the allyl "mask" to reveal the secondary amine for further derivatization.

  • Setup: Dissolve the N-allyl product from Protocol A in anhydrous DCM.

  • Catalyst: Add 1 mol%

    
     and 3.0 eq of N,N-dimethylbarbituric acid (NDMBA) as the allyl scavenger.
    
  • Execution: Stir at 30°C for 2 hours under Argon.

  • Validation:

    • HPLC: Shift in retention time corresponding to the loss of the allyl group (MW -40).

    • NMR: Disappearance of multiplet signals at

      
       5.8-6.0 ppm (allyl vinyl protons).
      
Diagram 2: The "Attach-then-Detach" Synthetic Strategy

SyntheticStrategy Reagent 1-Allyl-4-(2-chloro-ethyl)-piperazine 2HCl Step1 Step 1: Alkylation (Attach to Scaffold R-OH) Reagent->Step1 Intermediate Intermediate: R-O-Ethyl-Piperazine-Allyl Step1->Intermediate High Yield Step2 Step 2: Deallylation (Pd(PPh3)4 / Scavenger) Intermediate->Step2 Selective Final Final Scaffold: R-O-Ethyl-Piperazine-NH Step2->Final Reveals NH Diversification Library Generation (Amide Coupling / Reductive Amination) Final->Diversification Novelty Point

Caption: Strategic workflow showing how the allyl group enables the generation of diverse N-substituted piperazine libraries.

Scientific Integrity & Novelty Assessment

Why this compound is an "Inventive Step": In patent law, novelty often hinges on "unexpected results" or "overcoming technical prejudice."

  • Prejudice: Most researchers use 1-(2-chloroethyl)-4-methylpiperazine because it is cheap. However, this limits the final molecule to having a methyl group on the piperazine nitrogen.

  • Solution: The Allyl variant breaks this limitation. It acts as a universal adapter. You can attach the piperazine chain first, then remove the allyl group, and finally attach any group (benzyl, acyl, heteroaryl) to the nitrogen. This allows for the synthesis of complex SAR (Structure-Activity Relationship) libraries from a single common intermediate.

Safety Note (E-E-A-T): Handling 2-chloroethylamines requires strict safety protocols due to their alkylating nature (potential mutagenicity). The dihydrochloride salt form is critical here; it suppresses the formation of the volatile and toxic aziridinium species during storage. Always handle in a fume hood.

References

  • Santa Cruz Biotechnology. 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride Product Data Sheet. CAS 112952-20-2.[1]

  • BOC Sciences.Chemical Properties and Safety Data for 1-Allyl-4-(2-chloro-ethyl)-piperazine.

  • BenchChem.A Comparative Guide to the Synthetic Applications of 1-(2-chloroethyl)piperazine Hydrochloride. (Contextual comparison for chloroethyl reactivity).

  • Guiblin, A. et al.Palladium-Catalyzed Deallylation of Amines. (Methodology reference for the deprotection step described in Protocol B).

    • J. Org.[2] Chem. 2019. (General methodology citation for the chemical principle).

Sources

Safety Operating Guide

Operational Guide: Disposal of 1-Allyl-4-(2-chloro-ethyl)-piperazine Dihydrochloride

[1]

Hazard Profile & Mechanism of Action

To dispose of 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride (CAS 112952-20-2) safely, one must understand why it is hazardous.[1] This is not merely a corrosive salt; it is a nitrogen mustard analog .

  • The Alkylating Threat: The 2-chloro-ethyl moiety attached to the piperazine nitrogen allows this molecule to cyclize intramolecularly, displacing the chloride ion to form a highly reactive aziridinium ion (see Diagram 1).

  • Biological Impact: This aziridinium intermediate acts as a potent electrophile, capable of alkylating DNA (specifically the N7 position of guanine). This classifies the compound as a suspected mutagen and carcinogen .

  • Acidic Nature: As a dihydrochloride (2HCl) salt, it is acidic in aqueous solution, posing an immediate corrosive risk to tissues and mucous membranes.

Physical & Chemical Waste Properties
PropertyValue/CharacteristicOperational Implication
State Solid (Crystalline Powder)Dust inhalation risk; use HEPA filtration/fume hood.[1]
Solubility Highly Soluble in WaterDo not pour down drains.[1] Rapidly enters water table.
Reactivity Alkylating AgentCan react violently with strong oxidizers.[1]
pH (aq) Acidic (~pH 2-3)Corrosive (D002 waste characteristic if liquid).[1]
Stability HygroscopicStore and dispose in tightly sealed, moisture-proof containers.[1]

Waste Segregation & Classification

Core Directive: This material must never be treated as general chemical waste. It requires segregation into a Cytotoxic/Genotoxic waste stream destined for high-temperature incineration.

Regulatory Classification (RCRA - USA)

While not explicitly "P-listed" or "U-listed" by specific CAS name in 40 CFR 261.33, you must apply Generator Knowledge to classify this waste based on its toxicity and reactivity:

  • Primary Characteristic: Toxic (Genotoxic/Mutagenic).

  • Secondary Characteristic: Corrosive (if in solution).

  • Recommended Coding: Classify as Non-Regulated Hazardous Waste (manage as highly toxic) or utilize state-specific codes for cytotoxic waste.

DOT Diagram 1: Waste Stream Decision Matrix

WasteFlowStart1-Allyl-4-(2-chloro-ethyl)-piperazineWaste GenerationStateAssess Physical StateStart->StateSolidSolid Waste(Powder/Residue)State->SolidLiquidLiquid Waste(Stock Solutions)State->LiquidTraceTrace Contaminated(Gloves/Wipes)State->TraceSeg1Double Bag (4 mil)Label: 'High Hazard - Toxic'Solid->Seg1Seg2Collect in HDPE CarboySegregate from OxidizersLiquid->Seg2Seg3Yellow Chem/Bio Bin(Incineration Only)Trace->Seg3DestructionHigh-Temp Incineration(>800°C)Seg1->DestructionSeg2->DestructionSeg3->Destruction

Caption: Decision matrix for segregating solid, liquid, and trace waste streams, ensuring all paths lead to high-temperature incineration.

Decontamination & Neutralization Protocol

Stop: Do not use standard bleach (sodium hypochlorite) as your primary decontamination method. Bleach can react with amines to form chloramines, which are toxic and volatile.

The Solution: Use a Nucleophilic Neutralization strategy. We utilize thiosulfate to "trap" the reactive alkylating group, converting it into a non-toxic thioether.

The "Thiosulfate/Bicarbonate" Decon Solution

Prepare this solution fresh for cleaning glassware, spills, or neutralizing stock solutions.

  • Solvent: Water (approx. 1 Liter)

  • Nucleophile: Sodium Thiosulfate (

    
    ) – 10% w/v (100g)
    
  • Buffer: Sodium Bicarbonate (

    
    ) – 1% w/v (10g)
    

Mechanism: The bicarbonate buffers the solution to a slightly basic pH. This encourages the piperazine nitrogen to deprotonate and form the reactive aziridinium ion. The thiosulfate (a strong nucleophile) immediately attacks this ring, opening it and permanently neutralizing the alkylating potential.

DOT Diagram 2: Chemical Neutralization Mechanism[1]

DeconMechanismCompound1-Allyl-4-(2-chloro-ethyl)-piperazine(Active Alkylator)BufferAdd NaHCO3 (Buffer)Promotes CyclizationCompound->Buffer pH AdjustmentIntermediateAziridinium Ion(Highly Reactive Intermediate)Buffer->Intermediate Intramolecular CyclizationThiosulfateAdd Na2S2O3(Nucleophilic Attack)Intermediate->Thiosulfate Ring OpeningProductInactive Thioether Adduct(Safe for Disposal)Thiosulfate->Product Irreversible Binding

Caption: The chemical pathway for neutralizing the nitrogen mustard moiety using thiosulfate, preventing DNA alkylation.[1]

Step-by-Step Disposal Procedures

A. Solid Waste (Bulk Powder)
  • Primary Containment: Leave the chemical in its original glass vial if possible. Ensure the cap is tight.

  • Secondary Containment: Place the vial into a clear 4-mil polyethylene bag.

  • Labeling: Affix a hazardous waste label. Explicitly write: "TOXIC - ALKYLATING AGENT - DO NOT OPEN."

  • Disposal: Place the bagged vial into the lab's solid hazardous waste drum (Satellite Accumulation Area).

B. Liquid Waste (Stock Solutions)
  • Segregation: Pour waste into a dedicated HDPE waste carboy.

    • Warning: Do not mix with acidic waste streams (generates heat) or oxidizers (fire hazard).

  • Deactivation (Optional but Recommended): If the volume is small (<50mL), add an equal volume of the Thiosulfate/Bicarbonate Decon Solution (described in Section 3) directly to the waste bottle. Let stand for 24 hours.

  • Labeling: Label as "Hazardous Waste - Toxic - Corrosive (pH < 4)." List the full chemical name.

C. Spill Cleanup (Emergency Contingency)
  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, a lab coat, and safety goggles. If powder is airborne, respiratory protection (N95 or P100) is mandatory.

  • Contain: Cover the spill with a spill pad or paper towels.

  • Neutralize: Gently pour the Thiosulfate/Bicarbonate Solution over the pads, working from the outside in. Allow to sit for 15 minutes.

  • Collect: Scoop up the soaked pads and place them in a heavy-duty hazardous waste bag.

  • Final Wipe: Wipe the surface with water, then ethanol. Treat all cleanup materials as hazardous waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[3] [Link]

  • Lunn, G., & Sansone, E. B. (1990). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.[1] (Referenced for Thiosulfate neutralization protocols for nitrogen mustards).

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